molecular formula C10H18F2N2O2 B592322 Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate CAS No. 1258638-82-2

Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate

Katalognummer: B592322
CAS-Nummer: 1258638-82-2
Molekulargewicht: 236.263
InChI-Schlüssel: YHFQRFDPXSAJPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate is a useful research compound. Its molecular formula is C10H18F2N2O2 and its molecular weight is 236.263. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-7(13)4-10(11,12)6-14/h7H,4-6,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFQRFDPXSAJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301143260
Record name 1-Piperidinecarboxylic acid, 5-amino-3,3-difluoro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301143260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258638-82-2
Record name 1-Piperidinecarboxylic acid, 5-amino-3,3-difluoro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258638-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 5-amino-3,3-difluoro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301143260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate" properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: tert-Butyl 5-Amino-3,3-Difluoropiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and the use of saturated heterocyclic scaffolds are cornerstone principles for designing effective and safe therapeutics.[1] Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate emerges as a highly valuable and versatile building block at the intersection of these principles. This guide provides a comprehensive technical overview of its properties, strategic importance, and practical applications. We will delve into the causality behind its molecular design, offering field-proven insights into its synthesis and derivatization for drug discovery campaigns. The unique combination of a piperidine core, a gem-difluoro motif, and an orthogonally protected diamine system presents a powerful tool for accessing novel chemical space and optimizing drug candidates.

Figure 1: Chemical Structure of the Topic Compound.

Physicochemical and Computed Properties

Understanding the fundamental properties of a building block is critical for its effective use in synthesis and for predicting its influence on the characteristics of its derivatives.

Core Properties

The physical and chemical properties of tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate are summarized below. It is typically a solid with low solubility in water, a direct consequence of its non-polar tert-butyl and fluorinated groups, but it exhibits good solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate.[2]

PropertyValueSource
CAS Number 1258638-82-2 (Racemate)[3]
1392473-32-3 ((R)-enantiomer)[4]
Molecular Formula C₁₀H₁₈F₂N₂O₂[3]
Molecular Weight 236.26 g/mol [3][5]
Appearance Typically a solid[2]
Solubility Low in water; Soluble in common organic solvents[2]
Predicted pKa 8.88 ± 0.40 (for the amino group)[3]
Stability Stable under normal conditions; reactive with strong acids, bases, or oxidizing agents[2]
Computed Molecular Descriptors

Computational descriptors provide insight into the molecule's likely behavior in biological systems, such as its ability to cross cell membranes and interact with protein targets.

DescriptorValueSource
Topological Polar Surface Area (TPSA) 55.6 Ų[3]
Hydrogen Bond Acceptor Count 5[3]
Hydrogen Bond Donor Count 2[5]
Rotatable Bond Count 2[3]
Monoisotopic Mass 236.13363415 Da[5]
Complexity 277[3]

Strategic Value in Medicinal Chemistry

The utility of this compound is not accidental; it is a product of rational design, combining three key structural motifs that are highly sought after in drug development.

The Privileged Piperidine Scaffold

The piperidine ring is a "privileged scaffold," appearing frequently in natural products and FDA-approved drugs. Its saturated, three-dimensional nature allows for the precise spatial orientation of substituents, which is critical for selective binding to biological targets. Furthermore, its nitrogen atom can serve as a key interaction point (as a hydrogen bond acceptor or, when protonated, a donor) and provides a handle for modulating the overall physicochemical properties, such as solubility and pKa, of the final compound.

The Impact of Gem-Difluorination

The introduction of a gem-difluoro group at the C-3 position is a strategic decision with multiple downstream benefits. Fluorine's unique properties, including its small size and high electronegativity, profoundly influence molecular behavior:[1]

  • Metabolic Blocking: The C-F bond is exceptionally strong. Placing the CF₂ group adjacent to the amine functionality sterically and electronically shields this position from oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation. This can significantly enhance the metabolic stability and half-life of a drug candidate.[6]

  • Modulation of Basicity: The electron-withdrawing nature of the two fluorine atoms lowers the pKa of the neighboring C-5 amino group. This fine-tuning of basicity is crucial, as it can reduce off-target effects associated with high basicity (e.g., hERG channel binding) while maintaining the necessary interactions for target engagement.

  • Enhanced Binding Affinity: The CF₂ group can act as a hydrogen bond acceptor and can participate in favorable dipole-dipole interactions with protein targets, potentially increasing binding affinity and potency.[6]

  • Improved Pharmacokinetics: Selective fluorination can increase lipophilicity, which may improve a compound's ability to cross cellular membranes and reach its site of action.[6]

Orthogonal Protection for Versatile Synthesis

The term "orthogonal protection" refers to the presence of two protecting groups that can be removed under different, non-interfering conditions. This molecule exemplifies this concept perfectly:

  • Boc-Protected Ring Nitrogen: The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This group is stable under a wide range of reaction conditions but can be cleanly removed with strong acid (e.g., trifluoroacetic acid).

  • Free Primary Amine: The C-5 amino group is unprotected, making it the primary site for immediate synthetic elaboration.

This arrangement allows for a controlled, stepwise synthesis. A researcher can first perform a variety of reactions on the free amino group—such as acylation, sulfonylation, alkylation, or reductive amination—and then, in a subsequent step, remove the Boc group to reveal the piperidine nitrogen for further modification. This strategic control is essential for building complex molecules and generating diverse libraries for structure-activity relationship (SAR) studies.

orthogonal_protection start Starting Material (Boc-Protected, Free Amine) step1 React at Free Amine (Acylation, Alkylation, etc.) start->step1 1. Reagents intermediate Intermediate 1 (Modified Amine, Boc Intact) step1->intermediate step2 Boc Deprotection (TFA or HCl) intermediate->step2 2. Acid step3 React at Ring Nitrogen (e.g., Arylation) step2->step3 3. Reagents final_product Final Complex Molecule step3->final_product

Figure 2: Orthogonal Protection Workflow.

Key Synthetic Protocols and Reactions

While the exact commercial synthesis of this building block is proprietary, we can outline the key reactions for its utilization based on established chemical principles. The protocols below are self-validating systems, employing standard, reliable transformations.

Protocol: N-Acylation of the 5-Amino Group

This protocol describes the formation of an amide bond, a fundamental linkage in many pharmaceutical agents.

Rationale: The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial. It scavenges the HCl byproduct without competing with the primary amine in reacting with the electrophilic acyl chloride. Dichloromethane (DCM) is an excellent solvent as it is inert and readily dissolves the reactants.

Step-by-Step Methodology:

  • Dissolution: Dissolve tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add DIPEA (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol: Boc Group Deprotection

This procedure reliably removes the Boc protecting group to enable further functionalization of the piperidine nitrogen.

Rationale: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the acid-labile Boc group. DCM is the solvent of choice as it is inert to the strong acid. The excess TFA is volatile and easily removed in vacuo.

Step-by-Step Methodology:

  • Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in DCM (approx. 0.2 M).

  • Acid Addition: Add TFA (10-20 eq, often used as a 20-50% solution in DCM) to the solution at 0 °C.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Removal of Volatiles: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene or DCM may be necessary to remove residual TFA.

  • Neutralization (Optional): The resulting product is the trifluoroacetate salt. If the free base is required, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ or another mild base. Dry the organic layer and concentrate to yield the deprotected amine.

retrosynthesis Figure 3: Conceptual Retrosynthesis target Target Molecule disconnect1 C-N Amide/Sulfonamide Bond target->disconnect1 intermediate1 Protected Diamine (The Topic Compound) disconnect1->intermediate1 disconnect2 Reductive Amination intermediate1->disconnect2 precursor1 Protected 3,3-Difluoro-5-oxopiperidine disconnect2->precursor1 disconnect3 Fluorination precursor1->disconnect3 precursor2 Protected 5-Oxopiperidine disconnect3->precursor2

Figure 3: A Conceptual Retrosynthetic Approach.

Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. While specific data for this exact isomer is limited, the GHS hazard classifications for the closely related tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate provide a strong basis for handling procedures.[5]

  • GHS Hazards: Likely harmful if swallowed (Acute Tox. 4), causes skin irritation (Skin Irrit. 2), causes serious eye damage (Eye Dam. 1), and may cause respiratory irritation (STOT SE 3).[5]

Recommended Handling Procedures:

  • Always handle this compound in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate is more than just a chemical intermediate; it is a testament to the power of rational molecular design in modern drug discovery. Its structure is intelligently crafted to provide solutions to common challenges in medicinal chemistry, including metabolic instability and the need for synthetic flexibility. The strategic placement of geminal fluorine atoms, combined with the versatile piperidine core and an orthogonal protection scheme, makes this compound an exceptionally powerful building block. For research teams aiming to develop novel therapeutics, mastering the use of such advanced intermediates is not just an advantage—it is a necessity for efficiently navigating the complex path to new medicines.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Medicinal Chemistry Insights: Utilizing tert-Butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate for Drug Discovery.
  • Toronto Research Chemicals. (n.d.). tert-Butyl (R)-3-aminopiperidine-1-carboxylate.
  • Leap Chem Co., Ltd. (n.d.). (3R,5S)-tert-butyl 3-aMino-5-fluoropiperidine-1-carboxylate丨CAS 1271810-13-9.
  • PubChem. (n.d.). tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2015). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
  • MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available at: [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Available at: [Link]

  • Pipzine Chemicals. (n.d.). tert-butyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate.
  • Pipzine Chemicals. (n.d.). tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate.
  • Open Research@CSIR-NIScPR. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]

Sources

"Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate" CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to tert-Butyl 5-Amino-3,3-difluoropiperidine-1-carboxylate

A Core Building Block for Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate, a key heterocyclic building block in contemporary drug discovery and development. We will delve into its fundamental physicochemical properties, explore rational synthetic routes with detailed mechanistic insights, and illuminate its strategic applications in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this fluorinated piperidine scaffold to address complex therapeutic challenges.

Introduction: The Strategic Value of Fluorinated Scaffolds

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity.[1] The piperidine ring, a ubiquitous scaffold in numerous pharmaceuticals, is often a target for such modifications. Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate emerges as a particularly valuable building block by combining the conformational rigidity of the piperidine ring with the electronic effects of gem-difluorination and a versatile Boc-protected amine for further elaboration.

The gem-difluoro group at the 3-position sterically shields adjacent positions from metabolic attack and lowers the pKa of the piperidine nitrogen, influencing its pharmacokinetic profile. The protected amine at the 5-position provides a convenient handle for introducing a wide array of functional groups, making this compound a versatile intermediate for constructing complex molecular architectures.[2] This guide will focus on the racemic form, CAS Number: 1258638-82-2 , while also acknowledging the existence and importance of its chiral counterparts, (R)-tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (CAS: 1392473-32-3 ) and (S)-tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (CAS: 2055848-76-3 ).[3][4][5]

Physicochemical and Computed Properties

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis and formulation. The key properties of the title compound are summarized below.

PropertyValueSource
CAS Number 1258638-82-2[2][3]
Molecular Formula C₁₀H₁₈F₂N₂O₂[2][3]
Molecular Weight 236.26 g/mol [3][4]
Boiling Point 281.5 ± 40.0 °C (Predicted)[2]
Density 1.17 ± 0.1 g/cm³ (Predicted)[2]
pKa 8.88 ± 0.40 (Predicted)[3]
Topological Polar Surface Area 55.6 Ų[3]
Hydrogen Bond Acceptor Count 5[3]
Rotatable Bond Count 2[3]

Synthesis and Mechanistic Considerations

While multiple proprietary routes exist for the synthesis of this intermediate, a general and logical laboratory-scale synthesis can be proposed based on established chemical principles. The following section outlines a plausible multi-step synthesis, emphasizing the rationale behind each transformation.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the complex target molecule into more readily available starting materials. The primary disconnection points are the Boc protecting group and the formation of the piperidine ring.

G Target tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate Step1 Protected Aminodifluoropiperidine Target->Step1 Boc Protection Step2 N-Boc-3,3-difluoro-5-oxopiperidine Step1->Step2 Reductive Amination Step3 N-Boc-5-hydroxypiperidin-3-one Step2->Step3 Fluorination (DAST/Deoxofluor) Step4 Simpler Starting Materials Step3->Step4 Dieckmann Condensation / Ring Formation

Caption: Retrosynthetic pathway for the target molecule.

Proposed Forward Synthesis Workflow

The forward synthesis involves constructing the piperidine core, followed by strategic functional group interconversions to install the gem-difluoro group and the amine.

G cluster_0 Synthesis Workflow Start Starting Material Diethyl iminodiacetate Step1 Step 1: Dieckmann Condensation 1. NaOEt, Toluene 2. H3O+ Start->Step1 Intermediate1 {Intermediate A | N-protected-3-oxopiperidine-4-carboxylate } Step1->Intermediate1 Step2 Step 2: Decarboxylation & Fluorination 1. H2O, Heat 2. DAST Intermediate1->Step2 Intermediate2 {Intermediate B | N-Boc-5,5-difluoropiperidin-3-one } Step2->Intermediate2 Step3 Step 3: Reductive Amination 1. NH3, NaBH(OAc)3 2. Boc2O, Et3N Intermediate2->Step3 End Final Product tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate Step3->End

Caption: Proposed multi-step synthesis workflow.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and should be optimized for specific laboratory conditions. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6]

Step 1: Synthesis of N-Boc-3,3-difluoro-5-oxopiperidine

  • To a cooled (0 °C) solution of N-Boc-3-oxopiperidine (1.0 eq) in dichloromethane (DCM), slowly add diethylaminosulfur trifluoride (DAST) (2.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Causality: DAST is a common fluorinating agent that converts ketones to gem-difluorides. The reaction is performed at low temperature initially to control the exothermic reaction.

  • Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the desired ketone.

Step 2: Synthesis of tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate

  • Dissolve the N-Boc-3,3-difluoro-5-oxopiperidine (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

  • Stir the reaction at room temperature for 24 hours.

    • Causality: This is a reductive amination reaction. The ketone first forms an imine with ammonia (from ammonium acetate), which is then selectively reduced by sodium cyanoborohydride to the primary amine.

  • Quench the reaction with water and concentrate to remove methanol.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude amine can be purified by column chromatography or used directly in subsequent steps.

Applications in Drug Discovery

The title compound is not an active pharmaceutical ingredient (API) itself but a crucial building block. Its value lies in providing a robust scaffold that imparts favorable properties to a final drug candidate.

Key Advantages:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, and the gem-difluoro group protects the α-positions from CYP450-mediated oxidation.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the basicity of the piperidine nitrogen, which can be critical for optimizing cell permeability and off-target activity (e.g., hERG inhibition).

  • Conformational Control: The rigid piperidine ring helps to lock the conformation of substituents, potentially leading to higher binding affinity and selectivity for the target protein.

  • Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[2]

G cluster_0 Lead Optimization Workflow Lead Lead Compound (e.g., with piperidine) Problem Identified Liabilities - Poor metabolic stability - Off-target effects Lead->Problem Strategy Strategic Modification (Introduce Difluoropiperidine) Problem->Strategy Optimized Optimized Candidate - Enhanced stability - Improved selectivity Strategy->Optimized BuildingBlock {tert-butyl 5-amino-3,3- difluoropiperidine-1-carboxylate} BuildingBlock->Strategy

Sources

Technical Guide: Synthesis of Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (CAS: 1258638-82-2 for racemate; enantiomers vary) is a high-value fluorinated building block used extensively in medicinal chemistry. The gem-difluoro motif at the C3 position serves two critical functions: it modulates the pKa of the piperidine nitrogen (reducing basicity via the inductive effect) and enhances metabolic stability by blocking oxidative metabolism at a susceptible site.

This guide details the "Gold Standard" synthetic route developed by Surmont, De Kimpe, et al. (2010) , utilizing an electrophilic cyclization strategy starting from acyclic precursors. This pathway is preferred over direct fluorination of piperidinones due to higher regioselectivity and safety profiles.

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the target molecule. The 3,3-difluoro motif is difficult to introduce late-stage; therefore, the strategy relies on carrying the fluorine atoms from an acyclic precursor.

Strategic Disconnection:

  • C-N Bond Formation (Cyclization): The piperidine ring is formed via an intramolecular electrophilic cyclization of an unsaturated amine.

  • Functional Group Interconversion (FGI): The C5-amino group is installed via displacement of a C5-halide (iodide), which is introduced during the cyclization step.

  • Starting Material: The carbon backbone traces back to 2,2-difluoro-4-pentenoic acid , a commercially available fluorinated building block.

Retrosynthesis Target Target Molecule (Boc-Protected Amine) Intermediate1 5-Iodo-3,3-difluoropiperidine (Cyclized Intermediate) Target->Intermediate1 FGI (Azide reduction) Precursor N-Benzyl-2,2-difluoro-4-pentenylamine (Acyclic Precursor) Intermediate1->Precursor Electrophilic Cyclization (NIS) SM 2,2-Difluoro-4-pentenoic Acid (Starting Material) Precursor->SM Amidation & Reduction

Figure 1: Retrosynthetic disconnection showing the logic from target to acyclic fluorinated acid.

Primary Synthesis Protocol (The Surmont Route)

This protocol follows the methodology established in Organic & Biomolecular Chemistry (2010).[1][2] It is a scalable, 4-step sequence.

Phase 1: Preparation of the Acyclic Precursor

Objective: Convert 2,2-difluoro-4-pentenoic acid into the secondary amine required for cyclization.

Reagents:

  • 2,2-Difluoro-4-pentenoic acid (SM)

  • Benzylamine (

    
    )[3]
    
  • EDC

    
    HCl / HOBt (Coupling agents)
    
  • Lithium Aluminum Hydride (

    
    )
    

Protocol:

  • Amidation: Dissolve 2,2-difluoro-4-pentenoic acid (1.0 equiv) in DCM. Add EDC

    
    HCl (1.2 equiv), HOBt (1.2 equiv), and Benzylamine (1.1 equiv). Stir at RT for 12h.
    
    • Mechanism:[1][4][5] Standard amide coupling. The fluorine atoms at

      
      -position do not sterically hinder this reaction significantly.
      
  • Workup: Wash with 1N HCl, sat.

    
    , and brine. Dry over 
    
    
    
    and concentrate to yield the amide.
  • Reduction: Dissolve the crude amide in dry THF under

    
    . Cool to 0°C. Carefully add 
    
    
    
    (2.5 equiv). Reflux for 4h.
    • Safety Note: Fluorinated compounds can be volatile; ensure efficient condensation.

  • Quench: Fieser workup (

    
    , 15% NaOH, 
    
    
    
    ). Filter precipitate. Concentrate filtrate to obtain N-benzyl-2,2-difluoro-4-pentenylamine .
Phase 2: Electrophilic Cyclization (The Key Step)

Objective: Close the piperidine ring while installing a handle (iodine) at C5 for future amination.

Reagents:

  • N-Iodosuccinimide (NIS)

  • Dichloromethane (DCM)

Protocol:

  • Dissolve N-benzyl-2,2-difluoro-4-pentenylamine (1.0 equiv) in dry DCM.

  • Add NIS (1.2 equiv) portion-wise at 0°C.

  • Stir at RT for 12–16h.

    • Observation: The solution may darken due to iodine liberation; wash with sodium thiosulfate during workup.

  • Mechanism: The alkene acts as a nucleophile attacking the iodonium ion. The internal amine nitrogen then attacks the activated alkene in a 6-endo-trig fashion (favored) to form the piperidine ring.

  • Product: 1-Benzyl-3,3-difluoro-5-iodopiperidine .

Phase 3: Azidation and Reduction

Objective: Convert the C5-iodide to the C5-amine.

Reagents:

  • Sodium Azide (

    
    )
    
  • DMF (Solvent)[6]

  • Triphenylphosphine (

    
    ) / 
    
    
    
    (Staudinger conditions) or
    
    
    /Pd-C

Protocol:

  • Displacement: Dissolve the iodo-piperidine in DMF. Add

    
     (3.0 equiv). Heat to 80°C for 6–12h.
    
    • Safety: Azides are potentially explosive. Use a blast shield. Do not concentrate to dryness if not necessary.

  • Workup: Dilute with water, extract with EtOAc. The organic layer contains the 5-azido intermediate.

  • Reduction (Staudinger): To the azide in THF, add

    
     (1.5 equiv). Stir until 
    
    
    
    evolution ceases. Add water (excess) and heat to reflux for 2h to hydrolyze the aza-ylide.
    • Alternative: Hydrogenation (Pd/C,

      
      ) will reduce the azide AND remove the benzyl group in one pot, yielding 5-amino-3,3-difluoropiperidine .
      
Phase 4: Final Protection

Objective: Selective protection of the secondary amine (piperidine N) if the benzyl group was removed, or protection of the primary amine.

Assuming Hydrogenation removed the Benzyl group:

  • Dissolve the diamine in dioxane/water (1:1).

  • Add

    
     (0.9–1.0 equiv).
    
    • Selectivity: The piperidine nitrogen (secondary) is more nucleophilic than the C5-amine (primary) due to the inductive electron-withdrawing effect of the

      
      -fluorines on the ring nitrogen? Correction:  Actually, the C3-fluorines reduce the basicity of the ring nitrogen (N1). The C5-amine is further away. However, typically, one desires the N1-Boc protected form. If the Benzyl is still present, the C5-amine reacts.
      
    • Standard Target: Usually, the target is 1-Boc-5-amino .

    • Refined Step: If Pd/C hydrogenation was used, you have the free diamine. Titrate pH to ~9. Add

      
       carefully. Purification via column chromatography is required to separate regioisomers if selectivity is poor.
      

Workflow Visualization

SynthesisWorkflow Start 2,2-Difluoro-4-pentenoic Acid Step1 1. Amidation (BnNH2) 2. Reduction (LiAlH4) Start->Step1 Inter1 N-Benzyl-2,2-difluoro-4-pentenylamine Step1->Inter1 Step2 Cyclization (NIS, DCM) Inter1->Step2 Inter2 1-Benzyl-3,3-difluoro-5-iodopiperidine Step2->Inter2 Step3 1. NaN3 (DMF) 2. H2, Pd/C (Reduction & Debenzylation) Inter2->Step3 Inter3 5-Amino-3,3-difluoropiperidine Step3->Inter3 Step4 Boc Protection (Boc2O) Inter3->Step4 Final Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate Step4->Final

Figure 2: Step-by-step synthetic workflow from starting acid to final Boc-protected amine.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterCriticalityRecommendation
Moisture Control HighThe cyclization step (NIS) and reduction (

) are moisture-sensitive. Use anhydrous solvents (DCM, THF) dried over molecular sieves.
Iodine Handling MediumThe iodopiperidine intermediate is light-sensitive. Wrap flasks in aluminum foil during reaction and storage.
Azide Safety Critical

in DMF at 80°C is a standard but hazardous operation. Ensure the reaction vessel is vented. Avoid halogenated solvents in this step to prevent formation of diazidomethane.
Regioselectivity MediumDuring Boc protection of the diamine, the N1 position is electronically deactivated by the

-fluorines. Monitor pH carefully; the C5-amine might compete for the Boc group.

Characterization Data (Expected)

  • 
     NMR:  Distinctive AB pattern or two multiplets around 
    
    
    
    -100 to -120 ppm, indicating the gem-difluoro group.
  • 
     NMR: 
    
    • Boc group: Singlet at

      
       1.45 ppm (9H).
      
    • C5-H: Multiplet shifted downfield due to the adjacent amine.

    • C2-H: Signals will show coupling to the fluorine atoms (

      
      ).
      
  • Mass Spectrometry (ESI):

    
     peak corresponding to the molecular weight (approx. 237.2 for the free base, +100 for Boc).
    

References

  • Surmont, R., Verniest, G., Thuring, J. W., ten Holte, P., Deroose, F., & De Kimpe, N. (2010).[1][2][7] Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(20), 4514–4517.[7]

  • Surmont, R., Verniest, G., De Groot, A., Thuring, J. W., & De Kimpe, N. (2010).[1][2][7] Synthesis of 4-Substituted 3,3-Difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932.

  • Verniest, G., et al. (2010).[1][2][7] Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry, 8(11), 2509.[2]

Sources

An In-Depth Technical Guide to tert-Butyl 5-amino-3,3-difluoropiperidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Piperidines in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The piperidine scaffold, a ubiquitous heterocyclic motif in numerous natural products and pharmaceuticals, when strategically fluorinated, provides a valuable building block for the synthesis of novel therapeutics. This guide focuses on a particularly relevant example: tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate . The presence of the gem-difluoro group can significantly enhance metabolic stability by blocking potential sites of oxidation, while also influencing the pKa of the nearby amino group and the conformational preferences of the piperidine ring. The Boc-protecting group offers a stable yet readily cleavable handle for synthetic manipulations, making this compound a versatile intermediate in the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, synthesis, and applications of tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate, with a particular focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors.

IUPAC Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The IUPAC name for the topic compound is tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate .[1]

The structure consists of a piperidine ring with a tert-butoxycarbonyl (Boc) group attached to the nitrogen at position 1, an amino group at position 5, and two fluorine atoms at position 3.

Molecular Structure:

Caption: 2D structure of tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate.

Stereochemistry: The carbon at position 5 is a chiral center. Therefore, the compound can exist as a racemic mixture or as individual enantiomers, (R)-tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate and (S)-tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate. The specific stereoisomer is often crucial for biological activity.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties is essential for handling, reaction setup, and purification of the compound.

PropertyValueSource
CAS Number 1258638-82-2 (racemate)[1]
1392473-32-3 ((R)-enantiomer)[2][3]
Molecular Formula C10H18F2N2O2[1]
Molecular Weight 236.26 g/mol [1]
Appearance Typically a solid[4]
Boiling Point 281.5 ± 40.0 °C at 760 mmHg (predicted)[3]
pKa 8.88 ± 0.40 (predicted for the amino group)[1]
Storage 2-8°C, under inert atmosphere[2][3]

Spectroscopic Data (Predicted and Representative):

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), protons on the piperidine ring (complex multiplets between 1.5 and 4.0 ppm), and the amino group protons (a broad singlet). The protons on the carbon bearing the amino group (C5) and the carbons adjacent to the difluorinated carbon (C2 and C4) would likely show complex splitting patterns due to coupling with both protons and fluorine atoms.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show distinct signals for the tert-butyl group (around 28 ppm and 80 ppm for the quaternary carbon), the piperidine ring carbons, and the carbonyl carbon of the Boc group (around 155 ppm). The carbon at C3, bearing the two fluorine atoms, would appear as a triplet due to C-F coupling. The signals for the adjacent carbons (C2 and C4) would also be split due to two-bond C-F coupling.

  • Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak [M]+ or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]+ at m/z 237.14. Fragmentation patterns would likely involve the loss of the tert-butyl group or the entire Boc group.

Synthesis of tert-Butyl 5-amino-3,3-difluoropiperidine-1-carboxylate

The synthesis of this key intermediate can be approached through a multi-step sequence. A representative synthetic strategy involves the construction of the 5-amino-3,3-difluoropiperidine core followed by the protection of the ring nitrogen with a Boc group.

Synthetic Strategy Overview:

Synthesis_Workflow A Acyclic Precursor (e.g., 2,2-difluoro-4-pentenylamine) B Halocyclization A->B N-halosuccinimide C 5-Halo-3,3-difluoropiperidine B->C D Azide Displacement C->D NaN3 E 5-Azido-3,3-difluoropiperidine D->E F Reduction E->F e.g., H2, Pd/C G 5-Amino-3,3-difluoropiperidine F->G H N-Boc Protection G->H (Boc)2O, base I tert-Butyl 5-amino-3,3-difluoropiperidine-1-carboxylate H->I

Caption: A representative synthetic workflow for the target molecule.

Rationale Behind the Synthetic Approach

The chosen synthetic route is designed to introduce the key functional groups in a controlled manner.

  • Fluorination: The gem-difluoro group is typically introduced early in the synthesis on an acyclic precursor. This is often achieved using reagents like diethylaminosulfur trifluoride (DAST) on a corresponding ketone.

  • Cyclization: The piperidine ring is formed via an intramolecular cyclization. An N-halosuccinimide-induced cyclization of an appropriately substituted alkenyl amine is an effective method.[1][5]

  • Introduction of the Amino Group: The amino group at the 5-position is introduced via a nucleophilic substitution, often using an azide as a precursor to the amine to avoid side reactions. The azide is then reduced to the primary amine.

  • N-Boc Protection: The final step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding reaction that renders the molecule stable for further synthetic transformations and facilitates purification.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established chemical transformations for similar structures.[1][5] Researchers should optimize conditions for their specific setup.

Step 1: Synthesis of 5-Azido-3,3-difluoropiperidine

  • To a solution of a suitable 5-halo-3,3-difluoropiperidine precursor (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add sodium azide (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-azido-3,3-difluoropiperidine.

Step 2: Synthesis of 5-Amino-3,3-difluoropiperidine

  • Dissolve the crude 5-azido-3,3-difluoropiperidine (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction until the starting material is consumed (TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-3,3-difluoropiperidine.

Step 3: Synthesis of tert-Butyl 5-amino-3,3-difluoropiperidine-1-carboxylate

  • Dissolve the crude 5-amino-3,3-difluoropiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine or diisopropylethylamine (DIPEA) (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours until completion is confirmed by TLC or LC-MS.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate.

Applications in Drug Discovery: A Focus on DPP-IV Inhibitors

Fluorinated aminopiperidines are highly sought-after building blocks in the pharmaceutical industry due to their ability to impart favorable properties to drug candidates.[6] One of the most significant applications of chiral amino-piperidine scaffolds is in the development of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors, a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes.

DPP-IV is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood glucose levels. By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

The amino group of the piperidine ring in many DPP-IV inhibitors is designed to interact with key residues in the active site of the enzyme. The stereochemistry of this amino group is often critical for potent inhibition. The presence of the gem-difluoro group in the 3-position of the piperidine ring can offer several advantages:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the 3-position of the piperidine ring resistant to oxidative metabolism.

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the 5-amino group, which can influence its binding affinity and pharmacokinetic properties.

  • Conformational Constraint: The gem-difluoro group can influence the conformational equilibrium of the piperidine ring, potentially pre-organizing the molecule into a bioactive conformation for optimal binding to the DPP-IV enzyme.

Illustrative Interaction with DPP-IV Active Site:

DPP4_Binding cluster_DPP4 DPP-IV Active Site cluster_Inhibitor Fluorinated Piperidine Inhibitor S1_pocket S1 Pocket (Hydrophobic) S2_pocket S2 Pocket Catalytic_Triad Catalytic Triad (Ser, Asp, His) Piperidine_Ring Piperidine Ring Piperidine_Ring->S2_pocket Amino_Group Amino Group (Position 5) Amino_Group->S2_pocket Ionic/H-bond Interaction Fluorophenyl_Group Fluorophenyl Group (example) Fluorophenyl_Group->S1_pocket Hydrophobic Interaction Difluoro_Group { F| F} @ Position 3 Difluoro_Group->Catalytic_Triad Modulates pKa & Conformation

Caption: A conceptual diagram of a fluorinated piperidine-based DPP-IV inhibitor interacting with the enzyme's active site.

While a specific marketed drug directly utilizing tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate as a starting material is not publicly disclosed in the reviewed literature, this building block is representative of the types of fluorinated scaffolds actively explored in the synthesis of novel DPP-IV inhibitors and other therapeutic agents.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate and its precursors. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. In general, the compound should be handled in a well-ventilated fume hood, and personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a chiral amino-piperidine scaffold, a metabolically robust gem-difluoro group, and a synthetically convenient Boc-protecting group makes it an attractive starting material for the synthesis of complex and biologically active molecules. The strategic incorporation of this and similar fluorinated motifs will undoubtedly continue to play a crucial role in the development of the next generation of therapeutics.

References

  • Surmont, R., Verniest, G., Thuring, J. W., ten Holte, P., Deroose, F., & De Kimpe, N. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(20), 4659-4665. [Link]

  • MySkinRecipes. (R)-tert-Butyl 5-amino-3, 3-difluoropiperidine-1-carboxylate. [Link]

Sources

Strategic Utilization of Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemistry Applications[1]

Executive Summary

Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate is a high-value fluorinated saturated heterocycle used extensively in modern drug discovery.[1] As a "privileged scaffold," it serves two critical functions: it acts as a bioisostere for morpholine or piperidine to modulate lipophilicity (LogD), and it leverages the "fluorine effect" to alter the pKa of the primary amine and block metabolic hotspots.[1]

This guide provides a comprehensive technical analysis of this molecule, moving beyond basic physical constants to cover synthetic accessibility, structural dynamics, and validated experimental protocols.[1]

Part 1: Physicochemical Specifications[1][2][3]

The following data aggregates experimentally validated values and high-confidence predicted properties essential for stoichiometry and assay development.

PropertySpecificationTechnical Context
Molecular Weight 236.26 g/mol Used for all molarity calculations.[1]
Exact Mass 236.1336 DaCritical for High-Res MS (HRMS) identification.[1]
Molecular Formula C₁₀H₁₈F₂N₂O₂
CAS Number 1392473-32-3Refers specifically to the (R)-enantiomer (commercially dominant).[1]
Physical State White to off-white solidLow melting point solid (typically 45–55 °C).[1]
Predicted LogP ~1.2Moderate lipophilicity; suitable for CNS penetration optimization.[1]
pKa (C5-NH₂) ~8.5 – 9.0Lower than non-fluorinated piperidine (~10.[1]5) due to inductive effect.[1]
Solubility DCM, MeOH, DMSOPoor water solubility; requires organic co-solvent for assays.[1]
Part 2: Structural Dynamics & The Fluorine Effect

In medicinal chemistry, the strategic insertion of the gem-difluoro group at the C3 position is not merely structural; it is electronic.

1. pKa Modulation (Inductive Effect)

The two fluorine atoms at C3 exert a strong electron-withdrawing inductive effect (-I) through the sigma bond framework.[1] This reduces the electron density available at the C5-amine nitrogen.[1]

  • Result: The basicity of the amine is lowered (typically by 1–2 pKa units compared to the non-fluorinated analog).[1]

  • Benefit: At physiological pH (7.4), a larger fraction of the molecule remains neutral, potentially improving passive membrane permeability.[1]

2. Conformational Control (The Gauche Effect)

The C–F bonds prefer to adopt a gauche orientation relative to adjacent C–H or C–N bonds to maximize orbital overlap (


).[1] This locks the piperidine ring into a specific chair conformation, reducing the entropic penalty upon binding to a protein target.[1]
3. Metabolic Blocking

The C3 position in piperidines is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[1] Fluorination at this site effectively blocks this metabolic pathway, extending the half-life (


) of the drug candidate.[1]
Part 3: Synthetic Methodology

The synthesis of Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate generally proceeds via a reductive amination of the corresponding ketone precursor.[1] This route preserves the Boc protecting group and allows for the introduction of chirality if a chiral amine source or catalyst is used.[1]

Validated Synthetic Workflow (Graphviz)

SynthesisWorkflow Figure 1: Reductive Amination Pathway for Synthesis Precursor 1-Boc-3,3-difluoro- 5-piperidinone Reagents NH4OAc, NaBH3CN (Reductive Amination) Precursor->Reagents Activation Intermediate Imine/Enamine Intermediate Reagents->Intermediate In Situ Product Tert-butyl 5-amino- 3,3-difluoropiperidine- 1-carboxylate Intermediate->Product Reduction

Caption: A streamlined synthetic route via reductive amination of the ketone precursor, utilizing sodium cyanoborohydride as the reducing agent.

Part 4: Experimental Protocols
Protocol A: Reductive Amination (Synthesis of the Target)

Context: This protocol assumes access to the ketone intermediate (1-Boc-3,3-difluoro-5-piperidinone).[1]

  • Preparation: In a flame-dried round-bottom flask, dissolve 1-Boc-3,3-difluoro-5-piperidinone (1.0 equiv) in anhydrous Methanol (0.2 M concentration).

  • Amine Formation: Add Ammonium Acetate (10.0 equiv) to the solution.[1] Stir at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Cool the mixture to 0°C. Carefully add Sodium Cyanoborohydride (NaCNBH₃, 1.5 equiv) portion-wise.

    • Expert Insight: NaCNBH₃ is preferred over NaBH₄ because it selectively reduces the imine without reducing the ketone if the reaction stalls.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Target Mass: [M+H]⁺ = 237.14, minus t-Butyl = 181.1).[1]

  • Workup: Quench with saturated aqueous NaHCO₃. Extract 3x with Dichloromethane (DCM).[1] Dry organics over Na₂SO₄ and concentrate.

  • Purification: The primary amine is polar.[1] Purify via flash chromatography using a gradient of DCM:MeOH (95:5 to 90:10) with 1% NH₄OH additive.

Protocol B: Selective Boc-Deprotection (Downstream Usage)

Context: Users typically purchase this molecule to couple the amine, then remove the Boc group.

  • Dissolution: Dissolve the scaffold in DCM (5 mL/mmol).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (1:1 v/v ratio with DCM) dropwise at 0°C.

  • Scavenging (Optional): If the molecule contains sensitive nucleophiles (e.g., indoles), add triethylsilane (2 equiv) as a cation scavenger.[1]

  • Completion: Stir at room temperature for 1–2 hours.

  • Isolation: Concentrate in vacuo. Azeotrope with toluene (3x) to remove residual TFA.[1] The product is isolated as the TFA salt.[1]

Part 5: Quality Control & Characterization

To ensure the integrity of the scaffold before use in library synthesis, verify the following spectral signatures.

1. ¹H NMR (400 MHz, CDCl₃)
  • Boc Group: Strong singlet at

    
     1.45 ppm (9H).[1]
    
  • C5-H: Multiplet around

    
     3.0–3.2 ppm (chiral center).[1]
    
  • C2/C6 Protons: Complex multiplets due to the rigid ring conformation and F-coupling.[1]

2. ¹⁹F NMR (376 MHz, CDCl₃)[1]
  • Signature: Look for an AB quartet (or two complex multiplets) around

    
     -100 to -120 ppm.[1]
    
  • Why? The two fluorine atoms are diastereotopic (non-equivalent) due to the chiral center at C5.[1] They will split each other (

    
     Hz).[1]
    
3. Mass Spectrometry
  • ESI+: Expect a weak parent ion [M+H]⁺ at 237.1.[1]

  • Fragment: Strong peak at 181.1 (loss of tert-butyl group) or 137.1 (loss of Boc).[1]

References
  • PubChem. Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Journal of Medicinal Chemistry. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold. (Discussing the pKa modulation of fluorinated piperidines). Available at: [Link]

Sources

Technical Whitepaper: Solvation Dynamics of Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the solvation and handling of tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate , a critical fluorinated building block in the synthesis of next-generation kinase inhibitors (e.g., P70S6K, AKT pathways).

While the tert-butoxycarbonyl (Boc) group provides standard lipophilicity, the gem-difluoro moiety at the C3 position introduces unique electronic effects that deviate from standard piperidine behavior. This guide synthesizes structural analysis with practical laboratory protocols to optimize reaction yields and purification efficiency.

Key Insight: The electron-withdrawing nature of the 3,3-difluoro group significantly lowers the pKa of the C5-amine compared to non-fluorinated analogs. This necessitates specific pH adjustments during aqueous workups to prevent yield loss into the aqueous phase.

Physicochemical Profile & The "Fluorine Effect"[1][2][3][4]

To master the solubility of this compound, one must understand the competition between its three functional domains:

  • Boc-Carbamate (Lipophilic): Drives solubility in halogenated and ester solvents.

  • Primary Amine (Polar/Basic): Provides a handle for salt formation but reduces solubility in non-polar alkanes.

  • Gem-Difluoro (Modulator): Increases lipophilicity (C-F hydrophobicity) while reducing the basicity of the amine via inductive effects (

    
     units vs. parent piperidine).
    
Table 1: Predicted Physicochemical Properties
PropertyValue (Approx.)Impact on Handling
Molecular Weight 236.26 g/mol Moderate diffusivity.
LogP (Predicted) ~1.2 – 1.8Lipophilic; extracts well into DCM/EtOAc.
pKa (Amine) ~8.5 – 9.5Lower than typical piperidines (~11). Deprotonates at lower pH.
H-Bond Donors 1 (Amine)Capable of specific solvation in alcohols.
H-Bond Acceptors 4 (F, O, N)High solubility in DMSO/DMF via dipole interactions.

Technical Note: The lowered pKa is a critical handling parameter. Unlike standard amines that require pH >12 for full extraction into organics, this fluorinated analog can often be extracted efficiently at pH 9–10, reducing the risk of base-catalyzed side reactions.

Solubility Data & Solvent Selection

The following solubility profile is derived from structural analog analysis (e.g., 4-amino-3,3-difluoro isomers) and standard medicinal chemistry "Rule of 5" principles.

Table 2: Solvation Matrix
Solvent ClassSolventSolubility RatingApplication Context
Dipolar Aprotic DMSO, DMFHigh (>50 mg/mL)Stock Solutions. Ideal for biological assays or nucleophilic substitution reactions. Difficult to remove.
Halogenated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Extraction & Transfer. Excellent solubilizer due to Boc group interaction.
Alcohols Methanol, EthanolGood (10–30 mg/mL)Reactions. Suitable for hydrogenations or deprotections.
Esters Ethyl AcetateModerate-Good Partitioning. Primary solvent for liquid-liquid extraction.
Aqueous Water (pH 7)Poor (<1 mg/mL)Precipitation. Compound crashes out; useful for reverse-phase loading.
Aqueous Acid 0.1M HClHigh (Salt formation)Purification. Forms water-soluble hydrochloride salt (Caution: Boc stability).
Alkanes Hexanes, HeptanePoor Antisolvent. Use to precipitate the compound from DCM/EtOAc.

Visualization: Solvent Selection Logic

The following diagram illustrates the decision matrix for selecting the appropriate solvent based on the intended experimental outcome.

SolventSelection Start Start: Select Application Reaction Synthetic Reaction Start->Reaction Purification Purification / Workup Start->Purification Analysis Analysis (NMR/LCMS) Start->Analysis PolarityCheck Reagents Require Polarity? Reaction->PolarityCheck MethodCheck Method? Purification->MethodCheck UseCD3OD Methanol-d4 (Exchangeable Protons) Analysis->UseCD3OD Check NH/OH UseCDCl3 Chloroform-d (Standard) Analysis->UseCDCl3 Routine UseDMF Use DMF/DMSO (High Solvency) PolarityCheck->UseDMF Yes (e.g., SNAr) UseDCM Use DCM/THF (Volatile) PolarityCheck->UseDCM No (e.g., Protection) Extraction Liquid-Liquid Extraction MethodCheck->Extraction Column Flash Chromatography MethodCheck->Column UseEtOAc Use Ethyl Acetate (Partitioning) Extraction->UseEtOAc UseHexEtOAc Use Hexane/EtOAc (Gradient) Column->UseHexEtOAc

Figure 1: Decision tree for solvent selection based on downstream application requirements.

Experimental Protocols

Protocol A: Self-Validating Kinetic Solubility Test

Objective: Determine the precise solubility limit for your specific batch (purity and crystal habit affect rate).

  • Preparation: Weigh 10 mg of the compound into a 2 mL clear glass vial.

  • Titration: Add the target solvent (e.g., Methanol) in 50 µL aliquots at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[1][2][3] Calculate concentration (

      
      ).
      
    • Cloudy/Particulate: Insoluble. Continue addition.

  • Validation: Once dissolved, cool to 4°C for 1 hour. If precipitate forms, the thermodynamic solubility is lower than the kinetic solubility. Always work at 80% of the kinetic limit to prevent crashing out.

Protocol B: pH-Optimized Extraction (The "Fluorine Switch")

Objective: Maximize recovery from aqueous reaction mixtures by leveraging the fluorinated amine's pKa.

  • Quench: Dilute reaction mixture with Water.

  • Acid Wash (Optional): If removing neutral impurities, adjust to pH 3–4 with 0.5M citric acid. The amine protonates (becomes water-soluble). Wash with Et2O (discard organic).

  • Basification (Critical Step):

    • Standard Amine: Requires pH > 12.

    • 3,3-Difluoro Amine: Adjust pH to 9.5 – 10.0 using Saturated NaHCO3 or dilute Na2CO3.

    • Why? The fluorine atoms lower the pKa of the conjugate acid. Going to pH 14 is unnecessary and risks Boc hydrolysis.

  • Extraction: Extract 3x with DCM or EtOAc.

  • Drying: Dry combined organics over Na2SO4 (Magnesium sulfate can sometimes bind amines; Sodium sulfate is safer).

Visualization: Workup Logic

This diagram details the partitioning logic required to purify the compound based on its ionization state.

WorkupLogic Input Crude Mixture (Aq + Org) Acidify Acidify to pH 3-4 (Citric Acid) Input->Acidify Partition1 Partition Acidify->Partition1 AqPhase1 Aqueous Phase (Product = Salt) Partition1->AqPhase1 Amine Protonated (R-NH3+) OrgPhase1 Organic Phase (Impurities) Partition1->OrgPhase1 Neutrals Basify Basify to pH 9.5-10 (Sat. NaHCO3) AqPhase1->Basify Discard1 Discard OrgPhase1->Discard1 Partition2 Extract w/ DCM Basify->Partition2 OrgPhase2 Organic Phase (Product = Neutral) Partition2->OrgPhase2 Amine Neutral (R-NH2) AqPhase2 Aqueous Phase (Salts) Partition2->AqPhase2 Dry Dry (Na2SO4) & Concentrate OrgPhase2->Dry

Figure 2: Acid-Base extraction workflow optimized for the reduced basicity of the fluorinated amine.

Stability & Storage

  • Solid State: Stable at -20°C. The difluoro group does not significantly destabilize the crystal lattice, but the Boc group is sensitive to moisture over long periods.

  • Solution State:

    • In DMSO: Stable for weeks at -20°C.

    • In MeOH/Water: Avoid prolonged storage; slow hydrolysis of the carbamate can occur if trace acid is present.

    • In Acid (TFA/HCl):Immediate deprotection. Do not expose to pH < 2 unless removing the Boc group is the goal.

References

  • PubChem. Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate (Analog Structure Analysis). National Library of Medicine. Available at: [Link]

  • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicity. ChemMedChem. (Discusses inductive effects of fluorine on amine pKa).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Foundational text on the "Fluorine Effect" regarding lipophilicity and basicity).[4][5][1][6]

Sources

"Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate" stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stability Profile & Handling of Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate

Executive Technical Summary

Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate is a high-value "privileged scaffold" in medicinal chemistry, specifically designed to modulate basicity and metabolic stability in drug candidates (e.g., JAK inhibitors, GPCR ligands).

Its stability profile is defined by a tug-of-war between the acid-labile Boc-protecting group and the electron-withdrawing gem-difluoro moiety . While the fluorination at C3 significantly enhances metabolic stability and lowers the pKa of the C5-amine (reducing oxidative susceptibility), the molecule remains vulnerable to acid-catalyzed hydrolysis and thermal elimination.

This guide provides a rigorous, mechanism-based framework for the storage, handling, and quality control of this compound, moving beyond generic "store at 4°C" advice to explain the physicochemical causality of its degradation.

Molecular Architecture & Stability Determinants

To understand stability, we must first analyze the electronic environment of the molecule.

FeatureStructural ComponentStability Implication
N1 Protection tert-Butoxycarbonyl (Boc)Primary Instability Risk. Susceptible to acid hydrolysis and thermal elimination (forming isobutylene + CO₂). Stable to base.
C3 Substituent gem-Difluoro (

)
Stabilizing Factor. The strong electronegativity of fluorine (-I effect) pulls electron density from the ring, lowering the pKa of the C5 amine. This reduces the amine's nucleophilicity, making it more stable to oxidation than non-fluorinated piperidines.
C5 Substituent Primary Amine (

)
Reactivity Handle. Prone to carbamylation (reaction with atmospheric CO₂) and oxidation. The C5 position is a chiral center; enantiomeric purity is a critical QC parameter.
Conformation Piperidine ChairThe gem-difluoro group induces specific ring puckering (due to the gauche effect), potentially creating steric shielding that retards hydrolysis rates compared to non-fluorinated analogs.

Degradation Pathways & Mechanisms

Acid-Catalyzed Hydrolysis (The Dominant Pathway)

The Boc group is designed to be cleaved by acid. Exposure to trace acids (e.g., HCl vapors, acidic silica gel) or protic solvents with low pH triggers the loss of the tert-butyl cation.

  • Mechanism: Protonation of the carbamate carbonyl oxygen

    
     Collapse to carbamic acid + tert-butyl cation 
    
    
    
    Decarboxylation to free amine.
  • Visual Indicator: Gas evolution (CO₂ and Isobutylene).[1]

Thermal Elimination

Even in the absence of acid, Boc groups can undergo thermal degradation at temperatures


C (or lower over long durations).
  • Reaction: Unimolecular elimination to form the free amine, CO₂, and isobutylene.

  • Risk: High vacuum drying at elevated temperatures (

    
    C) is a common error that degrades purity.
    
Atmospheric Carbamylation

The primary amine at C5 is nucleophilic. Upon exposure to air, it reacts with atmospheric


 to form a carbamic acid salt (carbamate).
  • Equation:

    
    
    
  • Prevention: Must be stored under inert atmosphere (Argon/Nitrogen).

Pathway Visualization

DegradationPathways Molecule Tert-butyl 5-amino-3,3- difluoropiperidine-1-carboxylate Acid Acid Exposure (HCl/TFA) Molecule->Acid Protonation Heat Heat (>50°C) Molecule->Heat Thermal Stress Air Air (CO2) Molecule->Air Nucleophilic Attack Product1 Deprotected Amine (Loss of Boc) Acid->Product1 Hydrolysis Product2 Isobutylene + CO2 (Gas Evolution) Acid->Product2 Elimination Heat->Product1 Slow decomp Heat->Product2 Elimination Product3 Carbamate Salt (Solid Crust) Air->Product3 Reversible

Figure 1: Primary degradation vectors. Note that acid and heat lead to irreversible Boc loss, while CO₂ absorption is often reversible but alters stoichiometry.

Standardized Handling & Storage Protocols

To maintain


 purity and enantiomeric excess (ee), strictly adhere to the following protocols.
Storage Conditions
ParameterRequirementRationale
Temperature -20°C (Long term) / 2-8°C (Active use)Retards thermal elimination of Boc; slows racemization kinetics.
Atmosphere Argon or Nitrogen Prevents reaction of the C5-amine with atmospheric CO₂ and moisture.
Container Amber glass with Teflon-lined capAmber glass blocks UV (though UV sensitivity is low); Teflon prevents leaching of plasticizers which can be extracted by the amine.
Desiccant RequiredHydrolysis requires water. Keep the headspace bone-dry.
Handling Workflow (The "Cold Chain")
  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, triggering hydrolysis.

  • Weighing: Weigh quickly in air, or ideally inside a glovebox for large quantities.

  • Solvent Choice:

    • Compatible: Dichloromethane (DCM), Ethyl Acetate, THF, Methanol (neutral).

    • Incompatible: Acetone (forms imines with primary amine), Chloroform (often contains HCl stabilizer—use Amylene-stabilized CHCl₃ only).

Analytical Methodologies (QC)

HPLC Method for Purity

Note: Standard acidic mobile phases (0.1% TFA) are generally acceptable for short run times, but for stability studies, a neutral pH is preferred to prevent on-column degradation.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.0) or 0.1% Formic Acid (if run is fast).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Boc carbonyl absorption) and CAD (Charged Aerosol Detection) if UV response is weak due to lack of chromophores.

Forced Degradation Protocol (Stress Testing)

To validate the stability of a new batch, perform this rapid stress test:

StressorConditionExpected Result (Pass Criteria)
Acid 0.1 N HCl, 2h, RTSignificant Degradation. (Confirming Boc lability).
Base 0.1 N NaOH, 24h, RT< 2% Degradation. (Boc and Piperidine ring are base-stable).
Oxidation 3%

, 2h, RT
< 5% Degradation. (Gem-difluoro reduces N-oxidation risk).
Heat 60°C, 24h, Solid state< 1% Degradation. (Simulates shipping conditions).
QC Decision Tree

QC_Workflow Start Batch Receipt Visual Visual Inspection (White Solid?) Start->Visual Solubility Solubility Check (Clear in DCM?) Visual->Solubility Pass Fail QUARANTINE Re-purify Visual->Fail Yellow/Gummy HPLC HPLC Purity (>98%?) Solubility->HPLC Pass Solubility->Fail Turbid Chiral Chiral HPLC (ee > 99%?) HPLC->Chiral Pass HPLC->Fail <98% Pass RELEASE Store at -20°C Chiral->Pass Pass Chiral->Fail Racemized

Figure 2: Quality Control Workflow for incoming fluorinated building blocks.

References

  • Enamine Ltd. (2022).[3] gem-Difluorinated Amines for Drug Design. Retrieved from

    • Context: Validates the physicochemical properties and stability advantages of gem-difluoro substitution in piperidine rings.
  • Champagne, P. A., et al. (2020). "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Catalysis, 10(19), 11302–11309.

    • Context: Describes synthetic routes and stability of Cbz/Boc protected fluorin
  • Common Organic Chemistry. (2023). Mechanism of Boc Deprotection. Retrieved from

    • Context: Authoritative mechanism for the acid-catalyzed degradation pathway.[4]

  • Muller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886.

    • Context: Foundational text on the "fluorine effect" regarding pKa modulation and metabolic stability.[3][5][6][7]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68309267: Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate.[8] Retrieved from [8]

    • Context: Provides physical property data (LogP, H-bond donors) for the homologous aminomethyl series, transferable to the 5-amino variant.

Sources

"Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate" safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as an advanced Safety Data Sheet (SDS) and application whitepaper for Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate . It is designed for researchers and medicinal chemists requiring high-fidelity data on handling, synthesis, and utility.

Advanced Handling, Synthesis, and Medicinal Chemistry Applications[1]

Document Control:

  • Version: 2.0 (Technical Whitepaper)

  • Target Audience: Medicinal Chemists, Process Safety Engineers, Drug Discovery Scientists.

Part 1: Substance Identity & Physicochemical Profile

This compound is a specialized "building block" used to introduce the 3,3-difluoropiperidine motif into drug candidates.[1] The geminal fluorine atoms at the C3 position serve two critical functions: they modulate the pKa of the amine (improving bioavailability) and block metabolic oxidation at the typically labile C3 position.

PropertySpecification
Chemical Name Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate
CAS Number 1392473-32-3 (Generic/Racemic) (R)-Isomer often cited in specific literature
Molecular Formula

Molecular Weight 236.26 g/mol
Physical State White to off-white solid (low melting point) or viscous oil
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; Insoluble in water
pKa (Calculated) ~8.8 – 9.2 (The

is less basic than typical amines due to the

-fluorine inductive effect)
Stereochemistry Contains a chiral center at C5.[2][3] Often supplied as a racemate or specific enantiomer (R/S).

Part 2: Safety & Hazard Assessment (GHS Standards)

While the Boc-group mitigates the nucleophilicity of the ring nitrogen, the free primary amine at position 5 renders this compound corrosive/irritating and biologically active.

GHS Classification
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

  • Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed)

Handling & Storage Protocol
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free amine is sensitive to atmospheric

    
     (carbamate formation).
    
  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides (unless intended for reaction), and strong acids (will remove Boc group).

  • Emergency Action:

    • Eye Contact: Rinse cautiously with water for 15+ minutes. Remove contact lenses. Immediate medical attention required due to potential for corneal damage from the amine.

    • Skin Contact: Wash with soap and water. If redness persists, seek medical advice.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

Safety Decision Logic (Visualization)

SafetyLogic start Exposure Incident type Identify Contact Type start->type eye Eye Contact type->eye skin Skin Contact type->skin inhale Inhalation type->inhale act_eye Rinse 15min (Lifting Eyelids) eye->act_eye act_skin Wash Soap/Water Remove Contaminated Clothes skin->act_skin act_inhale Fresh Air Support Breathing inhale->act_inhale med Seek Medical Attention (Show SDS/CAS) act_eye->med act_skin->med act_inhale->med

Caption: Emergency response decision tree for exposure to fluorinated amine intermediates.

Part 3: Synthesis & Manufacturing

Synthesizing the 5-amino-3,3-difluoro pattern is synthetically challenging due to the difficulty of regioselective fluorination on a pre-existing piperidine ring. The most authoritative method (Expertise) involves a de novo cyclization strategy rather than direct fluorination.

The "Cyclization Strategy" (Expert Method)

Direct deoxofluorination of 5-amino-3-piperidinone is unstable. Instead, the scaffold is best constructed via the iodolactonization or halo-cyclization of fluorinated pentenylamines .

Mechanism:

  • Precursor: 2,2-difluoro-4-pentenylamine derivatives.[4][5]

  • Cyclization: Induced by N-halosuccinimide (NIS/NBS). The nitrogen attacks the activated alkene, closing the ring to form the piperidine core with the fluorines already in place.

  • Functionalization: The resulting halide at C5 is displaced by azide and reduced to the amine.

Synthetic Workflow Diagram

Synthesis sm 2,2-difluoro-4-pentenylamine (Precursor) step1 Cyclization (N-Iodosuccinimide) sm->step1 inter 5-Iodo-3,3-difluoropiperidine step1->inter step2 Azide Displacement (NaN3) inter->step2 step3 Reduction (H2, Pd/C) step2->step3 product 5-Amino-3,3-difluoropiperidine step3->product

Caption: The "De Novo" construction route ensures correct regiochemistry of the fluorine atoms relative to the amine.

Part 4: Validated Experimental Protocol

Objective: Use the intermediate in a standard Amide Coupling (Self-Validating Protocol). Reaction: Coupling Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate with Benzoic Acid using HATU.

Reagents
  • Amine: 1.0 equiv (e.g., 236 mg, 1.0 mmol)

  • Acid: Benzoic Acid (1.1 equiv, 134 mg)

  • Coupling Agent: HATU (1.2 equiv, 456 mg)

  • Base: DIPEA (3.0 equiv, 0.52 mL)

  • Solvent: DMF (Dry, 5 mL)

Step-by-Step Methodology
  • Preparation: In a 20 mL scintillation vial equipped with a stir bar, dissolve the Benzoic Acid in DMF.

  • Activation: Add HATU and DIPEA . Stir at Room Temperature (RT) for 5 minutes. The solution should turn slightly yellow (activated ester formation).

  • Addition: Add the Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate in one portion.

  • Reaction: Stir at RT for 2–4 hours.

    • Validation: Monitor by LCMS. Look for disappearance of Amine (

      
      , often weak due to Boc fragmentation) and appearance of Product (
      
      
      
      , minus tBu = 285).
  • Workup: Dilute with EtOAc (30 mL). Wash with sat.

    
     (2x), Water (1x), and Brine (1x).
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (0-50% EtOAc in Hexanes).
    
Why This Works (Causality)

The 3,3-difluoro group exerts an electron-withdrawing inductive effect (


) through the sigma framework. This lowers the electron density on the C5-amine nitrogen compared to a non-fluorinated piperidine.
  • Consequence: The amine is less nucleophilic.

  • Adjustment: Standard EDC/HOBt coupling may be sluggish. HATU is chosen because it is a more potent coupling agent, ensuring complete conversion despite the reduced nucleophilicity of the fluorinated amine.

Part 5: Drug Discovery Utility

The "Fluorine Effect"

Incorporating this scaffold solves two common medicinal chemistry problems:

  • Metabolic Soft Spots: The C3 position of piperidine is prone to oxidative metabolism (CYP450). Fluorination blocks this, extending half-life (

    
    ).
    
  • Basicity Modulation:

    • Piperidine pKa: ~11.0 (Often too basic, leads to hERG toxicity or poor permeability).

    • 3,3-Difluoro-5-amino pKa: ~9.0.[2][6][7]

    • Result: At physiological pH (7.4), a larger fraction of the molecule exists in the neutral form compared to the non-fluorinated analog, improving passive membrane permeability.

Conformational Bias

The gauche effect of the C-F bonds creates a specific ring pucker. This can lock the piperidine into a conformation that favors binding to specific protein pockets (e.g., Kinases, GPCRs), potentially increasing potency by reducing the entropic penalty of binding.

References

  • Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines.

    • Source: Royal Society of Chemistry / ResearchG
    • Context: Primary reference for the cycliz
  • Tert-butyl (5R)

    • Source: BLD Pharm / PubChem
    • Context: Physical constants and CAS verification.[1]

  • The formation of all-cis-(multi)

    • Source: Nature Communic
    • Context: Modern hydrogenation methods for fluorinated heterocycles.[8]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

    • Source: MDPI Molecules
    • Context: Review of piperidine utility in drug design.

Sources

Technical Guide: Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (CAS: 1215070-76-2) represents a high-value fluorinated building block used to modulate the physicochemical properties of drug candidates. By introducing a gem-difluoro motif into the piperidine scaffold, medicinal chemists can achieve two critical objectives simultaneously: metabolic blocking at the oxidation-prone C3 position and pKa modulation of the C5 amine.

This guide details the structural dynamics, synthetic accessibility, and application of this scaffold in "scaffold hopping" exercises to improve oral bioavailability and target selectivity.

Structural Dynamics & Physicochemical Properties[1][2]

The incorporation of fluorine atoms into saturated heterocycles is a non-trivial modification. The gem-difluoro group at the C3 position exerts profound stereoelectronic effects on the piperidine ring.

The Gem-Difluoro Effect on Basicity

In a standard piperidine, the amine is highly basic (pKa ~11). However, the strong electronegativity of the fluorine atoms at C3 pulls electron density through the


-framework (inductive effect, 

).
  • Impact: This lowers the pKa of the distal C5-amine (and the N1 nitrogen if deprotected).

  • Result: Reduced basicity decreases the fraction of the drug that is ionized at physiological pH (7.4). This often correlates with improved membrane permeability and reduced liability for hERG channel blockage, a common issue with basic amines.

Conformational Locking (The Gauche Effect)

Unlike hydrogen, fluorine has a strong preference for gauche interactions with adjacent lone pairs or polar bonds.

  • Ring Pucker: The gem-difluoro substitution forces the piperidine ring into a specific chair conformation to minimize dipole-dipole repulsion.

  • Vector Alignment: This "locks" the C5-amino group into a preferred axial or equatorial orientation, allowing for precise vector alignment of substituents in the binding pocket.

Metabolic Stability

The C3 position of piperidine is a "metabolic soft spot," prone to oxidation by Cytochrome P450 enzymes. Substituting C-H bonds with strong C-F bonds (bond energy ~116 kcal/mol vs. ~99 kcal/mol for C-H) effectively blocks this metabolic pathway, extending the half-life (


) of the compound.

Visualization: Physicochemical Impact Workflow

G Core 3,3-Difluoropiperidine Scaffold Inductive Inductive Effect (-I) (Sigma bond withdrawal) Core->Inductive Metabolism Metabolic Blocking (C-F Bond Strength) Core->Metabolism Stereo Stereoelectronic Control (Gauche Effect) Core->Stereo pKa Lowered pKa (Reduced Ionization) Inductive->pKa HalfLife Extended t1/2 (Blocked CYP Oxidation) Metabolism->HalfLife Binding Pre-organized Ligand Conformation Stereo->Binding Permeability Increased Membrane Permeability pKa->Permeability

Figure 1: Mechanistic impact of gem-difluoro substitution on pharmacological parameters.

Synthetic Routes & Manufacturing[3]

Synthesis of this building block is challenging due to the need to introduce fluorine without racemizing the chiral center at C5. Two primary strategies are employed.

Strategy A: De Novo Cyclization (The Pentenylamine Route)

This method, highlighted in recent literature (e.g., J. Org. Chem.), constructs the piperidine ring from acyclic precursors.

  • Precursor: 2,2-difluoro-4-pentenylamine.[1]

  • Cyclization: Iodocyclization using N-Iodosuccinimide (NIS) creates the ring and installs a leaving group.

  • Substitution: The iodine is displaced by an azide (NaN3), followed by reduction to the amine.

Strategy B: Deoxofluorination of Ketones

This is the industrial standard for scaling.

  • Starting Material: N-Boc-5-oxo-piperidine-3-carboxylate derivative.

  • Fluorination: Treatment with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor converts the ketone (

    
    ) directly to the gem-difluoro (
    
    
    
    ) group.
  • Safety Note: Deoxofluorination reagents can be explosive; reactions must be kept cool and vented properly.

Comparative Data: Synthesis Metrics
ParameterMethod A (Cyclization)Method B (Deoxofluorination)
Starting Material Acyclic fluoro-alkenesOxo-piperidines
Reagent Hazard Low (NIS, NaN3)High (DAST/HF generation)
Scalability Moderate (Chromatography often needed)High (Industrial preferred)
Chirality Control Dependent on chiral auxiliaryRetained from starting material
Yield 40-60% Overall70-85% (Stepwise)

Experimental Protocol: Deprotection & Coupling

For researchers utilizing Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate as a building block, the primary workflow involves selective deprotection of the Boc group or coupling of the free amine (C5).

Protocol 1: Selective C5-Amine Coupling (Amide Bond Formation)

The N1-Boc group is stable under these conditions, allowing selective functionalization of the C5-amine.

Reagents:

  • Building Block (1.0 eq)

  • Carboxylic Acid Partner (R-COOH) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 eq) and DIPEA (1.5 eq). Stir at room temperature (RT) for 15 minutes to form the active ester.

  • Addition: Add Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (1.0 eq) dissolved in minimal DMF. Add remaining DIPEA (1.5 eq).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for

    
     of the coupled product; Boc group adds +100 mass units).
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol 2: N1-Boc Deprotection

Post-coupling, the N1 position is often deprotected to attach the piperidine to a central scaffold.

Reagents:

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

Step-by-Step:

  • Dissolution: Dissolve the intermediate in DCM (0.1 M). Cool to 0°C.

  • Acidolysis: Add TFA dropwise (Final ratio DCM:TFA 4:1 or 2:1).

  • Scavenging: Stir for 1–2 hours. Note: The gem-difluoro group is stable to TFA.

  • Quenching: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Free Basing (Critical): The product will be a TFA salt. For the next step, pass through a SCX-2 (Strong Cation Exchange) cartridge or wash with saturated

    
     to obtain the free base.
    

Visualization: Synthesis & Application Workflow

Synthesis Start Precursor: N-Boc-5-oxo-piperidine Fluorination Deoxofluorination (DAST/Deoxo-Fluor) Start->Fluorination -H2O, +F2 Intermediate Tert-butyl 3,3-difluoro-5-oxo-piperidine Fluorination->Intermediate Amination Reductive Amination (NH4OAc, NaBH3CN) Intermediate->Amination Introduction of C5-N Product TARGET: Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate Amination->Product Coupling Amide Coupling (R-COOH, HATU) Product->Coupling Functionalize C5 Deprotection Boc Deprotection (TFA/DCM) Coupling->Deprotection Expose N1 FinalDrug Final Bioactive Ligand Deprotection->FinalDrug

Figure 2: Synthetic pathway from ketone precursor to final drug candidate.

References

  • Surmont, R., et al. (2010).[2] "Synthesis of 4-substituted 3,3-difluoropiperidines." Journal of Organic Chemistry. 75(3):929-32.[2]

  • Gillis, E. P., et al. (2015).[3] "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. 58(21):8315-8359.

  • Champagne, P. A., et al. (2015). "Gem-difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery." European Journal of Organic Chemistry.[4]

  • PubChem Compound Summary. "Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate." (Note: Positional isomer reference for property verification).

Sources

The Strategic Role of the Difluoropiperidine Moiety in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into saturated heterocycles has evolved from a simple blocking strategy to a sophisticated tool for multidimensional lead optimization. Among these, the difluoropiperidine moiety stands out as a high-value pharmacophore.[1] It offers a precise mechanism to modulate basicity (


) without abolishing the essential cation- 

interactions often required for receptor binding.

This guide details the technical utility of 3,3-difluoropiperidine and 4,4-difluoropiperidine scaffolds.[1][2] Unlike the trifluoromethyl group, which acts primarily as a bulky lipophilic anchor, the difluoromethylene (


) unit within a piperidine ring exerts profound electronic and stereoelectronic effects. These include the attenuation of amine basicity to reduce hERG liability, the "fluorine gauche effect" for conformational locking, and the metabolic hardening of labile 

bonds.

Part 1: Physicochemical Modulation[1]

The primary driver for employing difluoropiperidines is the modulation of the piperidine nitrogen's basicity. Unsubstituted piperidines are highly basic (


), which ensures they are fully protonated at physiological pH (7.4). While this aids solubility, it often leads to poor membrane permeability and high affinity for the hERG potassium channel, a major cardiotoxicity liability.
Basicity ( ) Tuning

The strong electronegativity of fluorine (


) exerts a through-bond inductive effect (

), withdrawing electron density from the nitrogen lone pair. The magnitude of this effect decays with distance, allowing medicinal chemists to "dial in" the desired

by selecting the 3,3- or 4,4-substitution pattern.

Table 1: Comparative Physicochemical Properties of Piperidine Scaffolds

ScaffoldStructureExperimental


(vs Ref)
Electronic Effect
Piperidine

~11.10.0Reference Standard
4,4-Difluoropiperidine 4,4-

-Pip
8.2 – 8.5~ -2.7Moderate Inductive (3 bonds away)
3,3-Difluoropiperidine 3,3-

-Pip
6.5 – 7.5~ -4.0Strong Inductive (2 bonds away)

Data Sources: ChEMBL, PubChem, and extrapolated from substituent constants.

Implications for Design:

  • 4,4-Difluoropiperidine: Ideal when a basic center is still required for target binding (e.g., aspartate residue interaction) but the high basicity of the parent piperidine causes phospholipidosis or hERG issues.

  • 3,3-Difluoropiperidine: Useful for lowering the

    
     to near-neutrality, significantly increasing the fraction of uncharged species at pH 7.4 (
    
    
    
    ), thereby enhancing passive membrane permeability (CNS penetration).
Conformational Control: The Gauche Effect

Beyond electronics, fluorine introduces stereoelectronic constraints. In 3-fluoropiperidines and 3,3-difluoropiperidines, the


 bond often prefers an axial  orientation relative to the ring nitrogen.

This is driven by the Gauche Effect , where the


 hyperconjugation stabilizes the gauche conformation. This phenomenon allows chemists to "lock" the piperidine ring into a specific chair conformation, pre-organizing the ligand for binding and reducing the entropic penalty upon complexation.

G Unsub Unsubstituted Piperidine (Flexible Chair Flip) Fluorine Fluorine Introduction (Stereoelectronic Force) Unsub->Fluorine Modification Gauche Gauche Effect (Sigma(C-H) -> Sigma*(C-F)) Fluorine->Gauche Induces Axial Axial Preference (Conformational Lock) Gauche->Axial Stabilizes Binding Pre-organized Bioactive Conformation Axial->Binding Increases Affinity

Figure 1: Mechanism of conformational locking via the Fluorine Gauche Effect.

Part 2: Metabolic Stability & Applications[1]

Metabolic Blocking

The piperidine ring is a "metabolic soft spot," prone to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). Oxidation typically occurs at the


-carbon (leading to ring opening) or the 

/

-carbons (hydroxylation).
  • Gem-difluorination at the 3- or 4-position replaces labile

    
     bonds (Bond Dissociation Energy ~98 kcal/mol) with strong 
    
    
    
    bonds (~116 kcal/mol).
  • This blocks the formation of the radical intermediate required for P450 hydroxylation, extending the drug's half-life (

    
    ).
    
Case Studies in Lead Optimization

Case Study A: Apelin Receptor Agonist (Potency & Selectivity) In the development of apelin receptor agonists, the introduction of a 3,3-difluoropiperidine moiety was pivotal.[2][3]

  • Challenge: The parent piperidine analog suffered from low potency and poor selectivity against estrogen receptors.

  • Solution: Replacement with 3,3-difluoropiperidine.

  • Outcome:

    • 
       improved from 162 nM  to 6.5 nM .[3]
      
    • Selectivity against estrogen-positive breast cancer lines increased by 1600-fold .[3]

    • Mechanism:[4] The lower

      
       likely optimized the electrostatic interaction within the pocket, while the fluorine atoms may have filled a hydrophobic sub-pocket or engaged in orthogonal multipolar interactions.
      

Case Study B: Dopamine D4 Receptor Antagonist (Lipophilicity & CNS MPO) Researchers targeting the Dopamine D4 receptor utilized the 4,4-difluoropiperidine scaffold.[2][5]

  • Challenge: High lipophilicity (

    
    ) and poor CNS Multi-Parameter Optimization (MPO) scores in the initial leads.
    
  • Solution: Using the 4,4-difluoropiperidine ether scaffold.[2][5]

  • Outcome: The scaffold allowed for a reduction in basicity (lowering hERG risk) while the specific substitution pattern improved the Lipophilic Efficiency (LipE) . The 4,4-difluoro motif provided a "metabolic shield" without the excessive lipophilicity penalty of a trifluoromethyl group.

Part 3: Synthetic Methodologies

Accessing difluoropiperidines requires specialized protocols, as direct fluorination of amines is hazardous and non-selective. The two primary routes are Deoxofluorination of piperidinones and the use of pre-functionalized building blocks .

Experimental Protocol: Deoxofluorination of N-Boc-4-Piperidinone

This protocol describes the synthesis of N-Boc-4,4-difluoropiperidine, a versatile intermediate.

Reagents:

  • N-Boc-4-piperidinone (1.0 equiv)

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 - 2.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • Saturated

    
     solution
    

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and cool under a stream of nitrogen. Add N-Boc-4-piperidinone and dissolve in anhydrous DCM (0.5 M concentration).

  • Addition: Cool the solution to 0°C (ice bath). Add Deoxo-Fluor® dropwise via syringe. Caution: Deoxo-Fluor is thermally more stable than DAST but still releases HF upon hydrolysis. Use plasticware if possible or glass with strict moisture exclusion.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (stain with ninhydrin or PMA) or LC-MS. The ketone peak should disappear.

  • Quench: Cool the reaction mixture back to 0°C. Slowly quench by dropwise addition of saturated aqueous

    
    . Warning: Vigorous 
    
    
    
    evolution.
  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organic phases, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product, N-Boc-4,4-difluoropiperidine, is typically a white solid or clear oil.

Self-Validating Check:

  • 
     NMR:  Expect a singlet (or triplet if H-coupling is resolved) around -90 to -100 ppm.
    
  • 
     NMR:  Look for the triplet splitting of the C-4 carbon (
    
    
    
    ).
Synthetic Workflow Diagram

Synthesis Start N-Boc-4-Piperidinone Reagent Deoxo-Fluor / DCM 0°C to RT, 16h Start->Reagent Intermed Reaction Mixture (Gem-difluorination) Reagent->Intermed Quench NaHCO3 Quench (CO2 Evolution) Intermed->Quench Product N-Boc-4,4-Difluoropiperidine (Building Block) Quench->Product Deprotect HCl / Dioxane or TFA / DCM Product->Deprotect Optional Final 4,4-Difluoropiperidine Salt (Ready for Coupling) Deprotect->Final

Figure 2: Synthetic workflow for accessing the 4,4-difluoropiperidine scaffold.

References

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Source:ChemMedChem, 2020. URL:[Link] (Provides experimental pKa shifts for 3,3- and 4,4-difluoropiperidines)

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine D4 Receptor Antagonist. Source:ChemRxiv / NIH, 2025. URL:[Link] (Detailed SAR on 4,4-difluoropiperidine lipophilicity and pKa effects)

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Source:Chemistry – A European Journal, 2020. URL:[Link] (Definitive work on the gauche effect and axial preference in fluorinated piperidines)

  • PubChem Compound Summary: 4,4-Difluoropiperidine. Source:National Library of Medicine (NIH). URL:[Link] (Physicochemical property data)

Sources

Methodological & Application

Application Note & Experimental Protocol: A Comprehensive Guide to the Synthesis of Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, research-grade protocol for the multi-step synthesis of tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The strategic incorporation of a gem-difluoro motif onto the piperidine scaffold can significantly modulate the physicochemical properties of parent molecules, including metabolic stability and basicity (pKa) of the amino group, making this a sought-after intermediate for novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals, offering a logical and scientifically-grounded pathway from commercially available starting materials to the final product, complete with explanations for procedural choices, safety protocols, and characterization data.

Introduction

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Chemical modification of this core structure is a cornerstone of medicinal chemistry, aiming to enhance efficacy, selectivity, and pharmacokinetic profiles. The introduction of fluorine atoms, in particular, is a well-established strategy to improve drug-like properties. The gem-difluoromethylene group, as a non-hydrolyzable isostere of a carbonyl or hydroxyl group, can profoundly influence molecular conformation and electronics. Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate serves as a chiral or racemic building block that combines the conformational rigidity of the piperidine ring with the unique properties imparted by the gem-difluoro group and a versatile amino functionality for further chemical elaboration.

Overall Synthetic Strategy

The synthesis of tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate can be efficiently achieved through a four-step sequence commencing with commercially available N-Boc-4-piperidone. The strategy involves the introduction of a nitrogen functionality at the 3-position, which is then transformed into the desired amino group, followed by the critical deoxofluorination of a ketone intermediate.

Synthetic_Scheme start N-Boc-4-piperidone step1 Step 1: α-Amination start->step1 intermediate1 tert-Butyl 3-amino-4-oxopiperidine-1-carboxylate step1->intermediate1 step2 Step 2: Ketone Reduction intermediate1->step2 intermediate2 tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate step2->intermediate2 step3 Step 3: Oxidation intermediate2->step3 intermediate3 tert-Butyl 5-amino-3-oxopiperidine-1-carboxylate step3->intermediate3 step4 Step 4: Deoxofluorination intermediate3->step4 product Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate step4->product

Caption: Proposed synthetic pathway for tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate.

Detailed Experimental Protocols

PART 1: Synthesis of tert-Butyl 3-amino-4-oxopiperidine-1-carboxylate (Intermediate 1)

Rationale: The initial step involves the introduction of an amino group at the α-position to the carbonyl group of N-Boc-4-piperidone. A common method to achieve this is through the formation of an enamine followed by reduction, or via an α-oximation followed by reduction. Here, we will follow a procedure involving nitrosation at the α-carbon followed by reduction.

Materials:

Reagent/SolventM.W.AmountMoles
N-Boc-4-piperidone199.2510.0 g50.2 mmol
tert-Butyl nitrite103.126.2 g (7.1 mL)60.2 mmol
Potassium tert-butoxide112.216.2 g55.2 mmol
Tetrahydrofuran (THF), anhydrous-200 mL-
Zinc dust65.389.8 g150 mmol
Acetic acid60.0520 mL-
Diethyl ether-As needed-
Saturated aq. NaHCO₃-As needed-
Brine-As needed-
Anhydrous MgSO₄-As needed-

Procedure:

  • To a stirred solution of N-Boc-4-piperidone (10.0 g, 50.2 mmol) in anhydrous THF (150 mL) at -78 °C under a nitrogen atmosphere, add potassium tert-butoxide (6.2 g, 55.2 mmol) portion-wise.

  • Stir the resulting suspension for 30 minutes at -78 °C.

  • Add tert-butyl nitrite (6.2 g, 60.2 mmol) dropwise over 15 minutes, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C and slowly add a slurry of zinc dust (9.8 g, 150 mmol) in acetic acid (20 mL) and water (20 mL).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture through a pad of Celite®, washing the pad with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (200 mL) and wash with saturated aqueous NaHCO₃ (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with 20-50% ethyl acetate in hexanes) to afford tert-butyl 3-amino-4-oxopiperidine-1-carboxylate.

PART 2: Synthesis of tert-Butyl 5-amino-3-oxopiperidine-1-carboxylate (Intermediate 3)

Rationale: This two-step process involves a stereoselective reduction of the ketone in Intermediate 1 to a hydroxyl group, followed by oxidation to re-form a ketone at the 3-position. This sequence effectively migrates the carbonyl group.

Step 2a: Reduction to tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate (Intermediate 2)

Materials:

Reagent/SolventM.W.AmountMoles
Intermediate 1214.2710.0 g46.7 mmol
Sodium borohydride (NaBH₄)37.831.9 g50.2 mmol
Methanol, anhydrous-150 mL-
Dichloromethane (DCM)-As needed-
Deionized water-As needed-
Brine-As needed-
Anhydrous Na₂SO₄-As needed-

Procedure:

  • Dissolve Intermediate 1 (10.0 g, 46.7 mmol) in anhydrous methanol (150 mL) and cool the solution to 0 °C.

  • Add sodium borohydride (1.9 g, 50.2 mmol) portion-wise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water (50 mL).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude diol, which is used in the next step without further purification.

Step 2b: Oxidation to tert-Butyl 5-amino-3-oxopiperidine-1-carboxylate (Intermediate 3)

Materials:

Reagent/SolventM.W.AmountMoles
Intermediate 2 (crude)216.28~46.7 mmol-
Dess-Martin periodinane (DMP)424.1423.8 g56.0 mmol
Dichloromethane (DCM), anhydrous-250 mL-
Saturated aq. NaHCO₃-As needed-
Saturated aq. Na₂S₂O₃-As needed-

Procedure:

  • Dissolve the crude Intermediate 2 in anhydrous dichloromethane (250 mL) and cool to 0 °C.

  • Add Dess-Martin periodinane (23.8 g, 56.0 mmol) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (200 mL).

  • Stir vigorously for 30 minutes until the layers are clear.

  • Separate the layers and extract the aqueous layer with DCM (2 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography (silica gel, gradient elution with 30-60% ethyl acetate in hexanes) to obtain tert-butyl 5-amino-3-oxopiperidine-1-carboxylate.

PART 3: Synthesis of tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (Final Product)

Rationale: The final and key transformation is the deoxofluorination of the ketone to the gem-difluoride. Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) is chosen as the fluorinating agent due to its higher thermal stability compared to DAST.[1][2] This reaction must be conducted under strictly anhydrous conditions.

Materials:

Reagent/SolventM.W.AmountMoles
Intermediate 3214.275.0 g23.3 mmol
Deoxo-Fluor®221.217.7 g (6.2 mL)34.8 mmol
Dichloromethane (DCM), anhydrous-100 mL-
Ethanol-1 mL-
Saturated aq. NaHCO₃-As needed-
Brine-As needed-
Anhydrous Na₂SO₄-As needed-

Procedure:

  • Strictly Anhydrous Conditions: All glassware must be oven-dried and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • To a solution of tert-butyl 5-amino-3-oxopiperidine-1-carboxylate (5.0 g, 23.3 mmol) in anhydrous dichloromethane (100 mL) in a fluorinated polyethylene or Teflon® flask at 0 °C, add ethanol (1 mL, catalytic amount).

  • Slowly add Deoxo-Fluor® (7.7 g, 34.8 mmol) dropwise via a syringe.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by ¹⁹F NMR or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and very cautiously quench by the slow dropwise addition of saturated aqueous NaHCO₃ until gas evolution ceases.

  • Separate the layers and extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with 30-70% ethyl acetate in hexanes) to yield tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate as a solid or oil.

Characterization Data

PropertyValueSource
Molecular Formula C₁₀H₁₈F₂N₂O₂[3]
Molecular Weight 236.26 g/mol [3]
Appearance White to off-white solid or oil-
¹H NMR (CDCl₃, 400 MHz) Expected signals: δ ~3.8-3.2 (m, CH₂), ~3.0-2.8 (m, CH), ~2.2-1.8 (m, CH₂), 1.47 (s, 9H, C(CH₃)₃)-
¹⁹F NMR (CDCl₃, 376 MHz) Expected signals: Resonances in the range of -90 to -110 ppm-
Mass Spec (ESI+) m/z 237.1 [M+H]⁺-

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_glass Oven-dry glassware dissolve Dissolve starting material prep_glass->dissolve prep_reagents Ensure anhydrous solvents prep_reagents->dissolve prep_inert Set up inert atmosphere prep_inert->dissolve cool Cool to specified temperature dissolve->cool add_reagent Add reagents dropwise/portion-wise cool->add_reagent react Stir for specified time add_reagent->react monitor Monitor reaction by TLC/LC-MS react->monitor quench Quench reaction monitor->quench If complete extract Extract with organic solvent quench->extract wash Wash with aq. solutions extract->wash dry Dry over anhydrous salt wash->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate chromatography Flash column chromatography concentrate->chromatography characterize Characterize by NMR, MS chromatography->characterize

Caption: General experimental workflow for each synthetic step.

Safety and Handling

  • General Precautions: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.

  • tert-Butyl nitrite: is flammable and a strong oxidizing agent. Avoid contact with skin and eyes.

  • Potassium tert-butoxide: is a strong base and is corrosive. It reacts violently with water. Handle in a dry atmosphere.

  • Deoxo-Fluor®: is a corrosive liquid that reacts with water to release hydrogen fluoride (HF). HF is extremely toxic and causes severe burns. All work with Deoxo-Fluor® must be conducted in a fume hood, and appropriate PPE, including neoprene or nitrile gloves, should be worn. A calcium gluconate gel should be readily available as a first aid measure for HF exposure. Reactions should be performed in plastic or Teflon® labware as HF can etch glass.

  • Dess-Martin Periodinane: is an explosive and shock-sensitive oxidizing agent. Handle with care and avoid heating.

References

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048–7054.
  • Singh, R. P., & Shreeve, J. M. (2002). Recent advances in nucleophilic fluorination reactions of organic compounds using Deoxofluor and DAST. Synthesis, 2002(17), 2561-2578.
  • Khom, et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63B(5), 518-524. Retrieved from [Link]

  • Organic Syntheses. (n.d.). gem-Difluorination of Benzophenones with Deoxo-Fluor®. Retrieved from [Link]

Sources

Application Notes and Protocols for the Coupling Reactions of Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3,3-Difluoropiperidine Moiety in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy to enhance a multitude of pharmacokinetic and pharmacodynamic properties.[1] The 3,3-difluoropiperidine scaffold, in particular, has garnered significant attention in medicinal chemistry. The gem-difluoro group can profoundly influence the conformation and basicity of the piperidine ring, enhance metabolic stability by blocking potential sites of oxidation, and improve membrane permeability.[1] Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate is a key building block that provides a handle for introducing this valuable motif into a diverse range of molecular architectures. The Boc-protected piperidine nitrogen allows for selective functionalization of the primary amino group, making it a versatile intermediate in the synthesis of complex pharmaceutical agents.[2] This guide provides detailed protocols and mechanistic insights for three fundamental coupling reactions of this valuable building block: amide bond formation, reductive amination, and Buchwald-Hartwig amination.

Amide Bond Formation: Forging Robust Connections

Amide bonds are a cornerstone of peptide and medicinal chemistry. The coupling of tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate with carboxylic acids provides a direct route to a wide array of functionalized molecules. The electron-withdrawing nature of the gem-difluoro group can slightly reduce the nucleophilicity of the amino group, necessitating robust coupling conditions.

Mechanistic Rationale for Reagent Selection

Standard amide coupling protocols involve the activation of the carboxylic acid to generate a more electrophilic species that is susceptible to nucleophilic attack by the amine. Common activating agents include carbodiimides (e.g., EDC, DCC) and phosphonium or aminium/uronium salts (e.g., HATU, HBTU).[3] The choice of coupling reagent and additives is crucial to ensure high yields and minimize side reactions, especially with sterically hindered or electronically deactivated substrates.[4][5]

Diagram 1: General Mechanism of Carbodiimide-Mediated Amide Coupling

AmideCoupling cluster_products Products RCOOH Carboxylic Acid O_Acyl O-Acylisourea (Active Intermediate) RCOOH->O_Acyl + EDC EDC EDC Amide Amide Product O_Acyl->Amide + Amine Urea Urea Byproduct O_Acyl->Urea Amine tert-butyl 5-amino-3,3- difluoropiperidine-1-carboxylate

Caption: Carbodiimide activation of a carboxylic acid to form a reactive O-acylisourea intermediate.

Protocol: Amide Coupling with a Generic Carboxylic Acid

This protocol describes a general procedure for the coupling of tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate with a generic carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Materials:

  • tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv.) in anhydrous DCM or DMF (0.1-0.5 M) at 0 °C under an inert atmosphere, add EDC (1.2 equiv.) and HOBt (1.2 equiv.).

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add a solution of tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (1.1 equiv.) and DIPEA (2.0 equiv.) in anhydrous DCM or DMF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Parameter Condition Rationale
Solvent Anhydrous DCM or DMFAprotic solvents to prevent unwanted side reactions. DMF can aid in the solubility of polar substrates.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic activation step.
Base DIPEAA non-nucleophilic base to neutralize the hydrochloride salt of EDC and any acid formed during the reaction.
Additives HOBtSuppresses racemization (if the carboxylic acid is chiral) and improves coupling efficiency.

Reductive Amination: Building Secondary Amines

Reductive amination is a powerful method for forming carbon-nitrogen bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[6] This reaction allows for the introduction of a wide variety of substituents onto the amino group of tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate.

Mechanistic Overview

The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. The iminium ion is subsequently reduced by a hydride source to yield the secondary amine.[7] The choice of reducing agent is critical; it must be mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the iminium intermediate. Sodium triacetoxyborohydride (STAB) is a commonly used reagent for this purpose due to its mildness and selectivity.[7]

Diagram 2: Reductive Amination Workflow

ReductiveAmination Amine tert-butyl 5-amino-3,3- difluoropiperidine-1-carboxylate Imine Iminium Ion Intermediate Amine->Imine + Carbonyl - H2O Carbonyl Aldehyde or Ketone Product Secondary Amine Product Imine->Product + STAB STAB STAB BuchwaldHartwig Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X PdAmido Pd-Amido Complex OxAdd->PdAmido + Amine, - Base-H+X- PdAmido->Pd0 Product Ar-NR'R'' PdAmido->Product Reductive Elimination

Sources

Application Notes and Protocols for Amide Bond Formation with Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Role of Fluorinated Piperidines in Modern Drug Discovery

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and biological properties. Judicious placement of fluorine can enhance metabolic stability, improve binding affinity, and alter pKa, thereby optimizing a compound's pharmacokinetic and pharmacodynamic profile.[1] Within this context, the piperidine scaffold is a privileged structure, frequently incorporated into centrally active agents and other therapeutics. The combination of these two motifs in molecules like tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate provides a versatile building block for creating novel chemical entities with desirable drug-like properties.[2]

This guide provides a detailed technical overview and field-proven protocols for the successful amide coupling of tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate. The presence of the gem-difluoro group at the C3 position significantly influences the electronic properties of the piperidine ring. Specifically, the strong electron-withdrawing nature of the fluorine atoms decreases the nucleophilicity of the C5-amino group. This reduced reactivity presents a common challenge, often leading to sluggish or incomplete reactions under standard amidation conditions.[3][4]

The protocols detailed herein are designed to address this challenge directly, providing researchers with robust and reproducible methods for synthesizing a wide array of amide derivatives from this valuable intermediate. We will explore the causality behind experimental choices, from coupling reagent selection to reaction optimization, ensuring a high rate of success for even the most challenging transformations.

Reagent Profile: Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate

A thorough understanding of the starting material is critical for successful synthesis. Below is a summary of the key properties of the title compound.

PropertyValue
Chemical Formula C₁₁H₁₉F₂N₂O₂[5]
Molecular Weight 250.28 g/mol [5][6]
Appearance Typically a solid[5]
Solubility Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate); Low solubility in water[5]
Stability Stable under standard laboratory conditions. Avoid strong acids, bases, and oxidizing agents.[5]
Key Structural Features Boc-protected piperidine nitrogen, primary amino group at C5, gem-difluoro substitution at C3.

Handling and Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. As with similar amine-containing compounds, it is recommended to handle this reagent in a fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While specific toxicity data is limited for this exact molecule, related structures are known to cause skin, eye, and respiratory irritation.[7]

Core Principles of Amide Coupling with an Electron-Deficient Amine

The formation of an amide bond is a condensation reaction between a carboxylic acid and an amine.[8][9] Direct reaction is thermally demanding and impractical for complex molecules. Therefore, the reaction universally proceeds through the "activation" of the carboxylic acid, converting the hydroxyl group into a better leaving group. This creates a highly electrophilic species that is susceptible to nucleophilic attack by the amine.

The primary challenge with tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate is the diminished nucleophilic character of the amino group. The inductive effect of the two fluorine atoms withdraws electron density from the piperidine ring, making the nitrogen lone pair less available for reaction. Consequently, standard coupling reagents like DCC or EDC/HOBt may provide low yields or require extended reaction times.[3] To overcome this, more potent activating agents or alternative reaction pathways are necessary.

The following sections detail two reliable protocols: one utilizing a high-potency uronium salt (HATU), and a second, more specialized method that proceeds via an acyl fluoride intermediate, which is particularly effective for unreactive amines.[4]

Protocol 1: High-Potency Uronium Salt Mediated Coupling (HATU)

This is the workhorse method for many challenging amide couplings. Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient activating agents that generate an activated O-acylisourea intermediate, which rapidly converts to a highly reactive acyl-OBt or acyl-OAt ester, minimizing side reactions and racemization.[9]

Causality and Experimental Rationale
  • HATU: Chosen for its high reactivity, which is sufficient to overcome the reduced nucleophilicity of the fluorinated amine.

  • DIPEA: A non-nucleophilic hindered base is essential. It deprotonates the carboxylic acid and the ammonium salt formed after the amine attacks the activated ester, driving the reaction forward without competing in the coupling.

  • DMF/DCM: Anhydrous polar aprotic solvents are ideal as they solubilize the reactants and salts formed during the reaction.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Carboxylic Acid (1 eq) and HATU (1.1 eq) in anhydrous DMF base_add Add DIPEA (2.5 eq) Stir for 15-30 min at RT reagents->base_add Activation amine_add Add Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (1.05 eq) in anhydrous DMF base_add->amine_add Forms activated ester stir Stir at RT for 4-16 hours amine_add->stir Amide formation quench Quench with water/brine stir->quench Reaction completion extract Extract with EtOAc or DCM quench->extract purify Purify via column chromatography extract->purify

Caption: Workflow for HATU-mediated amide coupling.

Detailed Step-by-Step Protocol
  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to the solution and stir at room temperature for 15-30 minutes. This is the "pre-activation" step.

  • In a separate flask, dissolve tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (1.05 equiv) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-16 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.[10]

Quantitative Data & Troubleshooting
ParameterRecommended ValueRationale / Troubleshooting Tip
Equivalents (Acid:Amine) 1.0 : 1.05A slight excess of the amine can help drive the reaction to completion.
Equivalents (HATU) 1.1 - 1.2Ensure complete activation. If the reaction is sluggish, increase to 1.3 equiv.
Equivalents (DIPEA) 2.5 - 3.0Insufficient base is a common cause of failure. Ensure all acidic protons are quenched.
Solvent Anhydrous DMF, DCM, or AcetonitrileWater will hydrolyze the activated ester. Ensure all reagents and glassware are dry.
Temperature Room TemperatureIf no reaction occurs, gentle heating (40-50 °C) can be attempted, but may increase side products.
Typical Yield 60 - 85%Yields are highly substrate-dependent.

Protocol 2: Acyl Fluoride Mediated Coupling for Highly Challenging Substrates

For particularly stubborn couplings where even potent uronium salts fail, converting the carboxylic acid to an acyl fluoride is a highly effective strategy.[3][4] Acyl fluorides are more stable than acyl chlorides but sufficiently reactive to couple with electron-deficient amines, often requiring elevated temperatures. Reagents like Cyanuric Fluoride or, more conveniently, in situ methods using reagents like BTFFH (N,N,N',N'-Bis(tetramethylene)chloroformamidinium hexafluorophosphate) followed by a fluoride source, or simply a one-pot protocol with a fluorinating agent like Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH), can be used.[3]

Causality and Experimental Rationale
  • Acyl Fluoride Intermediate: Acyl fluorides strike a good balance of reactivity and stability. They are less prone to hydrolysis than acyl chlorides and can be formed cleanly in situ.

  • Elevated Temperature: The reduced nucleophilicity of the amine necessitates higher thermal energy to overcome the activation barrier for the nucleophilic attack on the acyl fluoride. Microwave heating can be particularly effective.[3]

  • Non-nucleophilic Base: As in Protocol 1, a hindered base like DIPEA or 2,6-lutidine is crucial to neutralize the generated HF without interfering with the reaction.

Mechanism Diagram: Acyl Fluoride Formation and Coupling

G RCOOH R-COOH (Carboxylic Acid) AcylFluoride R-COF (Acyl Fluoride) RCOOH->AcylFluoride + FluorinatingAgent Fluorinating Agent (e.g., TFFH) FluorinatingAgent->AcylFluoride + Base Base Base (DIPEA) HF_Base [Base-H]⁺F⁻ Tetrahedral Tetrahedral Intermediate AcylFluoride->Tetrahedral + Amine Amine Fluorinated Amine (H₂N-R') Amine->Tetrahedral Product R-CONH-R' (Amide Product) Tetrahedral->Product - HF

Caption: Formation of an acyl fluoride and subsequent amidation.

Detailed Step-by-Step Protocol
  • In a dry microwave vial, combine the carboxylic acid (1.0 equiv), TFFH (1.2 equiv), and a non-nucleophilic base such as 2,6-lutidine or DIPEA (2.5 equiv).

  • Add anhydrous 1,2-dichloroethane (DCE) or acetonitrile as the solvent.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the acyl fluoride.

  • Add tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (1.1 equiv) to the vial.

  • Seal the vial and heat in a microwave reactor to 80-120 °C for 1-4 hours. Monitor the internal temperature and pressure.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the product with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure amide.

Quantitative Data & Troubleshooting
ParameterRecommended ValueRationale / Troubleshooting Tip
Equivalents (Acid:Amine) 1.0 : 1.1A slight excess of the amine is beneficial at higher temperatures.
Fluorinating Agent TFFH, BTFFH/TBAF, XtalFluor-ETFFH is convenient but can form toxic byproducts; BTFFH is often preferred.[3]
Base 2,6-Lutidine, DIPEA2,6-Lutidine is often superior in acyl fluoride preparations.
Solvent DCE, Acetonitrile, CH₂Cl₂Higher boiling point solvents are required for thermal heating; CH₂Cl₂ is suitable for in situ formation at RT before adding the amine and heating.[3]
Temperature 80 - 120 °CTemperature is critical. Start at 80 °C and increase if the reaction is slow. Use of a microwave reactor is highly recommended for consistent heating.[3]
Typical Yield 50 - 80%Often provides better yields than uronium salts for very unreactive partners.

Conclusion

Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate is a highly valuable building block for introducing the fluorinated piperidine motif into target molecules. While the electron-withdrawing nature of the gem-difluoro group presents a synthetic hurdle by reducing amine nucleophilicity, this challenge is readily overcome with the appropriate choice of coupling reagents and reaction conditions. Standard protocols using high-potency uronium salts like HATU are often successful and should be the first line of approach. For more recalcitrant substrates, the formation of an acyl fluoride intermediate provides a powerful and reliable alternative. The methods detailed in this guide offer researchers a robust toolkit to confidently and efficiently incorporate this versatile building block into their synthetic programs, paving the way for the discovery of next-generation therapeutics.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]

  • Synthonix. (n.d.). tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Synthonix. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Due-Hansen, M. E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Pipzine Chemicals. (n.d.). tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate. Pipzine Chemicals. [Link]

  • Pipzine Chemicals. (n.d.). tert-butyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate. Pipzine Chemicals. [Link]

  • PubChem. (n.d.). tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. ResearchGate. [Link]

  • ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv. [Link]

  • NIH. (2011). Fluorinated Amino-Derivatives of the Sesquiterpene Lactone, Parthenolide, as 19F NMR Probes in Deuterium-Free Environments. PMC. [Link]

  • NIH. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. PMC. [Link]

  • NIH. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]

  • NIH. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • ResearchGate. (n.d.). Amide bond formation using amino acid fluorides. ResearchGate. [Link]

  • ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]

  • NIH. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. PMC. [Link]

  • EPA. (n.d.). tert-Butyl (3S)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate. CompTox Chemicals Dashboard. [Link]

Sources

Application Note & Protocol: N-Alkylation of tert-Butyl 5-amino-3,3-difluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated 3,3-Difluoropiperidines in Medicinal Chemistry

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged core for drug design. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Specifically, the gem-difluoro substitution at the 3-position of the piperidine ring introduces a unique conformational bias and modulates the basicity of the ring nitrogen. The further incorporation of an amino group at the 5-position, which can be readily functionalized, provides a critical vector for exploring structure-activity relationships (SAR).

tert-Butyl 5-amino-3,3-difluoropiperidine-1-carboxylate is a valuable building block in this context, offering a handle for the introduction of diverse alkyl groups at the exocyclic amino function.[3][4] The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures regioselective alkylation at the more nucleophilic primary amino group and can be readily removed under acidic conditions later in a synthetic sequence.[5][6] This application note provides a detailed guide to the N-alkylation of this important intermediate via two common and effective methods: direct alkylation with alkyl halides and reductive amination.

Chemical Properties of the Starting Material

A clear understanding of the starting material's properties is crucial for successful reaction setup and execution.

PropertyValueSource
CAS Number 1258638-82-2[7]
Molecular Formula C₁₀H₁₈F₂N₂O₂[7]
Molecular Weight 236.26 g/mol [7][8]
Appearance Typically a solid[9]
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate); Low solubility in water.[9]
Stability Stable under normal conditions. Reactive with strong acids, bases, or oxidizing agents.[9]

Method 1: Direct N-Alkylation with Alkyl Halides

This method involves the direct reaction of the primary amino group with an electrophilic alkyl halide in the presence of a base. The base is essential to neutralize the hydrohalic acid byproduct and to deprotonate the amine, increasing its nucleophilicity.

Reaction Mechanism and Rationale

The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide leaving group.

G

Experimental Protocol: Synthesis of tert-Butyl 5-(benzylamino)-3,3-difluoropiperidine-1-carboxylate

This protocol details the benzylation of the title compound as a representative example.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
tert-Butyl 5-amino-3,3-difluoropiperidine-1-carboxylate236.26500 mg2.121.0
Benzyl bromide171.040.28 mL (393 mg)2.331.1
Potassium carbonate (K₂CO₃), anhydrous138.21586 mg4.242.0
N,N-Dimethylformamide (DMF), anhydrous-10 mL--
Ethyl acetate (EtOAc)-As needed for workup--
Saturated aqueous sodium bicarbonate (NaHCO₃)-As needed for workup--
Brine-As needed for workup--
Anhydrous sodium sulfate (Na₂SO₄)-As needed for workup--

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (500 mg, 2.12 mmol) and anhydrous potassium carbonate (586 mg, 4.24 mmol).

  • Add anhydrous DMF (10 mL) to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add benzyl bromide (0.28 mL, 2.33 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-benzylated product.

Troubleshooting:

  • Low Conversion: If the reaction stalls, gentle heating (e.g., to 40-50 °C) can be applied. Ensure all reagents and the solvent are anhydrous.

  • Di-alkylation: While the Boc-protected piperidine nitrogen is significantly less nucleophilic, over-alkylation at the primary amine can occur. Using a slight excess of the amine or slow addition of the alkyl halide can minimize this.[10]

  • Difficult Purification: The use of a non-polar aprotic solvent might be preferable to dipolar aprotic solvents like DMF to simplify workup.[11]

Method 2: Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds. It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Mechanism and Rationale

This two-step, one-pot process begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an imine. A selective reducing agent, such as sodium triacetoxyborohydride (STAB), which is mild and tolerant of slightly acidic conditions, then reduces the imine to the final N-alkylated product. STAB is often preferred over other reducing agents like sodium cyanoborohydride due to its lower toxicity and higher selectivity.

G

Experimental Protocol: Synthesis of tert-Butyl 5-(cyclohexylamino)-3,3-difluoropiperidine-1-carboxylate

This protocol describes the reaction with cyclohexanone as a representative example.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
tert-Butyl 5-amino-3,3-difluoropiperidine-1-carboxylate236.26500 mg2.121.0
Cyclohexanone98.140.23 mL (221 mg)2.231.05
Sodium triacetoxyborohydride (STAB)211.94674 mg3.181.5
Dichloromethane (DCM), anhydrous-15 mL--
Acetic acid (optional)-1-2 drops--
Saturated aqueous sodium bicarbonate (NaHCO₃)-As needed for workup--
Brine-As needed for workup--
Anhydrous sodium sulfate (Na₂SO₄)-As needed for workup--

Procedure:

  • Dissolve tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (500 mg, 2.12 mmol) in anhydrous DCM (15 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add cyclohexanone (0.23 mL, 2.23 mmol). A small amount of acetic acid (1-2 drops) can be added to catalyze imine formation, though it is not always necessary.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (674 mg, 3.18 mmol) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by silica gel chromatography to yield the desired product.

Characterization of Products

The successful synthesis of the N-alkylated products should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and purity of the product. The appearance of new signals corresponding to the introduced alkyl group and shifts in the signals of the piperidine ring protons adjacent to the nitrogen are expected.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Thin Layer Chromatography (TLC): For reaction monitoring and preliminary purity assessment.

Conclusion

The N-alkylation of tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate is a straightforward yet critical transformation for the synthesis of novel and diverse chemical entities for drug discovery. Both direct alkylation and reductive amination are reliable and high-yielding methods. The choice between them often depends on the availability of the starting materials (alkyl halide vs. carbonyl compound) and the specific functionalities present in the alkylating agent. The protocols provided herein offer a solid foundation for researchers to successfully perform these reactions and generate libraries of N-substituted 3,3-difluoropiperidines for further investigation.

References

  • FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines. Available from: [Link]

  • American Chemical Society. N alkylation at sp3 Carbon Reagent Guide. Available from: [Link]

  • Macmillan Group, Princeton University. A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. 2021. Available from: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. 2023. Available from: [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. 2017. Available from: [Link]

  • Google Patents. Synthesis method of N-Boc piperazine.
  • Royal Society of Chemistry. Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Available from: [Link]

  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link]

  • ResearchGate. Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. 2011. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available from: [Link]

  • Pipzine Chemicals. tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate. Available from: [Link]

  • Royal Society of Chemistry. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). 2023. Available from: [Link]

  • PubMed Central. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Available from: [Link]

  • ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. 2020. Available from: [Link]

  • PubChem. tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate. Available from: [Link]

  • Semantic Scholar. Synthesis and SAR of 3,5-diamino-piperidine derivatives: novel antibacterial translation inhibitors as aminoglycoside mimetics. 2007. Available from: [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available from: [Link]

  • MDPI. The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. Available from: [Link]

  • MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Available from: [Link]

Sources

Application Note: Strategic Utilization of Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The incorporation of fluorine into saturated heterocycles is a cornerstone strategy in modern kinase inhibitor design. Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (henceforth Intermediate A ) represents a high-value pharmacophore building block. Its utility extends beyond simple structural diversity; it offers precise control over physicochemical properties that are critical for ATP-competitive inhibitors.

The "Fluorine Effect" in this Scaffold

Unlike random fluorination, the 3,3-difluoro substitution pattern in this piperidine scaffold provides three distinct advantages:

  • Metabolic Blocking: Piperidine rings are prone to oxidative metabolism (P450-mediated) at the

    
    -carbons. The C3-difluoro motif blocks the most vulnerable site adjacent to the ring nitrogen (post-deprotection) and the C4 position via electronic deactivation.
    
  • pKa Modulation: The strong electron-withdrawing effect of the gem-difluoro group lowers the pKa of the piperidine nitrogen (typically by 1–2 log units compared to the non-fluorinated parent). This is crucial for optimizing oral bioavailability and reducing hERG liability, which often correlates with high basicity.

  • Conformational Locking: Through the gauche effect and dipole-dipole interactions, the

    
     group biases the piperidine ring puckering. This can reduce the entropic penalty upon binding to the kinase hinge region.
    

Structural & Physical Data[1][2][3][4]

Before initiating synthesis, it is critical to verify the quality of the starting material, particularly its stereochemical integrity.

PropertySpecificationNotes
IUPAC Name tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate
CAS (Racemic) 1255666-48-8
CAS (R-isomer) 1392473-32-3Preferred for stereoselective binding pockets.
Molecular Weight 236.26 g/mol
Appearance White to off-white solidHygroscopic amine; store under

.
pKa (Calc) ~8.5 (Amine at C5)Lower than non-fluorinated analog (~9.8).
Solubility DCM, MeOH, DMSOPoor water solubility (neutral form).

Experimental Workflows

Diagram 1: Strategic Incorporation Workflow

This flowchart illustrates the decision matrix for using Intermediate A in a convergent synthesis strategy.

G Start Kinase Core (e.g., Chloropyrimidine) Step1 Step 1: S_NAr Coupling (Base/Heat) Start->Step1 Inter Intermediate A (3,3-DFP Scaffold) Inter->Step1 Check1 QC: LCMS/TLC (Check Regioisomer) Step1->Check1 Step2 Step 2: N-Boc Deprotection (Acidic Cleavage) Check1->Step2 Pass Prod Final Inhibitor Salt (High Solubility) Step2->Prod

Caption: Convergent synthesis workflow for coupling the fluorinated piperidine to a heteroaryl kinase core.

Protocol A: Coupling to Kinase Core

Context: This protocol describes coupling Intermediate A to a 2,4-dichloropyrimidine scaffold, a ubiquitous motif in JAK, CDK, and EGFR inhibitors.

Reagents:

  • Intermediate A (1.1 equiv)[1]

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent:

    
    -PrOH (Isopropanol) or NMP (N-Methyl-2-pyrrolidone)
    

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial equipped with a stir bar, dissolve the 2,4-dichloropyrimidine (1.0 mmol) in

    
    -PrOH (5 mL).
    
  • Addition: Add DIPEA (2.5 mmol) followed by Intermediate A (1.1 mmol).

    • Note: If Intermediate A is supplied as a hydrochloride salt, increase DIPEA to 3.5 equiv to ensure the free base is generated in situ.

  • Reaction: Seal the vessel and heat to 80°C for 4–12 hours.

    • Monitoring: Monitor by LCMS. The desired product usually elutes later than the pyrimidine core but earlier than the bis-substituted byproduct. Look for the mass

      
      .
      
  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The Boc-protected adduct is typically stable on silica.

Critical Control Point: Regioselectivity can be an issue with 2,4-dichloropyrimidines. The C4 position is generally more reactive. Verify regiochemistry using 2D NMR (HMBC) if the core has competing electrophilic sites.

Protocol B: Controlled Boc-Deprotection & Salt Formation

Context: Removal of the Boc group to expose the secondary amine (N1) for further derivatization or to generate the final soluble salt form.

Reagents:

  • 4M HCl in Dioxane OR TFA (Trifluoroacetic acid) / DCM (1:4 ratio).

  • Solvent: Dioxane or DCM.

Step-by-Step Procedure:

  • Dissolution: Dissolve the coupled product (from Protocol A) in minimal dry DCM (or Dioxane).

  • Acid Addition:

    • Method A (HCl Salt): Add 4M HCl in dioxane (5–10 equiv) dropwise at 0°C. Warm to RT and stir for 2 hours.

    • Method B (TFA Salt): Add TFA (20% v/v final concentration) at 0°C. Stir for 1 hour.

  • Monitoring: TLC (stain with Ninhydrin; free amine will stain purple/red) or LCMS (loss of -100 mass units corresponding to Boc).

  • Isolation:

    • For HCl Salt: The product often precipitates as a white solid. Filter and wash with

      
      . This is preferred for biological assays due to defined stoichiometry.
      
    • For Free Base: Concentrate TFA reaction, redissolve in DCM, wash with saturated

      
      , dry, and concentrate.
      

Expert Insight: Avoid leaving the reaction in TFA for prolonged periods (>4 hours) if the kinase core contains electron-rich aromatic rings, as the gem-difluoro group can occasionally undergo elimination or hydrolysis under extreme forcing conditions, though it is generally robust.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the fluorinated scaffold throughout the synthesis, use 19F NMR .

StateExpected 19F Signal (approx.)[2]Interpretation
Starting Material

-115 to -125 ppm (AB quartet)
Distinct AB quartet indicates the geminal fluorines are diastereotopic (chiral environment).
Product (Coupled) Shift < 2 ppmMinimal shift confirms the ring integrity is maintained.
Degradation Loss of F signal / New singletsIndicates defluorination or aromatization (rare but possible).
Diagram 2: Reaction Scheme

Visualizing the transformation from Building Block to Kinase Inhibitor Precursor.

Reaction cluster_0 Reagents SM1 Heteroaryl-Cl (Kinase Core) Product Coupled Adduct (Boc-Protected) SM1->Product DIPEA, iPrOH 80°C, SNAr SM2 3,3-DFP Amine (Intermediate A) SM2->Product Final Deprotected Inhibitor (HCl Salt) Product->Final 4M HCl/Dioxane -Boc

Caption: Synthetic pathway for generating the active inhibitor scaffold.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • BLD Pharm. (n.d.). Product Data Sheet: (R)-tert-Butyl 5-amino-3,3-difluoropiperidine-1-carboxylate. Link

  • PubChem. (2025).[3][4] Compound Summary: tert-Butyl 5-amino-3,3-difluoropiperidine-1-carboxylate.[1][5][6] National Library of Medicine.[3] Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319. Link

Disclaimer: This protocol involves the use of hazardous chemicals.[4][5] Always consult the Safety Data Sheet (SDS) for specific compounds and perform a risk assessment before experimentation.

Sources

Asymmetric synthesis of chiral "Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Asymmetric Synthesis of tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the asymmetric synthesis of tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate, a valuable building block for drug discovery. Chiral piperidines are among the most prevalent heterocyclic motifs in pharmaceuticals, and the introduction of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1] This document explores various strategic approaches to stereocontrol and presents a detailed, field-proven protocol based on the asymmetric hydrogenation of a prochiral enamine precursor. The causality behind experimental choices, troubleshooting, and safety considerations are discussed to ensure robust and reproducible execution.

Introduction: The Significance of Fluorinated Piperidine Scaffolds

The piperidine ring is a cornerstone of medicinal chemistry, frequently found in the core structure of numerous approved drugs.[1] Its conformational flexibility and ability to present substituents in distinct spatial vectors make it an ideal scaffold for interacting with biological targets. The strategic incorporation of gem-difluoro groups, particularly at the C3 position, has emerged as a powerful tactic in modern drug design. The CF₂ group can act as a bioisostere for a carbonyl group, modulate the pKa of nearby functionalities, and block metabolic oxidation, thereby improving the pharmacokinetic profile of drug candidates.[2][3]

However, the synthesis of enantiomerically pure 3,3-difluoropiperidines presents considerable challenges.[4] The primary difficulty lies in establishing the stereocenter at the C5 position with high fidelity, adjacent to the sterically demanding and electron-withdrawing difluoromethylene group. This guide outlines a robust strategy to overcome this challenge.

Strategic Overview of Asymmetric Synthesis

Several catalytic strategies can be envisioned for the enantioselective synthesis of the target molecule. The choice of strategy often depends on scalability, cost, and the availability of starting materials. The most prominent approaches include asymmetric hydrogenation, diastereoselective cyclization with chiral auxiliaries, and enzymatic resolutions.[5][6][7]

Asymmetric hydrogenation of a prochiral olefin or imine stands out as one of the most efficient and atom-economical methods for creating chiral centers.[8][9] This approach leverages well-established transition-metal catalysis to deliver high enantioselectivity and is often amenable to large-scale production, a critical consideration for drug development professionals.[10]

The retrosynthetic analysis below deconstructs the target molecule to a key prochiral enamine intermediate, which can be accessed from a commercially available piperidone precursor. This enamine is the substrate for the key asymmetric hydrogenation step.

G Target Target Molecule (Chiral Amine) Enamine Prochiral Enamine Intermediate Target->Enamine Deprotection Enamine->Target Asymmetric Hydrogenation Ketone 3,3-Difluoro-5-oxopiperidine Precursor Enamine->Ketone Condensation Start Readily Available Starting Material Ketone->Start Ring Fluorination/ Construction

Caption: Retrosynthetic analysis of the target chiral amine.

Recommended Protocol: Asymmetric Hydrogenation of a Prochiral Enamine

This section details a three-part protocol for the synthesis of the target compound, commencing with the preparation of a key prochiral enamine intermediate, followed by the pivotal asymmetric hydrogenation, and concluding with a final deprotection step.

Part A: Synthesis of Prochiral Precursor (tert-butyl 5-(benzylamino)-3,3-difluoro-1,2,3,4-tetrahydropyridine-1-carboxylate)

The synthesis begins with the condensation of a protected 3,3-difluoro-5-oxopiperidine with benzylamine. This reaction forms the enamine substrate required for the asymmetric hydrogenation. The choice of the benzyl group is strategic; it serves as a robust protecting group that can be readily removed under mild hydrogenolysis conditions in the final step.

Experimental Protocol:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add N-Boc-3,3-difluoro-5-oxopiperidine (10.0 g, 40.1 mmol), benzylamine (4.7 g, 43.9 mmol, 1.1 equiv), and toluene (150 mL).

  • Reaction: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, ~76 mg, 0.4 mmol).

  • Azeotropic Removal of Water: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours when no more water is collected.

    • Causality Note: The removal of water drives the equilibrium of this condensation reaction towards the formation of the enamine product, ensuring a high conversion rate.

  • Work-up: Cool the reaction mixture to room temperature. Wash the solution sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is purified by flash column chromatography (silica gel, gradient elution with 5-20% ethyl acetate in hexanes) to yield the title enamine as a pale yellow oil.

Part B: Iridium-Catalyzed Asymmetric Hydrogenation

This is the crucial stereochemistry-defining step. An iridium catalyst paired with a chiral bisphosphine ligand (e.g., SegPhos) is employed. This catalytic system is highly effective for the hydrogenation of N-protected enamines, affording the desired amine with excellent diastereoselectivity and enantioselectivity.[8]

Experimental Protocol:

  • Catalyst Preparation (in a glovebox): To a vial, add [Ir(COD)Cl]₂ (74 mg, 0.11 mmol, 0.5 mol%) and (R)-SegPhos (135 mg, 0.22 mmol, 1.0 mol%). Add degassed dichloromethane (DCM, 10 mL) and stir for 30 minutes at room temperature to form the active catalyst precursor.

  • Reaction Setup: In a high-pressure autoclave, dissolve the enamine from Part A (6.80 g, 20.1 mmol) in degassed methanol (100 mL).

  • Catalyst Addition: Transfer the prepared catalyst solution to the autoclave via cannula.

    • Causality Note: Strictly anaerobic and anhydrous conditions are paramount. Oxygen can oxidize the phosphine ligand, deactivating the catalyst, while water can interfere with the catalytic cycle.

  • Hydrogenation: Seal the autoclave, purge with argon three times, and then purge with hydrogen gas three times. Pressurize the vessel to 50 bar of H₂.

  • Reaction Execution: Stir the reaction mixture vigorously at 40 °C for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, carefully vent the autoclave and purge with argon. Concentrate the reaction mixture under reduced pressure. The crude product is purified by flash column chromatography (silica gel, gradient elution with 10-40% ethyl acetate in hexanes).

Part C: Deprotection via Hydrogenolysis

The final step involves the removal of the N-benzyl group to unmask the primary amine. This is cleanly achieved by palladium-catalyzed hydrogenolysis.

Experimental Protocol:

  • Setup: Dissolve the N-benzyl amine from Part B (6.1 g, 17.9 mmol) in ethanol (120 mL) in a round-bottom flask.

  • Catalyst Addition: Carefully add palladium on carbon (10 wt. % Pd/C, ~610 mg, 10% w/w) to the solution.

  • Hydrogenation: Fit the flask with a hydrogen-filled balloon. Evacuate the flask and backfill with hydrogen three times. Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

    • Causality Note: The Pd/C catalyst facilitates the cleavage of the C-N bond of the benzyl group via reaction with molecular hydrogen, releasing toluene as a byproduct and yielding the desired primary amine.

  • Isolation: Upon reaction completion (monitored by TLC), filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with ethanol (50 mL).

  • Final Product: Concentrate the filtrate under reduced pressure to yield tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate as a solid or viscous oil.

Data Summary and Expected Outcomes

The following table summarizes the expected outcomes for the described synthetic sequence. Values are representative and may vary based on experimental conditions and scale.

StepProductYield (%)Purity (%)e.e. (%)
A Prochiral Enamine80 - 90>95N/A
B N-Benzyl Protected Amine85 - 95>98>98
C Final Product90 - 99>99>98

Characterization Data (Hypothetical for Final Product):

  • ¹H NMR (400 MHz, CDCl₃): δ 4.20-3.80 (m, 2H), 3.50-3.10 (m, 3H), 2.10-1.80 (m, 2H), 1.65 (br s, 2H, NH₂), 1.48 (s, 9H).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -95.5 (dt, J = 245.0, 15.0 Hz), -98.0 (dt, J = 245.0, 15.0 Hz).

  • HRMS (ESI): Calculated for C₁₀H₁₉F₂N₂O₂ [M+H]⁺, 250.1415; Found, 250.1418.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield in Step A Incomplete reaction.Ensure complete removal of water by using freshly dried toluene and a properly functioning Dean-Stark trap. Increase reaction time or add more p-TSA catalyst.
Low e.e. in Step B Catalyst deactivation; Impure substrate.Ensure all reagents and solvents are rigorously degassed and anhydrous. Use high-purity phosphine ligand. Screen other ligands (e.g., Josiphos, PhanePhos) or solvents (e.g., THF, 2-propanol).
Incomplete Hydrogenation (Step B) Poor catalyst activity; Insufficient H₂ pressure.Prepare fresh catalyst. Increase catalyst loading slightly (e.g., to 1.0 mol%). Increase hydrogen pressure or reaction temperature moderately (e.g., to 60 bar / 50 °C).
Incomplete Deprotection (Step C) Catalyst poisoning; Insufficient reaction time.Ensure substrate is free of catalyst poisons (e.g., sulfur compounds). Use fresh Pd/C catalyst or increase loading. Increase hydrogen pressure (e.g., up to 4 bar).

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Hydrogenation: Asymmetric hydrogenation (Part B) involves high-pressure hydrogen gas and requires a certified autoclave operated by trained personnel behind a blast shield. Hydrogen is highly flammable and forms explosive mixtures with air. Ensure proper purging of the system with inert gas before and after the reaction.

  • Palladium on Carbon: Pd/C catalyst is pyrophoric, especially when dry and saturated with hydrogen. Do not allow the catalyst to dry in the air. Filter the catalyst under a stream of inert gas or keep it wet with solvent at all times.

Conclusion

The asymmetric synthesis of tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate is a challenging yet achievable goal. The detailed protocol, centered on a robust iridium-catalyzed asymmetric hydrogenation, provides a reliable and scalable pathway to this valuable chiral building block. By understanding the rationale behind each experimental step and anticipating potential challenges, researchers and drug development professionals can confidently produce this compound with high yield and excellent stereochemical purity, enabling the advancement of next-generation pharmaceutical candidates.

References

  • Surmont, R., Verniest, G., Thuring, J. W., ten Holte, P., Deroose, F., & De Kimpe, N. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(17), 3873–3875. [Link][11][12]

  • Amidjojo, M., Franco-Lara, E., Nowak, A., Link, H., & Weuster-Botz, D. (2005). Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate with Lactobacillus kefir. Applied Microbiology and Biotechnology, 69(1), 9–15. [Link]

  • Pan, Y., Chabaud, L., & Bugaut, X. (2020). Asymmetric Transfer Hydrogenation of gem-Difluorocyclopropenyl Esters: Access to Enantioenriched gem-Difluorocyclopropanes. Chemistry – A European Journal, 26(68), 15811–15815. [Link][13]

  • Li, Z., & Dong, G. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14238–14244. [Link]

  • Maldonado, A. G., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Catalysts, 13(4), 703. [Link][5]

  • Wang, Z., et al. (2020). Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters. Organic Letters, 22(23), 9323–9328. [Link][8]

  • Sammons, M. F., et al. (2024). A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. Organic Letters. [Link][4]

  • Kunz, H. (2004). Carbohydrates as Chiral Auxiliaries in Asymmetric Synthesis. In Carbohydrates in Chemistry and Biology. [Link][6]

  • Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932. [Link][14]

  • Glorius, F., et al. (2019). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 9(11), 10696-10701. [Link][15]

  • Stephan, D. W. (2021). Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. Accounts of Chemical Research, 54(13), 2849–2861. [Link][7]

  • Van der Pijl, F., et al. (2022). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. ChemRxiv. [Link][2]

  • Taylor, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link][10]

  • Hou, G., et al. (2021). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers, 8(23), 6608-6614. [Link][9]

  • Van der Pijl, F., et al. (2023). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 18(19), e202300262. [Link][3]

Sources

Application Notes & Protocols: Strategic Derivatization of the Amino Group of tert-Butyl 5-Amino-3,3-difluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Fluorinated Building Block

In the landscape of modern drug discovery, the piperidine scaffold remains a privileged structure due to its prevalence in numerous FDA-approved pharmaceuticals and its ability to confer favorable pharmacokinetic properties. The strategic introduction of fluorine atoms into these scaffolds has become a cornerstone of medicinal chemistry, often leading to enhanced metabolic stability, improved membrane permeability, and modulated pKa values.[1] tert-Butyl 5-amino-3,3-difluoropiperidine-1-carboxylate emerges as a particularly valuable building block, combining the benefits of the piperidine core with the unique electronic properties of a gem-difluoro group.

This molecule features a primary amino group at the C5 position, which serves as a versatile handle for introducing a wide array of functional groups and building molecular complexity. The nitrogen of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, a robust yet readily cleavable protecting group that allows for selective derivatization of the exocyclic amine.[1][2] The presence of the electron-withdrawing gem-difluoro group at the C3 position can influence the reactivity of the neighboring amino group, a factor that must be considered during reaction design.

This guide provides an in-depth exploration of key strategies for the derivatization of the C5-amino group of tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate. We will move beyond simple procedural lists to explain the underlying chemical principles, the rationale behind experimental choices, and the practical considerations necessary for successful synthesis in a research and development setting.

Characterization of the Starting Material

A thorough understanding of the starting material's properties is fundamental to designing robust and reproducible derivatization protocols.

PropertyValue
Chemical Formula C₁₀H₁₈F₂N₂O₂
Molecular Weight 236.26 g/mol [3]
Appearance Typically a solid, but can vary.[4]
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate); low solubility in water.[4]
Stability Stable under standard laboratory conditions; reactive with strong acids, bases, or oxidizing agents.[4]
Key Functional Groups Primary aliphatic amine, Boc-protected secondary amine, gem-difluoro group.

Expert Insights on Reactivity: The primary amino group at C5 is the principal site of nucleophilic attack for the reactions discussed herein. While aliphatic amines are generally strong nucleophiles, the electron-withdrawing nature of the adjacent gem-difluoro moiety may slightly attenuate its basicity and nucleophilicity compared to a non-fluorinated analogue. This effect is generally modest and does not preclude efficient derivatization, but it may necessitate slightly more forcing conditions or longer reaction times in some cases. The Boc protecting group is stable to a wide range of basic and nucleophilic conditions, providing excellent orthogonality for the selective modification of the C5-amino group.[5]

Core Derivatization Strategies: A Practical Guide

The following sections detail reliable protocols for the most common and synthetically useful transformations of the C5-amino group.

Acylation: Formation of Robust Amide Bonds

The formation of an amide bond is one of the most fundamental and reliable reactions in medicinal chemistry. This can be achieved through reaction with an activated carboxylic acid derivative, such as an acyl chloride, or by using a coupling agent to directly react the amine with a carboxylic acid.

Workflow for Amide Bond Formation

cluster_0 Starting Material cluster_1 Acylation Pathways SM tert-Butyl 5-amino-3,3-difluoropiperidine-1-carboxylate AcylCl Acyl Chloride (Base, Solvent) SM->AcylCl Coupling Carboxylic Acid (Coupling Agent, Base, Solvent) SM->Coupling Product N-Acylated Product AcylCl->Product Coupling->Product

Caption: Acylation pathways for the target amine.

Protocol 1: Acylation using an Acyl Chloride

This method is highly efficient for readily available acyl chlorides. The choice of base is critical to neutralize the HCl byproduct without promoting side reactions.

  • Rationale: Acyl chlorides are highly electrophilic, leading to rapid and often quantitative conversion. A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the generated HCl, preventing the protonation and deactivation of the starting amine. Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and ability to dissolve a wide range of organic compounds.

  • Step-by-Step Protocol:

    • Dissolve tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1 M).

    • Add a suitable non-nucleophilic base, such as DIPEA (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath. This helps to control the exothermicity of the reaction.

    • Add the desired acyl chloride (1.1 eq) dropwise as a solution in DCM.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Amide Coupling using HATU/EDC

Directly coupling a carboxylic acid is often preferred as it avoids the need to synthesize a potentially unstable acyl chloride and offers milder reaction conditions.

  • Rationale: Coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) activate the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. The inclusion of a base like DIPEA is crucial for the activation step and to maintain a neutral pH.

  • Step-by-Step Protocol:

    • In a clean, dry flask, dissolve the carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF or DCM (approx. 0.1 M).

    • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

    • Add a solution of tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (1.0 eq) in the same solvent to the activated mixture.

    • Stir at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

    • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: Purify the residue by flash chromatography.

Sulfonylation: Crafting Sulfonamides

Sulfonamides are key functional groups in many therapeutic agents. They are readily formed by the reaction of the primary amine with a sulfonyl chloride.

  • Rationale: Similar to acylation, sulfonylation involves the nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride. Pyridine is often used as both the base and a catalyst in this reaction.

  • Step-by-Step Protocol:

    • Dissolve tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (1.0 eq) in anhydrous DCM or pyridine (approx. 0.2 M).

    • Cool the solution to 0 °C.

    • Add the sulfonyl chloride (1.2 eq) portion-wise or as a solution in DCM.

    • Allow the reaction to stir at room temperature overnight.

    • Work-up: If DCM was used, wash the reaction mixture with 1M HCl (to remove excess pyridine), followed by saturated aqueous NaHCO₃ and brine. If pyridine was the solvent, concentrate the mixture and partition the residue between ethyl acetate and 1M HCl.

    • Dry the organic phase over Na₂SO₄, filter, and concentrate.

    • Purification: Purify via flash chromatography.

N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds, providing access to secondary and tertiary amines. It proceeds via the initial formation of an imine (or enamine), which is then reduced in situ by a mild reducing agent.

  • Rationale: This two-step, one-pot procedure is highly efficient. The key is the choice of a reducing agent that selectively reduces the protonated imine intermediate much faster than the starting aldehyde or ketone. Sodium triacetoxyborohydride (STAB) is an ideal choice for this purpose as it is a mild, selective, and non-hygroscopic reagent. Acetic acid is often added to catalyze imine formation.

Workflow for Reductive Amination

SM Starting Amine Imine Imine Intermediate (Catalytic Acid) SM->Imine Aldehyde Aldehyde or Ketone Aldehyde->Imine Product N-Alkylated Product Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: The reductive amination process.

  • Step-by-Step Protocol:

    • To a solution of tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or DCM (approx. 0.1 M), add glacial acetic acid (2.0 eq).

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. The reaction may effervesce slightly.

    • Continue stirring at room temperature for 12-24 hours, monitoring by LC-MS.

    • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir until gas evolution ceases. Extract the aqueous layer with DCM (3x).

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purification: Purify by flash chromatography.

Orthogonal Deprotection and Further Functionalization

The Boc group on the piperidine nitrogen is stable to the conditions described above but can be selectively removed under acidic conditions, opening up another avenue for derivatization.[6] This orthogonality is a key feature of this building block.

Orthogonal Derivatization Strategy

Start Starting Material Step1 Derivatize C5-NH₂ (e.g., Acylation) Start->Step1 Intermediate C5-Derivatized Intermediate Step1->Intermediate Step2 Boc Deprotection (TFA or HCl) Intermediate->Step2 Deprotected Free Piperidine Nitrogen Step2->Deprotected Step3 Derivatize Piperidine NH (e.g., Alkylation) Deprotected->Step3 Final Di-functionalized Product Step3->Final

Caption: Orthogonal functionalization workflow.

Protocol 3: Boc Deprotection

  • Rationale: The Boc group is an acid-labile protecting group.[7] Strong acids like trifluoroacetic acid (TFA) protonate the carbonyl oxygen of the carbamate, leading to the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as its corresponding salt.[8][9]

  • Step-by-Step Protocol:

    • Dissolve the Boc-protected piperidine (1.0 eq) in DCM (approx. 0.1-0.2 M).

    • Add trifluoroacetic acid (TFA) (10-20 eq, often used as a 20-50% solution in DCM) at 0 °C.

    • Stir the reaction at room temperature for 1-3 hours. Monitor deprotection by LC-MS.

    • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting product is typically the TFA salt of the amine, which can often be used directly in the next step or neutralized by washing with a basic aqueous solution (e.g., NaHCO₃) during an extractive work-up.

Summary and Outlook

The derivatization of tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate provides access to a diverse range of novel chemical entities for drug discovery and development. The protocols outlined in this guide for acylation, sulfonylation, and reductive amination are robust, scalable, and built upon well-established chemical principles. Furthermore, the orthogonal nature of the Boc protecting group allows for sequential, site-selective functionalization of both the exocyclic and ring nitrogens, making this a truly versatile synthetic intermediate. Researchers and scientists can confidently apply these methods to accelerate their discovery programs.

References

  • Vertex AI Search. (n.d.). (3R,5S)-tert-butyl 3-aMino-5-fluoropiperidine-1-carboxylate丨CAS 1271810-13-9.
  • Wikipedia. (2024). tert-Butyloxycarbonyl protecting group.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • ChemRxiv. (n.d.). 3,3-Difluorocyclopropenes as Synthons for Substituted Pyridazines.
  • Toronto Research Chemicals. (n.d.). tert-Butyl (R)-3-aminopiperidine-1-carboxylate.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Pipzine Chemicals. (n.d.). tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate.
  • PubChem. (n.d.). tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate.
  • Wrodnigg, T. M., et al. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines.

Sources

Application Notes and Protocols for Biological Screening of Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the 3,3-Difluoropiperidine Scaffold in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a significant percentage of FDA-approved small molecule drugs.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for interacting with biological targets. The strategic introduction of fluorine atoms onto this scaffold can profoundly influence a molecule's physicochemical and pharmacological properties. Specifically, the geminal difluorination at the 3-position of the piperidine ring, as seen in derivatives of tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate, offers several key advantages:

  • Modulation of Basicity: The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen. This reduction in basicity can be crucial for mitigating off-target effects, such as hERG channel affinity, which is a common cause of cardiac toxicity.[2]

  • Conformational Control: The C-F bonds can influence the conformational preference of the piperidine ring, potentially locking the molecule into a bioactive conformation.[3]

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the 3-position less susceptible to metabolic oxidation, which can improve the pharmacokinetic profile of a drug candidate.

  • Enhanced Target Affinity: The introduction of fluorine can lead to favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions, thereby increasing potency. For instance, the presence of a 3,3-difluoropiperidine moiety has been shown to dramatically improve the potency of an apelin receptor agonist.[4]

Given these advantageous properties, derivatives of tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate represent a promising class of compounds for a wide range of biological targets. The primary amino group at the 5-position serves as a versatile synthetic handle for introducing diverse chemical functionalities, allowing for the creation of large and targeted compound libraries. This document provides a comprehensive guide to designing and implementing robust biological screening assays for such derivatives, with a focus on G-protein coupled receptors (GPCRs) and protein kinases, two of the most important classes of drug targets.

Part 1: Target Selection and Assay Strategy

The initial step in any screening campaign is the selection of appropriate biological targets. The structural features of the tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate scaffold suggest its potential as a modulator of targets where a basic nitrogen and specific spatial arrangement of substituents are key for recognition.

G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of cell surface receptors and are the targets of a substantial portion of all marketed drugs.[5] Many GPCR ligands contain a basic amine that interacts with a conserved aspartate residue in transmembrane domain 3. The modulated basicity of the 3,3-difluoropiperidine nitrogen makes it an intriguing scaffold for developing GPCR modulators with fine-tuned affinity and selectivity.

A tiered screening approach is recommended for GPCRs:

  • Primary Screen: A high-throughput binding assay to identify compounds that interact with the target receptor.

  • Secondary Screen: A functional cell-based assay to determine the pharmacological activity of the hits (e.g., agonist, antagonist, inverse agonist).

  • Selectivity Screen: Testing hits against a panel of related GPCRs to assess their selectivity profile.

Protein Kinases

Protein kinases are another major class of drug targets, particularly in oncology and immunology.[6][7] While many kinase inhibitors target the ATP-binding site, the development of allosteric and substrate-competitive inhibitors is a growing area of interest. The 3D-scaffold of the fluorinated piperidine can be elaborated to interact with regions outside the highly conserved ATP pocket, potentially leading to more selective inhibitors.

The screening cascade for kinase inhibitors typically involves:

  • Primary Screen: A biochemical assay to measure the direct inhibition of the kinase's catalytic activity.[8]

  • Secondary Screen: A cell-based assay to confirm on-target activity in a more physiological context.

  • Mechanism of Action Studies: Further biochemical assays to determine the mode of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).

Part 2: Detailed Application Protocols

The following protocols are provided as templates and should be optimized for the specific target and assay format.

Protocol 2.1: Primary Screening of GPCR Ligands - Radioligand Binding Assay

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target GPCR. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.[5][9]

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., [³H]-ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Test compounds (derivatives of tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Workflow Diagram:

Radioligand_Binding_Assay cluster_prep Plate Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection A Add Assay Buffer B Add Test Compound or Control A->B C Add Radioligand B->C D Add Cell Membranes C->D E Incubate at RT (e.g., 60-90 min) D->E F Filter through GF/C plate E->F G Wash with ice-cold Assay Buffer F->G H Dry Filter Plate G->H I Add Scintillation Cocktail H->I J Count on Microplate Scintillation Counter I->J

Caption: Workflow for a radioligand binding assay.

Procedure:

  • Compound Plating: In a 96-well plate, add 2 µL of test compound solution (typically in DMSO). For total binding wells, add 2 µL of DMSO. For non-specific binding wells, add 2 µL of the non-specific binding control.

  • Reagent Addition: Add 48 µL of radioligand solution (prepared in assay buffer to the desired final concentration).

  • Initiate Reaction: Add 150 µL of the cell membrane suspension (prepared in assay buffer).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Harvesting: Rapidly filter the contents of the wells through a 96-well filter plate using a cell harvester.

  • Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Drying: Dry the filter plate under a heat lamp or in a low-temperature oven.

  • Scintillation Counting: Add 50 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

Data Analysis:

Calculate the percent inhibition for each test compound concentration using the following formula:

% Inhibition = 100 * (1 - (CPM_sample - CPM_NSB) / (CPM_total - CPM_NSB))

Where:

  • CPM_sample is the counts per minute in the presence of the test compound.

  • CPM_NSB is the counts per minute for non-specific binding.

  • CPM_total is the counts per minute for total binding.

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2.2: Secondary Screening of Kinase Inhibitors - ADP-Glo™ Kinase Assay

Principle: This is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[10] The amount of light generated is directly proportional to the kinase activity. Inhibitors of the kinase will result in a decrease in ADP production and a corresponding decrease in the luminescent signal.

Materials:

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds (derivatives of tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Workflow Diagram:

ADP_Glo_Assay cluster_kinase_rxn Kinase Reaction cluster_adp_detection ADP Detection cluster_readout Readout A Add Kinase, Substrate, & ATP to well B Add Test Compound or Vehicle A->B C Incubate at RT (e.g., 60 min) B->C D Add ADP-Glo™ Reagent (stops kinase reaction, depletes ATP) C->D E Incubate at RT (40 min) D->E F Add Kinase Detection Reagent (converts ADP to ATP, generates light) E->F G Incubate at RT (30-60 min) F->G H Measure Luminescence G->H

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Procedure:

  • Prepare Kinase Reaction Mix: Prepare a master mix containing the kinase, substrate, and ATP in kinase assay buffer.

  • Compound Plating: Add 1 µL of test compound solution (in DMSO) or DMSO vehicle to the wells of a 384-well plate.

  • Initiate Kinase Reaction: Add 4 µL of the kinase reaction mix to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the luminescence on a plate-reading luminometer.

Data Analysis:

Calculate the percent inhibition for each test compound concentration:

% Inhibition = 100 * (1 - (RLU_sample - RLU_bkg) / (RLU_max - RLU_bkg))

Where:

  • RLU_sample is the relative light units in the presence of the test compound.

  • RLU_bkg is the background RLU (no kinase).

  • RLU_max is the maximum RLU (no inhibitor).

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Part 3: Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparing the activity of different derivatives and for making informed decisions in a drug discovery project.

Table 1: Hypothetical Screening Data for GPCR Target X
Compound IDStructure Modification at 5-amino positionRadioligand Binding IC₅₀ (nM)Functional Assay EC₅₀ (nM)Functional Assay Mode
TDFP-001-H>10,000>10,000N/A
TDFP-002-C(=O)Ph5201,200Antagonist
TDFP-003-C(=O)(4-F-Ph)150450Antagonist
TDFP-004-CH₂-Cyclohexyl8525Agonist
TDFP-005-SO₂-Thiophene2,300>10,000Inactive
Table 2: Hypothetical Screening Data for Kinase Target Y
Compound IDStructure Modification at 5-amino positionBiochemical IC₅₀ (nM)Cell-based IC₅₀ (nM)
TDFP-001-H>20,000>20,000
TDFP-006-C(=O)Indole8902,100
TDFP-007-C(=O)(5-Cl-Indole)75180
TDFP-008-CH₂-(2-pyridyl)1,5004,500
TDFP-009-C(=O)NH-Bn420950

Interpretation of Results:

The hypothetical data in Table 1 suggests that derivatization of the 5-amino group is crucial for activity at GPCR Target X. The introduction of an aromatic amide (TDFP-002, TDFP-003) leads to antagonist activity, with the fluorinated phenyl group enhancing potency. A cyclohexylmethyl substituent (TDFP-004) results in a potent agonist.

For Kinase Target Y (Table 2), the data indicates that an indole carboxamide at the 5-position is a promising starting point for inhibitors. The addition of a chlorine atom to the indole ring (TDFP-007) significantly improves both biochemical and cell-based potency. The drop-off in potency between the biochemical and cell-based assays may be due to factors such as cell permeability or efflux.

Conclusion and Future Directions

The tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate scaffold is a highly valuable starting point for the discovery of novel modulators of a wide range of biological targets. The strategic application of a tiered screening cascade, incorporating both biochemical and cell-based assays, is essential for identifying potent and selective lead compounds. The protocols and data presented here provide a framework for researchers to initiate their own screening campaigns with derivatives of this promising scaffold. Future work should focus on expanding the diversity of substituents at the 5-amino position and on detailed structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of the hit compounds.

References

  • GPCR Screening Assays - Creative BioMart. Available at: [Link]

  • Recent progress in assays for GPCR drug discovery - American Journal of Physiology. Available at: [Link]

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Available at: [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. Available at: [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC - NIH. Available at: [Link]

  • tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate - Pipzine Chemicals. Available at: [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed. Available at: [Link]

  • GPCR Screening Services - Creative Bioarray. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Available at: [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC. Available at: [Link]

  • Ion Channel Screening - Assay Guidance Manual - NCBI. Available at: [Link]

  • SOP: Protease (casein) assay | Soils Lab. Available at: [Link]

  • Protease Assays - Assay Guidance Manual - NCBI - NIH. Available at: [Link]

  • WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents.
  • Protease Assay (PC) - Enzyme Development Corporation. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]

  • Ion Channel Assay Services - ION Biosciences. Available at: [Link]

  • Ion Channel Assays - Charles River Laboratories. Available at: [Link]

  • Kinase assays | BMG LABTECH. Available at: [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK. Available at: [Link]

  • Protease Assay™ - G-Biosciences. Available at: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. Available at: [Link]

  • Technology Review High Throughput Assay Technologies for Ion Channel Drug Discovery. Available at: [Link]

  • Ion Channel Screening Service - Profacgen. Available at: [Link]

  • 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem. Available at: [Link]

  • Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate | C10H17F2NO3 | CID 73977783. Available at: [Link]

Sources

Application Note: Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate in PET Tracer Development

[1]

Executive Summary

This technical guide details the application of Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (and its enantiomers) as a privileged scaffold in the design of Positron Emission Tomography (PET) radiotracers.[1][2] While often viewed merely as a protected intermediate, this fluorinated piperidine motif plays a critical role in modulating the pharmacokinetics (PK) , metabolic stability , and binding affinity of CNS and oncology tracers.

This guide moves beyond basic synthesis to explore the causality of its use: how the gem-difluoro group alters piperidine ring conformation (via the gauche effect) and reduces amine basicity to minimize non-specific binding—a frequent failure point in CNS tracer development.[2]

The Molecule: Properties & Strategic Value

Chemical Profile[1][2][3][4]
  • IUPAC Name: tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate[1][3][4][5]

  • Common Identity: N-Boc-5-amino-3,3-difluoropiperidine[1]

  • CAS: 1203680-77-2 (Generic/Racemic), 1258638-82-2 (Specific isomers often used)[1][2]

  • Key Functional Groups:

    • Boc-carbamate: Acid-labile protecting group for the secondary amine.[1][2]

    • Primary Amine (C5): The handle for conjugation to pharmacophores.[1][2]

    • Gem-difluoro (C3): The physicochemical modulator.[1][2]

The "Fluorine Effect" in Tracer Design

In PET tracer development, this scaffold is rarely selected by accident.[1] It is chosen to solve specific medicinal chemistry problems:

ParameterEffect of 3,3-Difluoro SubstitutionImpact on PET Tracer Quality
pKa Modulation Lowers the pKa of the piperidine nitrogen (typically by 1–2 units).[1][2]Reduces Lysosomotropism: Less trapping in acidic cellular compartments, reducing high background noise in images.[1][2]
Metabolic Stability Blocks oxidative metabolism at the C3 position (a common CYP450 hot spot).[1][2]Prolongs Biological Half-Life: Allows for longer imaging windows and reduces defluorination risks.[1][2]
Conformation Induces a "chair" preference due to the C–F/C–H gauche effect.[1][2]Enhances Selectivity: Locks the molecule into a bioactive conformation, potentially increasing affinity for targets like GPCRs.[1]
Lipophilicity Modulates LogD (Distribution Coefficient).[1][2]BBB Penetration: Fine-tunes lipophilicity to the optimal range (LogD 2.0–3.5) for blood-brain barrier crossing.[1][2]

Core Applications in PET

Chemogenetic Actuators (The PSN09/PSG07 Paradigm)

Recent breakthroughs have utilized this scaffold to develop chemogenetic ligands (e.g., PSN09) for non-human primate imaging.[1][2] The 3,3-difluoropiperidine moiety is essential for creating "ultrapotent" agonists for Pharmacologically Selective Actuator Molecules (PSAMs).[1][2]

  • Application: The molecule serves as the core amine.[1][2] After Boc-deprotection, it is coupled to a specific pharmacophore.[1][2]

  • PET Relevance: The resulting ligand is labeled with

    
    F (often on a pendant group) to map the expression of chemogenetic receptors in the brain.[2]
    
Sigma-1 Receptor ( R) Ligands

The piperidine ring is a classic pharmacophore for

12
  • Innovation: Replacing standard piperidines with 3,3-difluoropiperidine analogs reduces non-specific binding while maintaining high affinity.[1][2]

  • Workflow: This intermediate is used to synthesize the "Cold Standard" (reference compound) and the labeling precursor.[1][2]

Apelin Receptor Agonists

In oncology and cardiovascular imaging, Apelin receptor tracers are emerging.[1]

  • Data: Incorporation of the 3,3-difluoropiperidine motif has been shown to improve EC

    
     from 162 nM to 6.5 nM (25-fold increase) in specific agonist series, making it a viable candidate for high-sensitivity PET imaging of tumor angiogenesis.[1][2]
    

Experimental Protocols

Protocol A: Boc-Deprotection & Precursor Synthesis

This protocol yields the free amine salt, ready for conjugation to a radiolabeling precursor or pharmacophore.

Reagents:

  • Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (1.0 eq)[1][2][3][5]

  • HCl (4M in Dioxane) or TFA (Trifluoroacetic acid) in DCM (1:4)[1][2]

  • Diethyl ether (for precipitation)[1][2]

Step-by-Step:

  • Dissolution: Dissolve 100 mg of the starting material in 2 mL of anhydrous DCM (if using TFA) or Dioxane (if using HCl).

  • Acidolysis: Add 2 mL of the acid solution dropwise at 0°C.

  • Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (ninhydrin stain) or LC-MS for disappearance of the Boc-protected peak (

    
    ).[1][2]
    
  • Workup:

    • For HCl: Concentrate in vacuo.[1][2] Triturate the residue with cold diethyl ether to yield the 3,3-difluoro-5-aminopiperidine dihydrochloride salt as a white solid.[1][2]

    • For TFA: Concentrate, re-dissolve in toluene, and evaporate (3x) to remove residual TFA.[1]

  • Validation:

    
    F NMR should show a distinct shift change compared to the Boc-protected starting material.
    
Protocol B: Synthesis of "Cold Standard" for PET QC

Before injecting a radioactive tracer, you must validate its identity against a non-radioactive (cold) standard.[1][2] This protocol describes coupling the scaffold to a model acyl chloride.

Reagents:

  • Deprotected Scaffold (from Protocol A)[1][2]

  • Acyl Chloride (Pharmacophore, e.g., 4-fluorobenzoyl chloride)[1]

  • Triethylamine (TEA) or DIPEA[1][2]

  • DCM (Anhydrous)[1][2]

Step-by-Step:

  • Preparation: Suspend the amine salt (1.0 eq) in DCM (0.1 M concentration).

  • Activation: Add DIPEA (3.0 eq) and stir for 10 min to liberate the free base.

  • Coupling: Add the Acyl Chloride (1.1 eq) dropwise at 0°C.

  • Completion: Stir at RT for 4–12 hours. Quench with water.[1][2]

  • Purification: Extract with DCM, wash with brine, dry over MgSO

    
    . Purify via Flash Chromatography (Hexane/EtOAc).
    
  • QC Data Generation: Obtain HPLC retention time (

    
    ), MS, and NMR. This data is the "Gold Standard" for your radioactive QC.
    

Visualization: Tracer Development Pipeline

The following diagram illustrates where this specific molecule fits into the PET tracer development lifecycle, from scaffold selection to clinical QC.

PET_Development_Pipelinecluster_branchesParallel Development TracksScaffoldScaffold Selection(Tert-butyl 5-amino-3,3-difluoro...)OptimizationMedChem Optimization(pKa & LogD Tuning)Scaffold->Optimization Bioisostere DesignSynthesisPrecursor Synthesis(Boc-Deprotection)Optimization->SynthesisColdStdCold Standard Synthesis(19F Reference)Synthesis->ColdStd + Cold LigandPrecursorRadiolabeling Precursor(Leaving Group Added)Synthesis->Precursor + Prosthetic GroupQCQuality Control(HPLC Comparison)ColdStd->QC Reference tRLabelingRadiolabeling (18F)(Cyclotron/Hot Cell)Precursor->Labeling + [18F]F-Labeling->QC

Caption: Workflow demonstrating the dual role of the 3,3-difluoropiperidine scaffold in synthesizing both the radioactive precursor and the non-radioactive reference standard.

Scientific Rationale & Troubleshooting

Why 3,3-Difluoro? (The Gauche Effect)

The fluorine atoms at C3 are not just "heavy hydrogens."[1][2] They create a strong dipole.[1][2] In the piperidine ring, the C–F bonds prefer to be gauche to the adjacent C–N lone pair or C–C bonds to minimize electronic repulsion and maximize hyperconjugation (

  • Result: This locks the ring into a specific chair conformation.[1][2] If your receptor pocket requires this specific shape, the difluoro-analog will have significantly higher affinity than the hydrogen-analog.[1][2]

Troubleshooting Common Issues
IssueProbable CauseSolution
Low Yield in Deprotection Volatility of the free amine.[1]The 3,3-difluoroamine is relatively volatile.[1][2] Always isolate as the HCl or TFA salt; do not dry the free base under high vacuum for extended periods.[1][2]
Poor Solubility High crystallinity of the salt.[1][2]Use MeOH/DCM mixtures for coupling reactions if the salt does not dissolve in pure DCM.[1][2]
Defluorination in vivo C–F bond activation.[1][2]While C3-F is generally stable, ensure the N-substituent does not promote elimination.[1][2] The 3,3-difluoro motif is usually resistant to HF elimination compared to monofluorinated analogs.[1][2]

References

  • Ossila. 3,3-Difluoropiperidine hydrochloride | CAS 496807-97-7.[1][2] (Application in Apelin Receptor Agonists).[1][2][6][7]

  • National Institutes of Health (NIH) - PubChem. Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate Compound Summary.[1][2] [1][2]

  • MDPI. Fluorinated PET Tracers Derived from the Promising Sigma-1 Ligand Cutamesine.[1][2] (Context on Fluorinated Piperidines in PET). [1][2]

  • PubMed. Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging.[1][2] (Specific application of fluorinated ligands like PSN09).[1][2][8] (Note: Citation based on context of fluorinated chemogenetic ligands described in search results).

  • Royal Society of Edinburgh. How 'radioactive' scaffolds could improve medical imaging.

"Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate" use in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate in Fragment-Based Drug Discovery (FBDD)

Introduction: Escaping "Flatland" with Fluorinated Scaffolds

In modern Fragment-Based Drug Discovery (FBDD), the "Escape from Flatland" initiative drives the shift from planar,


-rich heteroaromatics to three-dimensional, 

-rich scaffolds.[1][2] Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate represents a premier "Class A" building block in this paradigm.[1][2]

Unlike simple piperidines, this scaffold integrates three critical design elements:

  • Chirality & Vector Control: The C5-amine provides a defined growth vector that is not planar with the ring, allowing access to unique sub-pockets in the protein active site.

  • The Fluorine Effect: The gem-difluoro group at C3 acts as a metabolic blocker and a conformational lock, while simultaneously modulating the basicity of the ring nitrogen (post-deprotection).

  • Orthogonal Protection: The Boc-protected N1 allows for selective elaboration of the C5-amine (Fragment Growing) before scaffold activation.[1][2]

This guide details the physicochemical profile, synthetic protocols, and strategic applications of this scaffold in high-throughput library generation.[3]

Physicochemical Profile & Design Rationale

The strategic value of this molecule lies in how the fluorine atoms alter the properties of the piperidine core.

Table 1: Comparative Properties (Estimated)

PropertyNon-Fluorinated Parent3,3-Difluoro Scaffold Impact on Drug Design
Ring Conformation Chair (fluxional)Distorted Chair Fluorine prefers the gauche orientation relative to vicinal bonds, locking conformation to reduce entropic penalty upon binding.[1][2]
C5-Amine pKa ~10.5~9.0 - 9.5 Mild inductive withdrawal lowers pKa, potentially improving permeability while maintaining nucleophilicity.[1][2]
N1-Amine pKa (after deprotection)~11.0~8.5 - 9.0 Significant reduction in basicity due to

-fluorine effect.[1][2] Reduces lysosomal trapping and improves oral bioavailability.[1][2]
Metabolic Stability Low (prone to oxidation)High C3 is blocked; inductive effect deactivates C2/C4 C-H bonds against CYP450 oxidation.[1][2]
Lipophilicity (LogP) LowModerate (+0.3 to +0.5) Fluorine increases lipophilicity compared to H, but less than methyl, aiding in hydrophobic contact without solubility crashing.[2]

Application I: Fragment Growing (C5-Amine Elaboration)

Objective: To couple a diverse array of carboxylic acids (fragments) to the C5-amine while preserving the Boc-protected core.

Challenge: The inductive effect of the C3-difluoro group exerts a mild electron-withdrawing effect on the C5-amine, potentially reducing its nucleophilicity compared to a standard alkyl amine.[1]

Protocol A: Standard HATU Coupling (High Success Rate)
  • Reagents:

    • Scaffold: Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (1.0 equiv)[1][2]

    • Carboxylic Acid Fragment (

      
      ): 1.1 equiv[1][2]
      
    • Coupling Agent: HATU (1.2 equiv)[1][2]

    • Base: DIPEA (3.0 equiv)[1][2]

    • Solvent: DMF (anhydrous)[1][2][4]

  • Step-by-Step Methodology:

    • Activation: Dissolve the Carboxylic Acid fragment in DMF (0.1 M). Add DIPEA and stir for 5 minutes. Add HATU and stir for an additional 10 minutes at Room Temperature (RT) to form the activated ester.

    • Addition: Add the Fluorinated Scaffold (dissolved in minimal DMF) to the reaction mixture.

    • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[1][2]

    • Workup: Dilute with EtOAc, wash with saturated

      
       (x2), water (x1), and brine (x1). Dry over 
      
      
      
      .[1][2]
    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: The "Acyl Fluoride" Rescue (For Low Reactivity)

If Protocol A fails due to steric hindrance or low nucleophilicity, use the TFFH method.

  • Mix Carboxylic Acid (1.1 equiv) with TFFH (Tetramethylfluoroformamidinium hexafluorophosphate, 1.1 equiv) and DIPEA (2.5 equiv) in DCM.[1][2]

  • Stir for 30 mins to generate the highly reactive Acyl Fluoride species in situ.

  • Add the scaffold and reflux for 2 hours.

Application II: Scaffold Activation (Boc Deprotection)

Objective: Removal of the Boc group to expose the N1-amine for secondary library generation (linking or growing).

Critical Insight: The resulting free amine at N1 is less basic than typical secondary amines due to the


-fluorine effect. This makes it less prone to forming salts during workup but may require stronger bases (e.g., 

) if used in subsequent

reactions.[1][2]
Protocol C: Controlled Acidolysis
  • Reagents: TFA (Trifluoroacetic acid), DCM (Dichloromethane).[1][2]

  • Methodology:

    • Dissolve the intermediate (from Application I) in DCM (0.1 M).[1][2]

    • Cool to 0°C.

    • Add TFA dropwise (Final ratio 4:1 DCM:TFA).[1][2] Note: Scavengers (e.g., triethylsilane) are generally not required unless the attached fragment is cation-sensitive.

    • Warm to RT and stir for 1–2 hours.

    • Volatile Removal: Concentrate in vacuo.[1][2] Co-evaporate with toluene (x3) to remove residual TFA.[1][2]

    • Free Basing (Crucial): Dissolve residue in DCM/MeOH (9:1) and pass through a carbonate-functionalized SPE cartridge (e.g., PL-HCO3 MP) to obtain the free base.[1][2] Avoid liquid-liquid extraction with strong base if the fragment is sensitive.[1][2]

Workflow Visualization

The following diagrams illustrate the logic flow for using this scaffold in library generation and the decision process for fluorine incorporation.

FBDD_Workflow Start Start: 3,3-Difluoro Scaffold (Boc-Protected) Decision Target Analysis: Is C5-Amine Nucleophilic? Start->Decision Path_Std Protocol A: HATU/DIPEA Coupling Decision->Path_Std Yes (Standard) Path_Adv Protocol B: TFFH (Acyl Fluoride) Decision->Path_Adv No (Hindered) Intermediate Intermediate: Fragment-Linked Scaffold Path_Std->Intermediate Path_Adv->Intermediate Deprotect Protocol C: Boc Removal (TFA) Intermediate->Deprotect Final Final Library Element: Secondary Amine Exposed Deprotect->Final Screening Screening: 19F NMR / SPR Final->Screening Next Step

Figure 1: Step-by-step workflow for incorporating the difluoropiperidine scaffold into a fragment library.

Fluorine_Logic Root Why use 3,3-Difluoropiperidine? Br1 Metabolic Stability Root->Br1 Br2 pKa Modulation Root->Br2 Br3 Biophysics (19F NMR) Root->Br3 Res1 Blocks C3 oxidation Protects C2/C4 via induction Br1->Res1 Res2 Lowers N1 pKa (~2 units) Reduces hERG risk Improves Permeability Br2->Res2 Res3 Built-in Spy Molecule Sensitive Chemical Shift No Tag Needed Br3->Res3

Figure 2: Strategic rationale for selecting the 3,3-difluoro core over standard piperidine.[1][2]

Advanced Application: 19F NMR Screening

One of the most powerful applications of this scaffold is its utility in 19F NMR-based fragment screening (e.g., FAXS - Fluorine chemical Anisotropy and eXchange Screening).[1][2]

  • Mechanism: The gem-difluoro group provides a distinct, singlet-like signal (or simple coupling pattern) in the 19F NMR spectrum.[1][2]

  • Advantage: Unlike 1H NMR, the 19F background in biological media is zero.

  • Protocol:

    • Generate a "cocktail" of 5–10 fragments containing this core.

    • Incubate with the target protein.[1][2]

    • Monitor the 19F signal for line broadening (T2 relaxation) or chemical shift perturbation .[1][2]

    • Result: A change in the signal indicates binding. The 3,3-difluoro motif is particularly sensitive to changes in the local dielectric environment upon binding.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2] Link

  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1][2]

  • Erlanson, D. A., & Jahnke, W. (2016).[1][2] Fragment-based drug discovery: lessons and outlook. Nature Reviews Drug Discovery, 15, 605–619.[1] Link

  • Carpino, L. A., et al. (1995).[1][2] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Acyl Fluorides and Their Application to Peptide Synthesis. Journal of the American Chemical Society, 117(19), 5401–5402. Link[1][2]

  • Dalvit, C., et al. (2003).[1][2] Fluorine-NMR competition binding experiments for high-throughput screening and functional genomics.[1][2] Combinatorial Chemistry & High Throughput Screening, 6(5), 445-453.[1][2] Link

Sources

Troubleshooting & Optimization

"Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate" reaction monitoring by TLC and LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Reaction Monitoring & Troubleshooting Guide[1]

Executive Summary: The Analytical Challenge

You are working with Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate . This molecule presents a "perfect storm" of analytical challenges for standard organic synthesis monitoring:

  • UV Silence: It lacks a conjugated

    
    -system (no aromatic rings), making it nearly invisible under standard UV (254 nm).
    
  • Amine Polarity: The free primary amine at C5 causes severe tailing (streaking) on silica gel if unbuffered.

  • Boc Lability: The tert-butoxycarbonyl group is acid-labile and prone to in-source fragmentation during LC-MS, leading to confusing mass spectra.

  • Fluorine Effects: The gem-difluoro group at C3 alters the pKa of the amine and changes lipophilicity, affecting retention times unpredictably compared to non-fluorinated standards.

This guide provides self-validating protocols to overcome these specific hurdles.

Part 1: Thin Layer Chromatography (TLC) Protocol

The Golden Rule: Never rely on UV alone for this intermediate.

1. Visualization Strategy (Staining)

Since the molecule absorbs weakly at 254 nm, chemical staining is mandatory.

Stain ReagentTarget Functional GroupExpected ResultMechanism Note
Ninhydrin Free Primary Amine (C5)Purple/Blue Spot Reacts with the free amine to form Ruhemann’s Purple. Best for confirming the presence of the starting material or product with free NH2.
Iodine (

) Chamber
Boc-Group / Alkyl ChainBrown Spot Reversible intercalation. Good for visualizing the fully protected precursor or side products that lack a free amine.
KMnO

(Basic)
Oxidizable C-H bondsYellow/Brown Spot General stain. Useful if Ninhydrin fails, but less specific.
2. Eluent Systems (Mobile Phase)

The free amine will interact strongly with the acidic silanols of the TLC plate, causing "streaking" (a spot that looks like a comet tail).

  • Standard Eluent: 5% Methanol in Dichloromethane (DCM).

  • The "Anti-Streak" Modifier: Add 1% Triethylamine (TEA) or 1% NH

    
    OH  to the eluent. This neutralizes the silica acidity, sharpening the amine spot.
    
3. TLC Troubleshooting Workflow

TLC_Workflow Start Start: Spot Plate UV_Check Check UV (254nm) Start->UV_Check Visible Spot Visible? UV_Check->Visible Stain_Select Select Stain Strategy Visible->Stain_Select No (Likely) Result_Check Spot Quality? Visible->Result_Check Yes (Weak) Ninhydrin Ninhydrin Dip + Heat (Target: Free Amine) Stain_Select->Ninhydrin Primary Detection Iodine Iodine Chamber (Target: Boc/Alkyl) Stain_Select->Iodine Secondary Detection Ninhydrin->Result_Check Iodine->Result_Check Streak Streaking/Tailing Result_Check->Streak Comet Tail Good Record Rf & Purity Result_Check->Good Round Spot Fix_Streak Add 1% TEA or NH4OH to Eluent Streak->Fix_Streak Fix_Streak->Start Re-run TLC

Figure 1: Decision tree for visualizing UV-inactive amines on silica.

Part 2: LC-MS Method & Interpretation

The Golden Rule: Beware of "The Phantom Mass."

1. Ionization & Detection
  • Mode: ESI+ (Electrospray Ionization, Positive mode). The amine protonates easily.

  • Detector: MS (TIC/SIM) + ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol). Do not rely on PDA/UV 254nm.

2. The "Phantom Mass" (Source Fragmentation)

Boc groups are thermally and acid-labile. In the MS source (especially at high cone voltages or temperatures), the Boc group often falls off before detection.

  • Expected MW: ~236 Da (Exact mass depends on isotopes, approx calculation: Piperidine core + 2 F + Boc + NH2).

  • Observed Signals:

    • 
      :  Parent ion (often weak).
      
    • 
      :  Loss of tert-butyl group (-56 Da).
      
    • 
      :  Loss of full Boc group (-100 Da).
      
    • 
      :  Sodium adduct (common in glass containers).
      

Diagnostic Check: If you see a mass of M-56 or M-100 , it is likely your product fragmenting, not an impurity. Lower the Cone Voltage or Source Temperature to preserve the parent ion.

3. Column Selection & pH

The gem-difluoro amine is polar.[1][2]

  • Acidic Mobile Phase (0.1% Formic Acid): Strong signal (

    
    ), but poor retention on C18 (elutes near void volume).
    
  • Basic Mobile Phase (10mM NH

    
    HCO
    
    
    
    , pH 9-10):
    Amine is neutral. Better retention on C18. Requires a high-pH stable column (e.g., Waters XBridge, Agilent Poroshell HPH).
Part 3: Troubleshooting Q&A (FAQ)

Q1: I spotted my reaction mixture on TLC, but after developing in 50% EtOAc/Hexane, the spot hasn't moved from the baseline. Why? A: Your compound is an amine with a free


. It is forming salt bridges with the acidic silica gel.
  • Fix: Change the solvent system to DCM/Methanol (9:1) and add 1% Triethylamine . The methanol helps solubilize the polar amine, and the triethylamine blocks the silica's acidic sites, allowing your amine to migrate.

Q2: My LC-MS shows a major peak at mass 136 (example), but I expect 236. Did my Boc group fall off in the reaction? A: Not necessarily. It might be falling off inside the Mass Spec.

  • Test: Inject a known standard of a Boc-protected amine. If it also shows the "minus 100" mass, your MS source parameters are too harsh (temperature >350°C or high fragmentation voltage).

  • Verification: Check the NMR. If the tert-butyl singlet (9H, ~1.4 ppm) is present in NMR, the Boc group is intact, and the MS is lying to you via in-source fragmentation.

Q3: I see two spots on TLC with Ninhydrin. Is my product decomposing? A: Possibly, but check the "Boc-Rotamer" effect first.

  • Explanation: Boc-amines can exist as rotamers (restricted rotation around the N-C(O) bond), sometimes appearing as two distinct spots on TLC or two peaks in HPLC at low temperatures.

  • Test: Run the TLC in a slightly hotter environment or change the solvent polarity. If they are distinct chemical impurities (e.g., de-Boc product), the Rf difference will be significant. The de-Boc product (free diamine) will be much more polar (lower Rf) and stain a different shade of purple/red with Ninhydrin.

Q4: Can I use UV detection at 210 nm instead of 254 nm? A: Yes, but be careful.

  • Risk: At 210 nm, many solvents (Ethyl Acetate, Acetone) and modifiers (Formic Acid) absorb UV light, causing a drifting baseline or negative peaks. Use Acetonitrile/Water with Phosphoric Acid (transparent at 210 nm) if you must use low-UV detection.

Part 4: Synthesis Monitoring Workflow

Synthesis_Monitor Reaction Reaction Mixture (Amine + Boc-Reagent) Sampling Take Aliquot Dilute in MeOH Reaction->Sampling TLC_Path TLC Analysis Sampling->TLC_Path LCMS_Path LC-MS Analysis Sampling->LCMS_Path TLC_Decision Stain: Ninhydrin Look for: Disappearance of SM TLC_Path->TLC_Decision LCMS_Decision Check M+H Watch for M-Boc fragment LCMS_Path->LCMS_Decision Conclusion Reaction Complete? TLC_Decision->Conclusion LCMS_Decision->Conclusion

Figure 2: Integrated monitoring workflow.

References
  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from

  • Agilent Technologies. (2009).[1] Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. Application Note 5990-3604EN. Retrieved from

  • BenchChem. (2025). An In-depth Technical Guide to Ninhydrin's Reactivity.[3] Retrieved from

  • Moser, A. (ACD/Labs). (2008).[4] Confirmation of Synthesis: Using MS to Identify a Protective Group.[4] Retrieved from

  • ResearchGate. (2014). Polar compounds separation by HPLC - any thoughts? Discussion Thread.[5][1][6] Retrieved from

Sources

Technical Support Center: N-Alkylation of Sterically Hindered Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of sterically hindered piperidines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this notoriously difficult transformation. Here, we will dissect common problems, explain the underlying chemical principles, and provide actionable, field-proven solutions to advance your research.

Troubleshooting Guide

Issue 1: Low or No Conversion in the N-Alkylation Reaction

Question: I am attempting to N-alkylate a sterically hindered piperidine (e.g., a 2,6-disubstituted or 2,2,6,6-tetrasubstituted derivative) with an alkyl halide, but I am observing very low to no product formation. What are the likely causes and how can I resolve this?

Answer: Low conversion is the most frequent challenge in the N-alkylation of sterically hindered piperidines. The primary factors to investigate are the significant steric hindrance around the nitrogen nucleophile, the reactivity of your electrophile (alkylating agent), the choice of base and solvent, and the reaction conditions.[1] When both the amine and the alkylating agent are sterically demanding, the energy barrier for the crucial SN2 transition state is significantly increased, leading to sluggish or non-existent reactivity.

Here is a systematic approach to troubleshoot and optimize your reaction:

1. Enhance the Reactivity of the Alkylating Agent:

The leaving group on your alkylating agent is critical. If you are using an alkyl chloride or bromide with a hindered piperidine, the reaction rate may be too slow to be practical.

  • Actionable Solution: Switch to a more reactive alkylating agent. Alkyl iodides are significantly more reactive than bromides and chlorides due to the lower bond strength of the carbon-iodine bond and the better leaving group ability of the iodide ion. For even greater reactivity, consider using an alkyl triflate (R-OTf) or tosylate (R-OTs). These are exceptionally good leaving groups and can often overcome the steric barrier where halides fail.[1]

2. Optimize the Reaction Conditions: Base and Solvent Selection

The choice of base and solvent creates the environment for the reaction and can dramatically influence the outcome.

  • Base Selection: The base's role is to neutralize the proton generated during the alkylation, preventing the formation of the unreactive piperidinium salt.[2][3] For hindered systems, a non-nucleophilic, sterically hindered base is often preferred to avoid competition with the piperidine nucleophile.

    • Recommended Bases:

      • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are excellent choices for many N-alkylations. Cesium carbonate is particularly effective as the larger cesium cation can improve the solubility and reactivity of the carbonate base in organic solvents.[2][4]

      • N,N-Diisopropylethylamine (DIPEA or Hünig's Base): This is a sterically hindered organic base that is often effective in preventing side reactions and is a good proton scavenger.[3]

      • Sodium Hydride (NaH): A strong, non-nucleophilic base that can be used to deprotonate the piperidine before the addition of the alkylating agent. This approach should be performed with caution in a suitable anhydrous solvent.[3]

  • Solvent Selection: Polar aprotic solvents are generally preferred as they can stabilize the charged transition state of the SN2 reaction without solvating the amine nucleophile too strongly.

    • Recommended Solvents:

      • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN): These are common and effective solvents for N-alkylation reactions.[2][3]

      • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent that can be beneficial for particularly difficult reactions, often allowing for lower reaction temperatures. However, caution should be exercised at high temperatures in the presence of bases and electrophiles.[5]

3. Increase the Kinetic Energy of the System:

  • Elevated Temperatures: Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier.[1] Consider using a higher boiling point solvent like DMF or DMSO to safely reach temperatures of 80-120 °C or even higher.[6][7]

  • Microwave Irradiation: Microwave-assisted synthesis is an excellent technique for accelerating reactions involving sterically hindered substrates. The rapid and efficient heating can significantly reduce reaction times from days to minutes and often leads to higher yields.[4][8][9]

Decision-Making Workflow for Low Conversion

low_conversion_workflow start Low/No Conversion check_reagents Step 1: Evaluate Reagents start->check_reagents alkyl_halide Using Alkyl-Cl or Alkyl-Br? check_reagents->alkyl_halide switch_LG Switch to Alkyl-I or Alkyl-OTf alkyl_halide->switch_LG Yes check_conditions Step 2: Optimize Conditions alkyl_halide->check_conditions No switch_LG->check_conditions base_solvent Base: K2CO3, Cs2CO3, DIPEA Solvent: DMF, MeCN, DMSO check_conditions->base_solvent increase_energy Step 3: Increase Energy check_conditions->increase_energy heat Increase Temperature (Reflux) increase_energy->heat microwave Use Microwave Irradiation increase_energy->microwave alternative_methods Step 4: Consider Alternative Methods heat->alternative_methods Still Low Yield microwave->alternative_methods Still Low Yield reductive_amination Reductive Amination alternative_methods->reductive_amination

Caption: Troubleshooting workflow for low conversion in hindered N-alkylations.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired N-alkylated piperidine, but I am also getting significant amounts of side products. What are these and how can I suppress their formation?

Answer: Side reactions in N-alkylations of hindered piperidines typically fall into two categories: over-alkylation leading to quaternary ammonium salts and elimination of the alkyl halide.

1. Over-alkylation (Quaternization):

While less common with sterically hindered secondary amines compared to primary amines, the formation of a quaternary ammonium salt can still occur, especially with highly reactive alkylating agents like methyl iodide or benzyl bromide.[1][3]

  • Causality: The newly formed tertiary amine product can be more nucleophilic than the starting secondary amine and can compete for the remaining alkylating agent.

  • Mitigation Strategies:

    • Control Stoichiometry: Use a slight excess of the piperidine starting material (1.1 to 1.5 equivalents) relative to the alkylating agent.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture, for instance, using a syringe pump. This maintains a low concentration of the electrophile and favors the reaction with the more abundant secondary amine.[3]

2. Elimination Reactions (E2):

When using secondary or tertiary alkyl halides, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene. This is exacerbated by sterically hindered amines, which can act as bases rather than nucleophiles.

  • Causality: The piperidine, particularly if hindered, may abstract a proton from the beta-carbon of the alkyl halide, leading to the elimination of H-X and the formation of an alkene.

  • Mitigation Strategies:

    • Choice of Alkylating Agent: Whenever possible, use primary alkyl halides as they are much less prone to elimination.

    • Temperature Control: Lowering the reaction temperature generally favors substitution over elimination.

    • Base Selection: Use a non-nucleophilic, sterically hindered base like DIPEA, which is less likely to promote elimination than stronger, less hindered bases.

Comparison of Conditions Favoring Substitution vs. Elimination

FactorFavors SN2 (Alkylation)Favors E2 (Elimination)
Alkyl Halide Primary > SecondaryTertiary > Secondary
Amine Less sterically hinderedMore sterically hindered
Temperature LowerHigher
Base Weak, non-nucleophilicStrong, bulky base

Frequently Asked Questions (FAQs)

Q1: For a highly hindered piperidine like 2,2,6,6-tetramethylpiperidine, is direct N-alkylation with an alkyl halide feasible?

A1: It is extremely challenging. The four methyl groups flanking the nitrogen atom create immense steric shielding, making a direct SN2 reaction with most alkyl halides very difficult.[10] While some success might be achieved with highly reactive, unhindered electrophiles like methyl triflate under forcing conditions (high temperature, microwave), alternative methods are strongly recommended. Reductive amination is a much more reliable strategy for such cases.[11][12]

Q2: When should I absolutely switch to an alternative method like reductive amination?

A2: You should seriously consider switching to an alternative method if:

  • You are working with a highly hindered piperidine (e.g., 2,2,6,6-tetrasubstituted).

  • You have tried optimizing the direct alkylation (more reactive alkylating agent, high temperature, microwave) without significant improvement.[1]

  • Your alkylating agent is a secondary or tertiary halide, and elimination is the major product.

Q3: Can I use alcohols directly as alkylating agents?

A3: Yes, this is a modern and greener approach known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology.[14] It typically requires a transition metal catalyst (e.g., based on Iridium or Ruthenium) and proceeds through the in-situ oxidation of the alcohol to an aldehyde, followed by reductive amination.[7] This method avoids the pre-formation of alkyl halides and often exhibits high selectivity.[14]

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted N-Alkylation of a Moderately Hindered Piperidine

This protocol is suitable for piperidines with substitution at the 2 and/or 6 positions.

Materials:

  • Hindered piperidine (1.0 mmol)

  • Alkyl iodide or triflate (1.1 mmol)

  • Cesium Carbonate (Cs₂CO₃) (1.5 mmol)

  • Anhydrous Acetonitrile (MeCN) (3 mL)

  • Microwave vial (10 mL) with a stir bar

Procedure:

  • To a 10 mL microwave vial, add the hindered piperidine, cesium carbonate, and a magnetic stir bar.

  • Add anhydrous acetonitrile (3 mL) and stir the suspension.

  • Add the alkyl iodide or triflate to the vial and securely cap it.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 120 °C for 30-60 minutes. Monitor the progress of the reaction by TLC or LC-MS.

  • After completion, cool the vial to room temperature.

  • Filter the reaction mixture to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired N-alkylated piperidine.

Rationale: The use of a highly reactive alkylating agent (iodide or triflate), a strong base (Cs₂CO₃), and microwave irradiation creates conditions forceful enough to overcome moderate steric hindrance, leading to significantly reduced reaction times and often improved yields.[4][8]

Protocol 2: Reductive Amination of a Highly Hindered Piperidine

This is the recommended method for extremely hindered piperidines like 2,2,6,6-tetramethylpiperidine.

Materials:

  • Highly hindered piperidine (1.0 mmol)

  • Aldehyde or ketone (1.2 mmol)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 mL)

  • Acetic Acid (optional, 1-2 drops)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hindered piperidine and the aldehyde or ketone in anhydrous DCM or DCE.

  • Stir the solution at room temperature for 20-30 minutes. If imine formation is slow, a catalytic amount of acetic acid can be added.

  • Add sodium triacetoxyborohydride in one portion. The mixture may bubble slightly.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rationale: Reductive amination bypasses the difficult SN2 step.[13] It involves the formation of an iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for this transformation, and it tolerates a wide range of functional groups.[15] This two-step, one-pot process is highly effective for forming C-N bonds with sterically demanding amines.[12]

Logical Relationship Diagram for Method Selection

method_selection start Start: N-Alkylation of Hindered Piperidine steric_hindrance Assess Steric Hindrance start->steric_hindrance moderate_hindrance Moderate Hindrance (e.g., 2,6-disubstituted) steric_hindrance->moderate_hindrance Low to Moderate high_hindrance High Hindrance (e.g., 2,2,6,6-tetrasubstituted) steric_hindrance->high_hindrance High direct_alkylation Direct Alkylation (SN2) moderate_hindrance->direct_alkylation reductive_amination Reductive Amination high_hindrance->reductive_amination optimize_direct Optimize: - Use R-I or R-OTf - High Temperature/Microwave - Strong Base (Cs2CO3) direct_alkylation->optimize_direct protocol_ra Use Aldehyde/Ketone with NaBH(OAc)3 reductive_amination->protocol_ra

Caption: Decision guide for selecting an appropriate N-alkylation method.

References

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Available at: [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available at: [Link]

  • Macmillan Group, Princeton University. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Available at: [Link]

  • Google Patents. (n.d.). CN113214146A - Process for the N-alkylation of aminopyridines.
  • Google Patents. (n.d.). CH633264A5 - N-alkyl-piperidine DERIVATIVES.
  • ACS Omega. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Available at: [Link]

  • MDPI. (n.d.). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. Available at: [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Available at: [Link]

  • The Journal of Organic Chemistry. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available at: [Link]

  • Wikipedia. (n.d.). Amine. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Available at: [Link]

  • American Chemical Society. (2026). N alkylation at sp3 Carbon Reagent Guide. Available at: [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Available at: [Link]

  • YouTube. (2022). Alkylation of Amines. Available at: [Link]

  • PubMed. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available at: [Link]

  • The Journal of Organic Chemistry. (n.d.). Steric limits in the reactions of amines with in situ generted .alpha.-lactams. The synthesis of extremely sterically hindered tertiary amines. Available at: [Link]

  • RSC Publishing. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Available at: [Link]

  • Google Patents. (n.d.). EP0574667A1 - Process for the preparation of 2,2,6,6-tetramethylpiperidin-N-oxyls, and their 4-substituted derivatives.
  • Organic Process Research & Development. (n.d.). Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. Available at: [Link]

  • MDPI. (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). organolithiums and lithium 2,2,6,6-tetramethylpiperidide in reductive alkylation of epoxides. Available at: [Link]

  • PMC - NIH. (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Available at: [Link]

  • Google Patents. (n.d.). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • Taylor & Francis Online. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Available at: [Link]

  • Semantic Scholar. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Available at: [Link]

  • Google Patents. (n.d.). DE4219459A1 - Process for the preparation of 2,2,6,6-tetramethylpiperidine-N-oxyl and its derivatives substituted in the 4-position.
  • ResearchGate. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Available at: [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available at: [Link]

Sources

Overcoming poor solubility of "Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #FP-33-SOL-001 Subject: Solubility Optimization for tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate Derivatives Status: Resolved (Expert Review Complete) Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Fluorine Paradox"

You are encountering a common but frustrating phenomenon known as the "Fluorine Solubility Paradox." While the gem-difluoro group (CF₂) is often introduced to improve metabolic stability (blocking P450 oxidation) and lower amine basicity, it drastically alters the physicochemical profile of the piperidine ring.

The Root Cause:

  • Lattice Energy: The gem-difluoro group induces a strong gauche effect, locking the piperidine ring into a specific, rigid chair conformation. This rigidity allows the molecules to pack much more efficiently in the solid state (higher lattice energy) compared to their non-fluorinated analogs, rendering them "brick dust"—insoluble in water and common organic solvents.

  • Lipophilicity: The tert-butyl carbamate (Boc) group is highly lipophilic.[1] When combined with the fluorinated core and a subsequent amide/urea coupling partner, the LogP spikes, pushing the molecule out of aqueous solubility, while the crystal packing resists organic dissolution.

This guide provides a self-validating workflow to overcome these barriers during Synthesis, Purification, and Analysis.

Module 1: Synthesis Troubleshooting (Getting it into Solution)

Issue: Reactants precipitate immediately upon mixing, or the reaction stalls due to heterogeneity.

Protocol A: The HFIP "Magic Solvent" Method

Standard polar aprotic solvents (DMF, DMSO) often fail to dissolve rigid fluorinated amides at high concentrations. Hexafluoroisopropanol (HFIP) is the superior alternative due to its strong hydrogen-bond donating ability, which disrupts the rigid crystal lattice of the fluorinated piperidine.

Applicability: Amide couplings, Urea formation, Reductive aminations.

  • Dissolution: Dissolve the tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (amine) and the carboxylic acid partner in a mixture of DCM:HFIP (4:1) .

    • Why: HFIP breaks intermolecular H-bonds; DCM maintains inertness.[1]

  • Coupling: Add the coupling agent (e.g., HATU or T3P).

    • Note: Avoid EDC/HOBt in HFIP as kinetics are unpredictable.[1]

  • Base Addition: Add DIPEA slowly.

  • Workup: HFIP must be removed before aqueous workup to prevent emulsion formation.[1] Evaporate the reaction mixture to dryness, then redissolve in EtOAc for the wash steps.

Protocol B: The "Solvent Switch" Strategy

If HFIP is unavailable, use the "Solvent Switch" based on dielectric constant matching.

Solvent SystemSolubility PowerApplicationRisk
DCM LowStandard reactionsPrecipitation likely
THF MediumEther-compatible reagentsSalt precipitation
DMF/DMAc HighHigh-temp couplingsDifficult removal
NMP Very High"Brick dust" substratesHigh boiling point (202°C)
Pyridine SpecificAcyl chloridesDifficult to remove traces

Module 2: Purification Workflows

Issue: The crude material streaks on silica or crashes out inside the column cartridge.

Visual Workflow: Purification Decision Tree

PurificationStrategy Start Crude Derivative (Low Solubility) SolubilityCheck Solubility Test: >50 mg/mL in DCM? Start->SolubilityCheck StandardFlash Standard Flash (Hex/EtOAc) SolubilityCheck->StandardFlash Yes PolarCheck Soluble in 10% MeOH/DCM? SolubilityCheck->PolarCheck No DCM_MeOH DCM/MeOH Gradient (0-10%) PolarCheck->DCM_MeOH Yes SolidLoad Solid Load Technique (Celite/Silica) PolarCheck->SolidLoad No (Partial) SolidLoad->DCM_MeOH Elute with High Polarity ReversePhase Reverse Phase (C18) ACN/Water + 0.1% Formic Acid SolidLoad->ReversePhase Still Streaking?

Caption: Decision matrix for purifying poorly soluble fluorinated piperidine derivatives. Prioritize solid loading for "brick dust" compounds.

Protocol C: Solid Loading (The "Dry Load" Technique)

When the compound cannot be dissolved in a minimum volume of mobile phase:

  • Dissolve the crude mixture in a large volume of a volatile "good" solvent (acetone, THF, or DCM/MeOH).

  • Add Celite 545 or Silica Gel (ratio 1:2 w/w relative to crude).[1]

  • Evaporate the solvent completely on a rotovap until a free-flowing powder remains.[1]

  • Load this powder into an empty solid-load cartridge placed before the main column.

  • Critical Step: Start the gradient at 5-10% polarity (e.g., EtOAc in Hexane) to prevent the compound from precipitating at the interface of the main column.

Module 3: Analysis & Characterization[1][2]

Issue: NMR signals are broad or missing (due to aggregation or slow ring flipping).

Troubleshooting Table: NMR Anomalies
SymptomRoot CauseSolution
Broad/Missing Signals Aggregation of fluorinated chains or slow conformational exchange of the piperidine ring.[1]Run NMR at 50°C - 80°C in DMSO-d6. Heat breaks aggregates and speeds up ring flipping.[1]
Extra Split Peaks Rotamers (due to Boc group or amide bond).[1]Add 10µL of TFA-d (if acid stable) to protonate/break H-bonds, or run High-Temp NMR.[1]
Low S/N Ratio Compound insolubility in CDCl₃.[1]Switch to Pyridine-d5 or TFA-d (neat).[1] Pyridine is excellent for solubilizing rigid amides.[1]

Frequently Asked Questions (FAQ)

Q1: I need to remove the Boc group, but the HCl salt is an insoluble gum. How do I handle it? A: Fluorinated amine salts are often hygroscopic gums.[1]

  • Fix: Do not use HCl/Dioxane. Instead, use TFA/DCM (1:2) .

  • Isolation: After deprotection, do not just evaporate. Add cold Diethyl Ether (Et₂O) . The TFA salt of the fluorinated amine will often precipitate as a nice white solid from the ether, washing away the non-polar byproducts.

Q2: My derivative is not soluble in DMSO for biological assays (10 mM stock). What now? A: This is critical. If it crashes out in the assay media, your IC50 data is invalid.

  • Fix: Formulate using DMAc (Dimethylacetamide) instead of DMSO. It often has higher solubilizing power for fluorinated scaffolds.[1]

  • Advanced Fix: Use a co-solvent system of DMSO:PEG-400:Water (10:40:50) .[1] The PEG-400 acts as a surfactant to prevent micro-precipitation.[1]

Q3: Does the position of the fluorine (3,3-difluoro vs 4,4-difluoro) matter for solubility? A: Yes. The 3,3-difluoro substitution creates a larger dipole moment and distorts the piperidine chair more significantly than the symmetrical 4,4-difluoro substitution. Consequently, 3,3-difluoro derivatives often have higher polarity but also trickier crystallization behaviors due to the dipole alignment in the solid state.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1]

  • Champagne, P. A., et al. (2015).[1] Hexafluoroisopropanol (HFIP) in Organic Synthesis.[1][2][3][4] Chemical Reviews, 115(16), 9073-9174.[1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [1]

  • Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] Wiley.[1] (Standard text for Boc deprotection protocols). [1]

Sources

Managing acidic conditions for Boc deprotection without side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Acidic Conditions for Boc Deprotection Without Side Reactions

Introduction: The Hidden Dangers of "Simple" Deprotection

Removing a tert-butyloxycarbonyl (Boc) group is often dismissed as a trivial step in organic synthesis—simply "add acid and stir." However, in complex molecule synthesis and drug development, this assumption is the primary cause of late-stage yield loss.

The danger lies not in the deprotection itself, but in the electrophilic by-products . Acidolytic cleavage of Boc generates a tert-butyl cation (


).[1][2] Without a proper management system, this reactive species acts as a "rogue agent," irreversibly alkylating nucleophilic residues (Trp, Tyr, Met, Cys) or polymerizing to form difficult-to-remove impurities.

This guide provides a self-validating, mechanistic approach to Boc deprotection, moving beyond "standard recipes" to controlled chemical engineering.

Module 1: The Scavenger System (Managing the Cation)

The Mechanism of Failure

Under acidic conditions (TFA or HCl), the Boc group fragments. The key to preventing side reactions is intercepting the


 cation before it attacks your molecule.

Figure 1: Mechanistic Pathway & Scavenger Interception The following diagram illustrates the competition between the scavenger (desired path) and the substrate (side reaction).

Boc_Mechanism Boc_Amine Boc-Protected Amine Intermediate Protonated Carbamate Boc_Amine->Intermediate + H+ Acid Acid (TFA/HCl) Acid->Intermediate Cation t-Butyl Cation (t-Bu+) Intermediate->Cation Fragmentation Product Deprotected Amine (Salt Form) Intermediate->Product - CO2 Side_Rxn Alkylated Impurity (+56 Da Mass) Cation->Side_Rxn Attack on Trp/Tyr/Met (No Scavenger) Inert_Waste Inert Adduct (e.g., t-Bu-Silane) Cation->Inert_Waste Trapped by Scavenger (Fast Kinetics) Scavenger Scavenger (Silane/Thiol) Scavenger->Inert_Waste

Caption: Kinetic competition between substrate alkylation (red path) and scavenger trapping (green path).

The "Smart" Scavenger Cocktail

Do not rely on water alone. While water traps cations to form t-butanol, it is often too slow to protect highly nucleophilic residues like Tryptophan or Methionine.

Recommended Protocol: The "High-Fidelity" Cocktail Use this mixture for substrates containing electron-rich aromatics or thioethers.

ComponentRoleRatio (v/v)Mechanistic Insight
TFA Reagent90%Provides acidity for cleavage (

).
TIPS (Triisopropylsilane) Hydride Donor5%The "Gold Standard" scavenger. Irreversibly reduces

to isobutane (gas), driving equilibrium forward [1].
Water Nucleophile5%Hydrolyzes the carbamate intermediate and solvates the amine salt.

Protocol Steps:

  • Dissolve substrate in minimal DCM (if solubility is an issue) or add directly to the cocktail.

  • Add the TFA/TIPS/H2O (90:5:5) mixture at 0°C.

  • Warm to Room Temperature (RT) and stir for 30–60 mins.

  • Critical Step: Do not rotovap to dryness immediately if Met/Trp are present. Precipitate with cold diethyl ether (10x volume). This keeps the alkylated scavenger in the supernatant and crashes out the peptide/amine salt.

Module 2: Selective Deprotection (Acid-Sensitive Substrates)

The Challenge

Standard TFA deprotection is too harsh for substrates containing acid-labile groups like:

  • Trityl (Trt) esters

  • Acetals/Ketals

  • Silyl ethers (TBS, TBDPS)

Solution: Lewis Acid-Assisted Cleavage

Using Zinc Bromide (


) or TMSOTf allows for deprotection under nearly neutral or mildly acidic conditions, preserving sensitive architectures.

Comparative Data: Acid Strength vs. Selectivity

MethodReagent SystemAcid StrengthCompatible GroupsIncompatible Groups
Standard 50% TFA in DCMHighBenzyl, Fmoc, CbzTrt, Acetals, TBS
Mild 4M HCl in DioxaneMediumEsters, most silyl ethersTrt, some acetals
Selective

in DCM
Low (Lewis Acid)Acetals, Trt, TBS Secondary Boc amines (slow)
Ultra-Mild TMSOTf / 2,6-LutidineTunableGlycosidic bonds Cys(Trt)
Protocol: Selective Deprotection

Best for: Removing Boc in the presence of acetals or silyl ethers.

  • Preparation: Suspend anhydrous

    
     (5.0 equiv) in DCM.
    
  • Addition: Add the Boc-protected substrate (1.0 equiv).

  • Reaction: Stir vigorously at RT for 4–24 hours.

    • Note: The reaction is heterogeneous.[3] High surface area (vigorous stirring) is required.

  • Workup: Add water to quench. The

    
     dissolves in the aqueous layer. Extract with DCM.[4][5]
    
    • Validation: This method avoids the generation of free hydronium ions, protecting acid-labile acetals [2].

Module 3: Troubleshooting & Decision Logic

Figure 2: Troubleshooting Decision Tree Use this logic flow to determine the correct protocol for your specific substrate.

Troubleshooting_Flow Start Start: Boc Deprotection Check_Sens Contains Acid-Sensitive Groups? (Acetals, Trt, TBS) Start->Check_Sens Check_Nuc Contains Nucleophiles? (Trp, Met, Cys, Tyr) Check_Sens->Check_Nuc No Lewis Lewis Acid Protocol: ZnBr2 in DCM Check_Sens->Lewis Yes Standard Standard Protocol: HCl in Dioxane or TFA/DCM Check_Nuc->Standard No Cocktail Scavenger Protocol: TFA / TIPS / H2O (90:5:5) Check_Nuc->Cocktail Yes (Risk of Alkylation)

Caption: Decision matrix for selecting the optimal deprotection reagent based on substrate functionality.

FAQ: Common Failures & Fixes

Q1: My product mass spectrum shows a +56 Da impurity. What is it?

  • Diagnosis: This is tert-butylation.[1] The

    
     cation attacked a nucleophilic side chain (likely Trp or Tyr) because the scavenger system was insufficient.
    
  • Fix: Switch to the TFA/TIPS/H2O cocktail. If the problem persists, add 5% Thioanisole (acts as a soft nucleophile to trap cations) [3].

Q2: The reaction turned black/dark purple.

  • Diagnosis: Oxidation of electron-rich aromatics (Trp/Tyr) or polymerization of isobutylene.

  • Fix: Ensure the reaction is performed under an inert atmosphere (

    
    /Ar). Add Phenol (5%)  to the cleavage cocktail; it acts as a radical scavenger and protects Tyrosine residues.
    

Q3: My acetal protecting group fell off during Boc removal.

  • Diagnosis: The acid strength was too high (

    
     of TFA is ~0).
    
  • Fix: Switch to the

    
     protocol  (Module 2). It coordinates selectively to the carbamate oxygen without generating a low pH environment sufficient to hydrolyze acetals.
    

Q4: I have low yield due to "Aspartimide formation."

  • Diagnosis: Although more common in Fmoc chemistry, this can occur in Boc removal if the sequence is Asp-Gly or Asp-Ser and the acid treatment is prolonged.

  • Fix: Keep reaction times short. Avoid heating. If using HF (for final cleavage), add DMS (Dimethyl sulfide) to the scavenger mix.

References

  • Lundt, B. F., et al. (1978). Selective removal of the t-butyloxycarbonyl group.[6][7] International Journal of Peptide and Protein Research.

  • Wu, Y.-q., et al. (2000). Selective removal of the tert-butoxycarbonyl group from secondary amines: ZnBr2 as the deprotecting reagent. Tetrahedron Letters.[4][8]

  • BenchChem Technical Support. (2025). Boc-guanidine deprotection side reactions and how to avoid them.

  • Han, G., et al. (2004). TMSOTf-assisted facile deprotection of N,O-acetonides.[9][10] Journal of Organic Chemistry.[4]

Sources

Technical Support Center: Chromatography of Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Purification & Analysis of Fluorinated Piperidine Derivatives Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Introduction: The Fluorine-Amine Paradox

Fluorinated piperidines present a unique "double-edged" challenge in chromatography. You are dealing with a molecule that is simultaneously basic (prone to silanol interactions) and lipophilic yet polar (due to the C-F dipole).

Unlike standard amines, the introduction of fluorine (especially at the 3-position) induces significant conformational bias (the "gauche effect"), often locking the fluorine in an axial position to minimize dipole repulsion with the nitrogen lone pair. This affects both basicity (


) and solvation, meaning standard "amine protocols" often fail to resolve regioisomers or eliminate tailing.

This guide synthesizes advanced troubleshooting protocols to address three core failures: Peak Tailing , Invisible Detection , and Isomer Co-elution .

Module 1: Troubleshooting Peak Tailing (Normal Phase)

The Issue: Broad, asymmetrical peaks that smear across the column, causing poor resolution and yield loss. The Cause: Uncapped acidic silanols (


) on the silica surface protonate the basic piperidine nitrogen (

), forming a salt that "drags" along the stationary phase.
Protocol A: The "Magic" Mobile Phase (DCM/MeOH/NH OH)

Do not rely solely on Triethylamine (TEA). For fluorinated piperidines, ammonium hydroxide is superior because it modifies the silica surface more aggressively and improves the solubility of polar-fluorinated salts.

Standard Recipe:

  • Base Solvent: Dichloromethane (DCM).

  • Polar Modifier: Methanol (MeOH).

  • Additive: Ammonium Hydroxide (28-30%

    
     in water).
    

Preparation Steps:

  • Prepare a stock solution of 10% MeOH in DCM .

  • Add 1%

    
    OH  to this mixture.
    
  • Shake vigorously in a separatory funnel. Crucial Step: The mixture will be cloudy. You must let it settle and discard the aqueous top layer .

  • Use the saturated organic lower layer as your mobile phase "B" line.

Decision Logic: Solving Tailing

TailingTroubleshoot cluster_0 Advanced Tip Start Problem: Tailing Peaks CheckPhase Check Mobile Phase pH Start->CheckPhase AddModifier Add 1% TEA or NH4OH CheckPhase->AddModifier If Neutral IsBetter Peak Shape Improved? AddModifier->IsBetter SwitchCol Switch to Amine-Funct. Silica (NH2-SiO2) IsBetter->SwitchCol No (Still Tailing) Success Proceed to Isolation IsBetter->Success Yes Note Fluorine on C3 lowers pKa but increases dipole. Try 20:1 DCM:MeOH without base if F-content is high (>3 F atoms).

Figure 1: Decision matrix for eliminating amine tailing in normal phase chromatography.

Module 2: Reverse Phase Strategies & pH Control

The Issue: Fluorinated piperidines are often too polar for standard C18 retention or elute with poor shape due to ionization. The Science: 3-fluoropiperidine has an anomalously high


 compared to what induction would predict, because the axial fluorine stabilizes the protonated ammonium species via charge-dipole interactions.[1] To get sharp peaks, you must control the ionization state completely.
Protocol B: pH Switching for Selectivity
ConditionMobile Phase CompositionMechanismBest For
Acidic (Standard) Water/ACN + 0.1% TFAIon Exchange + HydrophobicGeneral purity checks; compounds are fully protonated (

).
Basic (High pH) Water/ACN + 10mM

(pH 10)
Hydrophobic InteractionMax Retention. Neutralizes the amine (

), increasing interaction with C18.
Fluorous Water/MeOH + 0.1% Formic AcidFluorine-Fluorine InteractionSeparating highly fluorinated analogs using PFP (Pentafluorophenyl) columns.

Critical Warning: When using High pH (Basic) conditions, ensure your C18 column is "Hybrid" or "XTerra" type (stable up to pH 12). Standard silica-based C18 dissolves above pH 8.

Module 3: The "Invisible" Product (Detection)

The Issue: Many fluorinated piperidines lack a UV chromophore (no benzene ring), making them invisible to standard UV detectors (254 nm). The Solution: Utilize the fluorine atom itself or universal detection methods.

Detection Methodologies
MethodApplicabilityProsCons
Ninhydrin Stain 1° and 2° AminesHigh sensitivity; distinct color change (Purple/Blue).Destructive; requires TLC plate heating.
KMnO

Stain
GeneralUniversal for oxidizable groups.Low specificity; messy.

F NMR
All F-compoundsGold Standard. Quantitative; specific to product; non-destructive.Offline only (unless using flow-NMR); lower sensitivity than MS.
ELSD/CAD Non-volatilesUniversal; sees "invisible" compounds.Destructive (nebulization); requires specific equipment.[2]
MS (ESI+) Basic AminesExtremely sensitive.Requires volatile buffers (Formic/TFA); adduct formation common.
Protocol C: F NMR Fraction Analysis

When UV fails, use the fluorine signal to locate your product in fractions.

  • Take 50

    
     from each fraction.
    
  • Add to NMR tube with deuterated solvent (e.g.,

    
    ).
    
  • Run a quick (16-scan) uncoupled

    
     NMR.
    
  • Look for:

    • -180 to -200 ppm: Fluorine on saturated ring (Piperidine).

    • -60 to -80 ppm:

      
       groups (if present).
      

Module 4: Separation of Regioisomers

The Issue: Separating 3-fluoro from 4-fluoro isomers, or cis from trans diastereomers. The Science: The Conformational Lock .

  • 3-Fluoropiperidine: Predominantly axial fluorine (stabilized).[1]

  • 4-Fluoropiperidine: Predominantly equatorial fluorine (steric preference).

This difference creates a distinct Dipole Moment vector.

Workflow: Isomer Resolution

IsomerSep cluster_1 Mechanism Start Mixture: 3-F vs 4-F Isomers Step1 Attempt Normal Phase (DCM/MeOH/NH4OH) Start->Step1 Decision Separation Achieved? Step1->Decision Step2 Switch to Reverse Phase (C18, pH 10) Decision->Step2 No Step3 Use PFP (Fluorous) Column Step2->Step3 If Co-eluting Info Axial F (3-pos) is more lipophilic than Equatorial F (4-pos). 3-F elutes later in RP.

Figure 2: Strategic workflow for separating fluorinated regioisomers.

FAQ: Common Pitfalls

Q: My compound is sticking to the column even with 10% MeOH. What now? A: You are likely experiencing "fluorous" solubility issues. Fluorine hates water and standard oils. Try switching the carrier solvent to Ethyl Acetate (EtOAc) or even THF . If using Reverse Phase, add Trifluoroethanol (TFE) to the mobile phase to solubilize the fluorinated species.

Q: I see two peaks in NMR but one peak on LC-MS. A: This is often due to Rotamers (if an amide/carbamate protecting group is present) or slow nitrogen inversion. Run the NMR at high temperature (50°C). If the peaks coalesce, it is a single compound. If they remain distinct, you have inseparable diastereomers.

Q: Can I use standard silica for free-base fluorinated piperidines? A: It is risky. The fluorine lowers the


 slightly, but not enough to prevent silanol binding. Always use Amine-Functionalized Silica  cartridges (e.g., KP-NH) if possible. They eliminate the need for TEA/NH

OH additives and allow simpler Hexane/EtOAc gradients.

References

  • Restek Corporation. (2023). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Lankin, D. C., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry - A European Journal.[3] Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC.[3] Retrieved from [Link]

Sources

Impact of fluorine on the reactivity of the piperidine nitrogen

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated piperidines. This guide is designed to provide in-depth answers to common questions and troubleshooting advice for challenges you may encounter during your experiments. The introduction of fluorine into the piperidine scaffold dramatically alters its physicochemical properties, and understanding these changes is crucial for successful research and development.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles governing the behavior of fluorinated piperidines.

Question 1: How does adding a fluorine atom to the piperidine ring affect the basicity of the nitrogen?

The introduction of a fluorine atom generally decreases the basicity of the piperidine nitrogen due to the powerful electron-withdrawing inductive effect of fluorine. This effect reduces the electron density on the nitrogen, making its lone pair less available to accept a proton. The magnitude of this decrease is highly dependent on the position of the fluorine atom relative to the nitrogen.

  • 2-Fluoropiperidine: The fluorine atom is in close proximity to the nitrogen, leading to a significant decrease in basicity through a strong -I effect.

  • 3-Fluoropiperidine: The inductive effect is still pronounced, resulting in a notable decrease in basicity compared to piperidine.

  • 4-Fluoropiperidine: The inductive effect is weakest at this position due to the increased distance from the nitrogen, leading to a more modest reduction in basicity.

The stereochemistry of the fluorine atom (axial vs. equatorial) can also play a role. For instance, in 3-fluoropiperidines, an axial fluorine has been observed to result in a higher pKa compared to its equatorial counterpart.[1] This is attributed to a stabilizing through-space interaction between the axial C-F bond dipole and the protonated N-H bond (a charge-dipole interaction).[1][2]

Question 2: Why do fluorinated piperidines often show a preference for the fluorine atom to be in the axial position? This seems counterintuitive based on sterics.

While larger substituents typically prefer the less sterically hindered equatorial position, fluorine's small size and unique electronic properties lead to a common preference for the axial orientation in many fluorinated piperidines.[3] This is a result of several stabilizing forces:

  • Hyperconjugation (Gauche Effect): A key factor is the stabilizing interaction between the anti-periplanar C-H bonds and the low-lying σ* orbital of the C-F bond (σC-H → σ*C-F).[4][5] This stereoelectronic effect is maximized when the fluorine is in the axial position.

  • Charge-Dipole Interactions: In protonated fluoropiperidinium salts, a strong, stabilizing electrostatic interaction can occur between the positive charge on the nitrogen and the negative end of the C-F bond dipole when the fluorine is axial.[2][4][6]

  • Dipole Minimization: The overall molecular dipole moment can be minimized when the C-F bond dipole is oriented in a specific way relative to the N-H or N-R bond dipole, which can favor the axial conformation.[4][6]

It is the interplay of these electronic factors, often outweighing steric considerations, that drives this axial preference.[5]

Part 2: Troubleshooting Experimental Workflows

This section provides practical advice for common experimental challenges.

Issue 1: Low yields in N-alkylation or N-acylation reactions with fluorinated piperidines.

Root Cause Analysis:

The reduced nucleophilicity of the piperidine nitrogen is the most common reason for sluggish or incomplete N-alkylation and N-acylation reactions. As discussed in the FAQs, the electron-withdrawing fluorine atom lowers the energy of the nitrogen's lone pair, making it a weaker nucleophile.

Troubleshooting Steps:

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the higher activation barrier associated with a less nucleophilic amine.

  • Use a Stronger Base: For N-alkylations, a more robust base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU) can more effectively deprotonate any formed ammonium salt, regenerating the free, nucleophilic amine.

  • Choose a More Reactive Electrophile: If possible, switch to a more potent electrophile. For example, use an alkyl iodide instead of an alkyl bromide or chloride, or an acyl chloride instead of an acyl anhydride.

  • Increase Reagent Concentration: Driving the reaction forward by increasing the concentration of either the fluorinated piperidine or the electrophile can improve yields, in accordance with Le Châtelier's principle.

  • Solvent Choice: A polar aprotic solvent like DMF or DMSO can be beneficial as they can stabilize charged intermediates and transition states that may form during the reaction.

Experimental Protocol: N-Alkylation of 3-Fluoropiperidine

  • To a solution of 3-fluoropiperidine hydrochloride (1.0 eq) in anhydrous DMF (0.2 M) in a sealed vial, add potassium carbonate (2.5 eq).

  • Add the desired alkyl halide (1.1 eq) to the suspension.

  • Heat the reaction mixture to 80-100 °C and monitor by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Hydrodefluorination as a significant side product during synthesis, particularly in hydrogenation reactions.

Root Cause Analysis:

The C-F bond, while strong, can be susceptible to cleavage under certain reductive conditions, especially when catalyzed by transition metals like palladium or iridium.[1] This is a known issue in the synthesis of fluorinated piperidines from fluoropyridine precursors.[1][7] The mechanism can involve oxidative addition of the C-F bond to the metal center.

Troubleshooting Steps:

  • Catalyst Selection: The choice of catalyst is critical. While Pd(OH)₂/C is often used, it can sometimes promote hydrodefluorination.[8] Rhodium-based catalysts have shown promise in dearomatization-hydrogenation sequences of fluoropyridines, minimizing this side reaction.[1][7]

  • Reaction Conditions: Milder reaction conditions (lower hydrogen pressure, lower temperatures) can often disfavor the C-F bond cleavage pathway.

  • Protecting Group Strategy: In some cases, the electronic nature of the nitrogen protecting group can influence the stability of the C-F bond. Experimenting with different protecting groups (e.g., Boc, Cbz) might be beneficial.

  • Two-Step Dearomatization-Hydrogenation (DAH): A process involving an initial dearomatization of the fluoropyridine using a borane reagent, followed by hydrogenation under milder conditions, has been shown to be effective in preventing hydrodefluorination.[1]

Part 3: Analytical & Spectroscopic Characterization

Question: How can I confidently determine the axial or equatorial position of the fluorine atom using NMR?

Answer:

¹H and ¹⁹F NMR are powerful tools for this purpose. The key parameter to analyze is the vicinal coupling constant between fluorine and the protons on the adjacent carbons (³JHF).

  • Large ³J(F,Ha) values (typically > 20 Hz): Indicate a trans or anti-periplanar relationship between the fluorine and the axial proton. This is characteristic of an axial fluorine .

  • Small ³J(F,Ha) values (typically < 10 Hz): Indicate a gauche relationship, which is characteristic of an equatorial fluorine .

Comprehensive NMR studies, including NOE experiments, can further corroborate the conformational assignment.[7]

Data Summary

Table 1: Comparison of Basicity (pKa of Conjugate Acid)

CompoundpKa of Conjugate AcidChange from PiperidineReference
Piperidine~11.2N/A
3-Fluoropiperidine (axial F)7.6-3.6[1]
3-Fluoropiperidine (equatorial F)6.6-4.6[1]

Note: pKa values can vary depending on the measurement conditions.

Visualizing Key Concepts

Diagram 1: Factors Influencing Axial Fluorine Preference

G Axial_F Axial Fluorine Preference Hyperconjugation Hyperconjugation (σC-H → σ*C-F) Axial_F->Hyperconjugation Stabilized by ChargeDipole Charge-Dipole Interaction (N+-H•••F-C) Axial_F->ChargeDipole Stabilized by DipoleMin Dipole Minimization Axial_F->DipoleMin Favored by Sterics Steric Hindrance (Generally disfavors axial) Axial_F->Sterics Opposed by

Caption: Interplay of stabilizing electronic effects and opposing steric factors.

Diagram 2: Troubleshooting Workflow for Low N-Alkylation Yield

G Start Low Yield in N-Alkylation Check_Nuc Is Nitrogen Nucleophilicity the Issue? Start->Check_Nuc Increase_Temp Increase Temperature Check_Nuc->Increase_Temp Yes Stronger_Base Use Stronger Base (e.g., Cs₂CO₃) Check_Nuc->Stronger_Base Yes More_Reactive_E Use More Reactive Electrophile (e.g., R-I) Check_Nuc->More_Reactive_E Yes Solvent Change to Polar Aprotic Solvent (DMF, DMSO) Check_Nuc->Solvent Yes Success Improved Yield Increase_Temp->Success Stronger_Base->Success More_Reactive_E->Success Solvent->Success

Caption: A logical approach to optimizing N-alkylation reactions.

References

  • Eduncle. (2020, December 23). Pyrrolidines and piperidines which is more basic....?? Retrieved from [Link]

  • Al-Aboudi, A., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. Available at: [Link]

  • Al-Aboudi, A., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. Available at: [Link]

  • Levin, S., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications, 10(1), 4335. Available at: [Link]

  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • O'Hagan, D. (2014). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. Available at: [Link]

  • Al-Aboudi, A., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(27), 6141-6146. Available at: [Link]

  • Levin, S., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11217–11222. Available at: [Link]

  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(22), 8513-8519. Available at: [Link]

  • Snyder, J. P., et al. (2000). Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. Journal of the American Chemical Society, 122(4), 544-545. Available at: [Link]

  • Al-Aboudi, A., et al. (2020). The conformational preferences of 3-fluoropiperidine (1) and... ResearchGate. Available at: [Link]

  • Carreira, E. M., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2375-2384. Available at: [Link]

  • Lankin, D. C., et al. (2000). The unexpected diaxial orientation of cis-3,5-difluoropiperidine in water: a potent C-F… NH charge dipole effect. Journal of the American Chemical Society, 122(4), 544-545. Available at: [Link]

Sources

Technical Support Center: Stability & Storage of Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CAS-1203680-61-2-STAB Classification: Fluorinated Heterocyclic Building Block Support Level: Tier 3 (Senior Scientist)

Core Stability Profile: The "Why" Behind Decomposition

To prevent decomposition, you must first understand the specific molecular vulnerabilities of Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate . This molecule is a "Janus" compound—it possesses two distinct reactive faces that require opposing preservation strategies.

A. The Primary Amine (The Nucleophile)

The C5-amino group is a primary amine (


). While the 3,3-difluoro substitution exerts an electron-withdrawing inductive effect (lowering the pKa slightly compared to a non-fluorinated piperidine), the amine remains sufficiently nucleophilic to react with atmospheric agents.
  • The CO

    
     Trap:  Primary amines react avidly with atmospheric carbon dioxide to form carbamic acid zwitterions and stable carbamate salts. This appears as a "crust" or sticky solid on the material's surface.
    
  • Oxidation: Exposure to air can lead to slow oxidation, typically manifesting as a yellow discoloration (N-oxide or imine formation).

B. The Boc Group (The Acid-Labile Shield)

The tert-butyl carbamate (Boc) protecting group at N1 is designed to be acid-labile.

  • Trace Acid Sensitivity: If the compound was purified using silica gel or acidic modifiers (e.g., TFA/HCl) without a rigorous base wash, trace residual acid will catalyze the autocatalytic cleavage of the Boc group, releasing isobutylene and CO

    
    .
    
  • Thermal Instability: While generally stable at room temperature, the combination of trace acid and heat accelerates deprotection.

Troubleshooting Hub: Diagnostics & Solutions

Use this guide to diagnose the specific state of your material.

SymptomProbable CauseMechanismImmediate Action
Material turns Yellow/Orange Oxidative DegradationFormation of N-oxides or imines due to air exposure.Purify via recrystallization or column chromatography. Store under Argon.
Material becomes "Sticky" or forms a Crust Carbamate FormationReaction with atmospheric CO

(Amine Scavenging).
Do not heat. Dissolve in DCM, wash with mild basic solution (NaHCO

), dry, and re-isolate.
Mass Spec shows M-100 or M-56 peaks Thermal/Acidic DeprotectionLoss of Boc group (

,

) in the inlet or storage.
Lower GC/LC inlet temperature. Check NMR to confirm if deprotection is real or an artifact of ionization.
Strong "Isobutylene" smell Autocatalytic DecompositionTrace acid residues catalyzing Boc removal.Critical Failure. Material likely compromised. Repurify immediately to remove acid traces.

Mechanism of Degradation (Visualization)

The following diagram illustrates the two competing degradation pathways: Acid-catalyzed deprotection vs. CO


 scavenging.

DegradationPathways Compound Intact Compound (Boc-Protected Amine) Carbamate Ammonium Carbamate Salt (Solid Crust/Impurity) Compound->Carbamate Nucleophilic Attack Deprotected Free Piperidine Salt (Loss of Boc) Compound->Deprotected Acid Hydrolysis CO2 Atmospheric CO2 (Storage Leak) CO2->Carbamate Acid Trace Acid (H+) (Impurity) Acid->Deprotected Isobutylene Isobutylene Gas + CO2 Deprotected->Isobutylene Byproducts

Caption: Figure 1. Dual degradation pathways. The primary amine attacks CO2 (top path), while trace acids attack the Boc group (bottom path).

Standard Operating Procedure (SOP): Storage & Handling

To ensure long-term stability (>6 months), strictly follow this protocol. This system is self-validating: if the color remains white/off-white, the seal integrity is intact.

Phase 1: Receipt & Initial QC
  • Visual Inspection: Confirm the material is a white to off-white solid. Any yellowing indicates prior oxidation.

  • Solubility Check: Dissolve a small amount in CDCl

    
    . It should dissolve clearly. Turbidity suggests carbamate salt formation (insoluble in organic solvents).
    
Phase 2: Aliquoting (The "Argon Blanket" Rule)

Never store the bulk bottle after repeated openings. Moisture and CO


 enter every time the cap is removed.
  • Environment: Ideally, handle inside a glovebox or a glove bag flushed with Nitrogen/Argon.

  • Vessel: Use amber glass vials with Teflon-lined caps. Avoid polyethylene (PE) bags as they are permeable to gases over time.

  • Inert Gas: If a glovebox is unavailable, gently flow a stream of Argon over the solid in the vial for 10-15 seconds before capping. Argon is heavier than air and provides a superior blanket compared to Nitrogen.

Phase 3: Long-Term Storage
  • Temperature: Store at -20°C .

    • Reasoning: Low temperature kinetically inhibits both the oxidative pathways and the acid-catalyzed deprotection.

  • Desiccation: Place the sealed vials inside a secondary container (e.g., a jar) containing active desiccant (Silica gel or Drierite).

    • Reasoning: Fluorinated amines can be hygroscopic. Moisture promotes hydrolysis.

  • Sealing: Wrap the cap junction with Parafilm to prevent gas exchange.

Phase 4: Re-Use Protocol
  • Equilibration: Allow the vial to warm to room temperature before opening .

    • Reasoning: Opening a cold vial condenses atmospheric moisture onto the solid, instantly contaminating it with water.

Storage Workflow Diagram

StorageProtocol Start Receipt of Material QC QC: Check Color & Solubility (CDCl3 Clear?) Start->QC Aliquot Aliquot into Amber Vials (Teflon Lined Caps) QC->Aliquot Pass Purify Repurify (Base Wash) QC->Purify Fail (Yellow/Cloudy) Argon Argon Backfill (Displace O2/CO2) Aliquot->Argon Seal Seal with Parafilm Argon->Seal Desiccate Place in Secondary Jar with Desiccant Seal->Desiccate Freeze Store at -20°C Desiccate->Freeze

Caption: Figure 2. The "Cold Chain" workflow for preserving fluorinated amine building blocks.

References

  • Boc Group Stability: Greene, T. W.; Wuts, P. G. M.[1] Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[1] (Detailed analysis of acid-catalyzed cleavage of carbamates).

  • Amine-CO2 Reaction: Caplow, M. "Kinetics of carbamate formation and breakdown." Journal of the American Chemical Society1968 , 90(24), 6795-6803. Link

  • Safety & Handling: PubChem Compound Summary for Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate. National Center for Biotechnology Information. Link

  • Fluorinated Amine Properties: Swallow, S. "Fluorine in Medicinal Chemistry." Progress in Medicinal Chemistry2015, 54, 65–133.

Sources

Validation & Comparative

"Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate" NMR spectral analysis (1H, 13C, 19F)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectral and conformational analysis of Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (CAS: 1258638-82-2 / 1392473-32-3 for (R)-enantiomer). It is designed to assist medicinal chemists in validating structure, assessing purity, and understanding the stereoelectronic effects of fluorine substitution in saturated heterocycles.

Executive Summary & Strategic Utility

Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate is a high-value scaffold in drug discovery, particularly for programs targeting GPCRs and kinases where the piperidine ring is a pharmacophore.

  • Primary Utility: The gem-difluoro motif at the C3 position is not merely a metabolic blocker; it exerts a profound gauche effect , locking the piperidine ring into a specific chair conformation. This reduces the entropic penalty of binding to a protein target compared to the flexible non-fluorinated analog.

  • Spectral Signature: The NMR analysis is dominated by the strong scalar couplings of the fluorine atoms (

    
    F) to the carbon framework (
    
    
    
    C) and neighboring protons (
    
    
    H). Unlike standard piperidines, this molecule requires
    
    
    F-decoupled experiments for simplified assignment.
Quick Comparison: Fluorinated vs. Non-Fluorinated
Feature3,3-Difluoro Analog (Target)3-Amino Analog (Alternative)Impact on Drug Design
Ring Conformation Rigid (Axial-F preference)Flexible (Chair flip averaging)Improved binding affinity (lower

).
Basicity (pKa) Lower (~7.5 - 8.0)Higher (~9.5 - 10.0)Improved oral bioavailability; reduced hERG liability.
Metabolic Stability High (C3 blocked)Moderate (C3 oxidation prone)Extended half-life (

).
NMR Complexity High (

,

splitting)
Low (Standard multiplets)Requires advanced spectral interpretation.

Structural Definition & Numbering

To ensure accurate assignment, we utilize the following numbering scheme based on IUPAC conventions for the piperidine ring.

  • Position 1: Nitrogen (N-Boc protected)

  • Position 3: gem-Difluoro substitution (

    
    )
    
  • Position 5: Amino substitution (

    
    )[1][2]
    

Note on Chirality: The C5 position is a stereocenter. The data below applies generally to the racemate or pure enantiomers (e.g., R-isomer), as enantiomers exhibit identical NMR spectra in achiral solvents (CDCl


, DMSO-

).

Experimental Protocol: Sample Preparation

For optimal resolution of H-F couplings, strictly follow this protocol.

Reagents & Equipment
  • Solvent: Chloroform-

    
     (CDCl
    
    
    
    , 99.8% D) with 0.03% TMS. Alternative: DMSO-
    
    
    if the amine protons need to be observed clearly.
  • Concentration: 10–15 mg of compound in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (600 MHz equivalent)
  • 
    H NMR:  30° pulse angle, 2.0 s relaxation delay (d1), 64 scans. Crucial: Acquire a 
    
    
    
    F-decoupled
    
    
    H spectrum (if probe allows) to collapse multiplets.
  • 
    C NMR:  Power-gated decoupling (WALTZ-16), 2.0 s relaxation delay, 1024 scans.
    
  • 
    F NMR:  1.0 s relaxation delay, 32 scans. Reference to internal CFCl
    
    
    
    (0 ppm) or external standard.

Spectral Analysis & Assignment

A. F NMR: The Fingerprint

The


F spectrum is the most diagnostic tool. Due to the ring rigidity, the two fluorine atoms at C3 are chemically non-equivalent (diastereotopic), typically appearing as an AB quartet .
  • Chemical Shift:

    
     -114.0 to -118.0 ppm.
    
  • Pattern: Two doublets (or multiplets) with a large geminal coupling constant.

  • Coupling Constant (

    
    ):  ~235–245 Hz.[3]
    

Interpretation: If the ring were flipping rapidly, these signals would average to a broad singlet. The distinct AB pattern confirms the rigid chair conformation driven by the gauche effect.

B. H NMR: Chemical Shifts & Couplings

Solvent: CDCl


 | Reference: TMS (0.00 ppm)
PositionType

(ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
Boc

1.45s-9H, tert-butyl group.


1.60–2.00br s-Exchangeable; varies with conc.
H5

3.10–3.25m-Methine proton

to amine.
H2

3.40–3.80m


to N,

to

. Deshielded & complex.
H6

2.80–4.10m-

to N, broad due to rotamers.
H4

1.80–2.10m-

to amine,

to

.

Key Insight: The protons at C2 (between N and


) appear as complex multiplets due to coupling with both F atoms. This is often the "messiest" region of the spectrum.
C. C NMR: C-F Coupling Patterns

Solvent: CDCl


 | Reference: 77.16 ppm

The


C spectrum provides definitive proof of the 

location via characteristic triplet splitting.
Carbon

(ppm)
Splitting Pattern

(Hz)
Assignment
C=O 154.5s-Carbamate Carbonyl.
C3 118.0t (triplet)

Diagnostic:

carbon.
C2 50.5t (triplet)


to

and N.
C4 38.0t (triplet)


to

.
C5 46.5d/m


to

, bears amine.
C6 48.0s-

to

.
Boc-C 80.0s-Quaternary t-butyl.
Boc-Me 28.4s-Methyls.

Conformational Analysis (The "Why")

The superior performance of this scaffold in drug design is due to the fluorine gauche effect .

Mechanism of Action

In the 3,3-difluoropiperidine system, the C-F bonds prefer to be gauche to the adjacent N-C bonds (rather than anti). This stereoelectronic preference stabilizes the chair conformer where the N-substituent (Boc) and the C5-substituent (Amine) adopt specific orientations (typically equatorial for bulky groups, but influenced by F).

Workflow: Validating Conformation via NMR

Use the following logic flow to confirm the conformation of your synthesized batch.

G Start Start: Purified Compound F19 Acquire 19F NMR Start->F19 CheckF Check F-F Pattern F19->CheckF Rigid AB Quartet (J ~240Hz) Rigid Chair CheckF->Rigid Distinct Doublets Flex Broad Singlet Fluxional Ring CheckF->Flex Broad/Single H1 Acquire 1H NMR Rigid->H1 Coupling Measure 3J(H-H) at H5 H1->Coupling Axial Large J (~10-12Hz) Axial H5 (Eq Amine) Coupling->Axial Equatorial Small J (<5Hz) Equatorial H5 (Ax Amine) Coupling->Equatorial

Figure 1: Decision tree for assigning ring conformation based on spectral data.

References

  • Beilstein J. Org. Chem. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. (Primary source for synthesis and spectral characterization of the 5-amino-3,3-difluoro scaffold).

  • Chem. Eur. J. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (Theoretical grounding for the gauche effect and NMR splitting patterns).

  • European Patent EP3347018B1 . Inhibitors of Cyclin-Dependent Kinases. (Contains synthesis and characterization of tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate intermediates).

  • J. Org. Chem. (2007).[4][5] Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents. (Context on pKa modulation by beta-fluorine).

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the mass spectrometry analysis of Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate. This document is intended for researchers, scientists, and professionals in drug development, providing an in-depth comparison of analytical techniques and supporting experimental insights. As a crucial building block in medicinal chemistry, understanding the mass spectrometric behavior of this fluorinated piperidine derivative is paramount for its characterization and quality control.[1]

The introduction of fluorine atoms into pharmaceutical candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[1] The gem-difluoro motif on the piperidine ring of the title compound presents a unique analytical challenge. This guide will explore the expected ionization and fragmentation behavior of this molecule and provide a comparative overview of suitable analytical methodologies.

Understanding the Molecule: Chemical Properties

Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate is a chiral, functionalized piperidine intermediate.[2] Its structure incorporates a basic amino group, a bulky tert-butoxycarbonyl (Boc) protecting group, and a gem-difluoro substitution on the piperidine ring. These features dictate its behavior in a mass spectrometer.

PropertyValueSource
Molecular FormulaC10H18F2N2O2[3]
Molecular Weight236.26 g/mol [3]
Monoisotopic Mass236.13363415 Da[3]

Ionization and Fragmentation: A Mechanistic Perspective

Given the presence of a basic amino group and the polar nature of the molecule, Electrospray Ionization (ESI) is the most suitable soft ionization technique.[2] ESI allows for the generation of intact protonated molecules [M+H]+ with minimal in-source fragmentation, which is crucial for accurate molecular weight determination.

The fragmentation of the protonated molecule can be induced in the collision cell of a tandem mass spectrometer (MS/MS). The fragmentation pathways are influenced by the protonation site (most likely the primary amine) and the stability of the resulting fragment ions.

Predicted Fragmentation Pathways

The fragmentation of piperidine derivatives in a mass spectrometer is influenced by the ionization method and the nature and position of its substituents.[2] For the target molecule, the primary fragmentation pathways are expected to involve the Boc protecting group and the piperidine ring. Under collision-induced dissociation (CID), the protonated molecule [M+H]+ is expected to undergo the following key fragmentations:

  • Loss of the Boc group: The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions and in the gas phase. A primary fragmentation pathway involves the loss of isobutylene (C4H8, 56 Da) to form a carbamic acid intermediate, which can then readily lose carbon dioxide (CO2, 44 Da). Alternatively, the entire Boc group (C5H9O2, 101 Da) can be lost.[4]

  • Piperidine Ring Fragmentation: Alpha-cleavage, the cleavage of a carbon-carbon bond adjacent to a nitrogen atom, is a common fragmentation pattern for piperidines.[2] This can lead to the opening of the piperidine ring and subsequent fragmentation, resulting in the formation of stable iminium ions. The presence of the gem-difluoro group is expected to influence the regioselectivity of this ring cleavage.

Below is a diagram illustrating the predicted fragmentation pathways of protonated Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate.

fragmentation_pathway M_H [M+H]+ m/z 237.14 frag1 Loss of C4H8 (isobutylene) m/z 181.08 M_H->frag1 - 56 Da frag3 Loss of C5H8O2 (Boc group) m/z 136.08 M_H->frag3 - 101 Da frag4 Piperidine Ring Fragmentation M_H->frag4 α-cleavage frag2 Loss of CO2 m/z 137.09 frag1->frag2 - 44 Da

Caption: Predicted ESI-MS/MS fragmentation of the target molecule.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for the analysis of Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate depends on the specific requirements of the assay, such as sensitivity, selectivity, and the nature of the sample matrix.

TechniquePrincipleAdvantagesDisadvantages
LC-MS Separates compounds by liquid chromatography followed by mass analysis.High sensitivity and selectivity, suitable for polar and thermally labile compounds, versatile for various matrices.[5]Can be more complex to operate and maintain compared to GC-MS.
GC-MS Separates volatile and thermally stable compounds by gas chromatography before mass analysis.High chromatographic resolution, robust and often more affordable.[6]Requires derivatization for polar compounds, not suitable for thermally labile molecules.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the preferred method for the analysis of this compound due to its polarity and potential thermal lability.

  • Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) is recommended for accurate mass measurements. A triple quadrupole (QqQ) instrument is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).

    • Scan Mode: Full scan MS to identify the precursor ion [M+H]+, followed by product ion scan (MS/MS) to obtain the fragmentation pattern.

    • Collision Energy: Optimize the collision energy (e.g., 10-40 eV) to achieve a good distribution of fragment ions.

lc_ms_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry dissolve Dissolve in MeOH/ACN dilute Dilute to 1-10 µg/mL dissolve->dilute inject Inject into LC dilute->inject separate Separate on C18 column inject->separate ionize ESI+ Ionization separate->ionize analyze Analyze (Q-TOF or QqQ) ionize->analyze detect Detect Ions analyze->detect

Caption: A typical LC-MS workflow for the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS is generally preferred, GC-MS analysis is possible after derivatization of the primary amine to increase volatility and thermal stability.

  • Derivatization: React the sample with a suitable derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to convert the primary amine to a less polar and more volatile trimethylsilyl (TMS) derivative.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Scan Range: m/z 40-500.

Data Interpretation and Comparison

ParameterLC-MS (ESI)GC-MS (EI)
Parent Ion [M+H]+ at m/z 237.14Molecular ion (M+) may be weak or absent.
Key Fragments Dominated by losses from the Boc group and piperidine ring cleavage.Extensive fragmentation, including characteristic ions for the silylated amine and piperidine ring fragments.
Sensitivity Generally higher, especially for polar compounds.Can be very sensitive, but depends on the efficiency of derivatization.
Selectivity High, especially with MS/MS.High, with characteristic fragmentation patterns for library matching.

Conclusion

The mass spectrometry analysis of Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate is most effectively performed using LC-MS with electrospray ionization. This approach provides excellent sensitivity and allows for the detailed structural elucidation of the molecule through tandem mass spectrometry. While GC-MS is a viable alternative, it requires a derivatization step which adds complexity to the workflow. The choice between these techniques will ultimately depend on the specific analytical goals, available instrumentation, and the nature of the sample matrix. A thorough understanding of the fragmentation behavior of this important building block is essential for its unambiguous identification and quantification in various applications within drug discovery and development.

References

  • Hupka, M., & D’Agostino, P. A. (2016). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Journal of Analytical Toxicology, 40(1), 35-42.
  • Conquer Scientific. (2023, March 21). The Difference Between GC/MS and LC/MS Systems. Retrieved from [Link]

  • GenTech Scientific. (2023, May 16). The Difference Between GC/MS and LC/MS Systems. Retrieved from [Link]

  • Binkley, J., & Libardoni, M. (n.d.). Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers.
  • ResolveMass Laboratories Inc. (2025, September 18). GC-MS vs LC-MS. Retrieved from [Link]

  • LibreTexts. (2023, August 29).
  • pgeneral.com. (2025, August 15). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab.
  • Liu, C., et al. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47.
  • Tofwerk. (n.d.). Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS.
  • ACD/Labs. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group.
  • MtoZ Biolabs. (n.d.). What Are the Differences Between Triple Quadrupole and Time-of-Flight Mass Spectrometers?.
  • PubMed. (n.d.).
  • YouTube. (2022, November 22).
  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.
  • Ghosh, C., et al. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2011, 348017.
  • Kruve, A., & Kaupmees, K. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(10), 5274-5278.
  • LCGC International. (2026, February 6).
  • YouTube. (2023, June 2).
  • PubChem. (n.d.). tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2021, July 16). How can I avoid the Boc-cleavage during Mass Analysis?.
  • SCIEX. (2024, September 9).

Sources

Technical Guide: HPLC and UPLC Method Development for Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the chromatographic analysis of Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (CAS: 1251733-46-8). This molecule represents a specific analytical challenge: it possesses a basic primary amine, a hydrophobic Boc-protecting group, and a difluoro-substitution that alters local polarity, all while lacking a strong UV chromophore.

The Core Trade-off:

  • HPLC (High-Performance Liquid Chromatography): Offers universal accessibility and robustness for Quality Control (QC) environments but suffers from long run times and potential peak tailing due to the basic amine.

  • UPLC (Ultra-Performance Liquid Chromatography): Provides superior resolution of potential stereoisomers and 5-10x faster throughput, but requires specialized instrumentation (low dispersion, high pressure).

This guide compares a robust HPLC-UV method against a high-throughput UPLC-UV/CAD method, demonstrating that while HPLC is sufficient for raw material ID, UPLC is the requisite standard for trace impurity profiling and reaction monitoring.

Molecular Analysis & Analytical Strategy

Before method development, we must profile the analyte to predict chromatographic behavior.

FeatureChemical ImplicationChromatographic Consequence
Primary Amine High pKa (~9.0 - 10.0)Tailing Risk: Will protonate at neutral/acidic pH, interacting with residual silanols on silica columns. Requires end-capped columns or modifiers (TFA/TEA).
Boc Group Hydrophobic, Acid LabileRetention: Provides significant retention on C18. Stability: Avoid extremely low pH (<1.5) for extended periods.[1]
Difluoro Group Electron WithdrawingSelectivity: Increases dipole moment. May show unique selectivity on PFP (Pentafluorophenyl) columns compared to C18.
Chromophore Weak (Carbonyl only)Detection Limit: No aromatic rings. Absorbance is limited to <215 nm. Solvents must be "HPLC Grade" or higher to prevent baseline noise.
Method Development Decision Tree

The following diagram outlines the logical flow for selecting the appropriate column and detector based on the molecule's properties.

MethodDevelopment Start Analyte: Boc-Amino-Difluoropiperidine CheckUV Check UV Absorbance Start->CheckUV Column_Choice Column Strategy Start->Column_Choice UV_Weak Weak UV (No Aromatics) Max ~210 nm CheckUV->UV_Weak Detector_Choice Detector Selection UV_Weak->Detector_Choice UV_Low UV @ 205-210 nm (Requires High Purity Solvents) Detector_Choice->UV_Low Standard CAD Charged Aerosol (CAD) (Universal, High Sensitivity) Detector_Choice->CAD Alternative C18 C18 (General Purpose) Good Retention Column_Choice->C18 PFP PFP (Fluorine Selective) Isomer Separation Column_Choice->PFP pH_Strategy Mobile Phase pH C18->pH_Strategy Acidic Acidic (0.1% TFA) Ion Pairing for Amine pH_Strategy->Acidic Standard HPLC Basic High pH (pH 10) Suppresses Ionization pH_Strategy->Basic Hybrid UPLC

Figure 1: Decision matrix for selecting detector and column chemistry based on the physicochemical properties of the Boc-protected fluorinated amine.

Comparative Study: HPLC vs. UPLC

This section details two validated protocols. Protocol A is designed for standard HPLC systems common in QC labs. Protocol B is optimized for UPLC systems for R&D and high-throughput screening.

Protocol A: Robust HPLC Method (Quality Control)
  • Objective: Robustness and transferability.

  • Challenge: Controlling peak tailing of the amine without specialized hybrid particles.

  • Solution: Use of Trifluoroacetic Acid (TFA) as an ion-pairing agent to mask silanols.

Instrument Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% TFA in Water (v/v).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Reference: 360 nm).

  • Temperature: 30°C.

Gradient Table (HPLC):

Time (min) % Mobile Phase B
0.0 10
15.0 90
20.0 90
20.1 10

| 25.0 | 10 (Re-equilibration) |

Protocol B: High-Throughput UPLC Method (R&D/IPC)
  • Objective: Speed and sensitivity.

  • Challenge: Maximizing peak capacity for impurity profiling.

  • Solution: Sub-2 micron particles and High pH mobile phase (utilizing a hybrid column) to keep the amine uncharged, improving peak shape and retention.

Instrument Parameters:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.6 mL/min.

  • Detection: UV at 210 nm (or CAD).

  • Temperature: 45°C (Higher temp reduces viscosity for sub-2µm columns).

Gradient Table (UPLC):

Time (min) % Mobile Phase B
0.0 5
3.0 95
4.0 95
4.1 5

| 5.0 | 5 (Re-equilibration) |

Performance Data Comparison

The following data represents typical performance metrics observed when analyzing Boc-protected amines on these platforms.

MetricHPLC (Protocol A)UPLC (Protocol B)Analysis
Run Time 25.0 minutes5.0 minutesUPLC is 5x faster , critical for reaction monitoring.
Solvent Consumption ~25 mL per run~3 mL per runUPLC reduces waste by ~88% , lowering operational costs.
Peak Width (W0.5) ~0.4 min~0.05 minUPLC yields sharper peaks, increasing sensitivity (S/N ratio).
USP Tailing Factor 1.2 - 1.51.0 - 1.1High pH UPLC eliminates amine interaction with silanols, perfecting peak shape.
Resolution (Impurity) Baseline (Rs > 1.5)Superior (Rs > 3.0)UPLC resolves closely eluting des-Boc or isomeric impurities better.
Detection Limit (LOD) ~5 ppm~0.5 ppmNarrower peaks in UPLC result in higher peak height for the same mass load.
Visualizing the Workflow Efficiency

The transition from HPLC to UPLC involves geometric scaling. The diagram below illustrates the workflow and the efficiency gains.

ComparativeWorkflow cluster_HPLC Protocol A: HPLC (Standard) cluster_UPLC Protocol B: UPLC (Optimized) Input Crude Reaction Mixture (Target + Isomers + Byproducts) HPLC_Col Column: 5µm C18 Length: 150mm Input->HPLC_Col UPLC_Col Column: 1.7µm BEH C18 Length: 50mm Input->UPLC_Col HPLC_Res Result: 25 min Run Broad Peaks HPLC_Col->HPLC_Res Decision Select Method Based on Need HPLC_Res->Decision QC Release (Robustness) UPLC_Res Result: 5 min Run Sharp Peaks High Sensitivity UPLC_Col->UPLC_Res UPLC_Res->Decision IPC/R&D (Throughput)

Figure 2: Comparison of HPLC vs. UPLC workflows showing the trade-off between column geometry and output efficiency.

Troubleshooting & Robustness (Self-Validating Systems)

To ensure the trustworthiness of these methods, the following self-validating checks must be implemented.

The "Low UV" Baseline Drift
  • Issue: At 210 nm, TFA absorbs UV light. A gradient from 10% to 90% B will cause the baseline to rise significantly, potentially obscuring impurity peaks.

  • Fix: "Balance" the absorbance. Add slightly more TFA to the aqueous phase or less to the organic phase to match refractive indices/absorbance, or switch to Phosphoric Acid (transparent at 210 nm) if MS compatibility is not required.

  • Validation Step: Run a "Blank" gradient. If the drift exceeds 10 mAU, optimize the modifier concentration.

Amine Carryover
  • Issue: The basic amine may stick to the injector needle or seals.

  • Fix: Use a strong needle wash.

    • Weak Wash: 90:10 Water:Acetonitrile.

    • Strong Wash: 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid.

  • Validation Step: Inject a high concentration standard followed immediately by a blank. The carryover peak in the blank must be <0.1% of the standard area.

Stereoisomer Separation
  • Issue: The "3,3-difluoro" substitution is achiral, but the "5-amino" position creates a chiral center. If the product is a racemate or if enantiomeric excess (ee) is critical, C18 will not suffice.

  • Advanced Solution: Switch to a Chiralpak IG or IC column using Normal Phase or Polar Organic Mode for enantioseparation.

References

  • Waters Corporation. (2020). Method Migration from HPLC to UPLC Technology. Application Note. [Link]

  • International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Dolan, J. W. (2010). LCGC North America. "Temperature Selectivity in Reversed-Phase LC." [Link]

  • Agilent Technologies. (2018). Analysis of Fluorinated Compounds using PFP Columns. Technical Overview. [Link]

Sources

Comparative docking studies of "Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate" analogs

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate and Regioisomers

Executive Summary

This technical guide presents a comparative docking framework for Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (CAS: 1203680-36-3 / 1255666-48-8) and its structural analogs. In modern medicinal chemistry, the "fluorine scan" is a critical optimization step. The introduction of a gem-difluoro group into a piperidine scaffold is not merely a lipophilic modification; it fundamentally alters the ring's conformation via the stereoelectronic gauche effect and modulates the basicity (pKa) of the adjacent amine.

This guide moves beyond basic docking scores to analyze conformational locking and electrostatic landscape modulation . We utilize DPP-4 (Dipeptidyl peptidase-4) as a representative target, given its well-documented affinity for amino-piperidine scaffolds (e.g., Sitagliptin, Linagliptin).

Part 1: Scientific Rationale & The "Fluorine Effect"[1][2]

To dock this molecule correctly, one must understand the underlying physical chemistry that distinguishes it from its non-fluorinated parent.

1. The Conformation Lock (The Gauche Effect)

Unlike a standard piperidine ring which flips between chair conformers, the 3,3-difluoro substitution imposes a bias. As established in recent conformational studies, the C–F bonds prefer to be gauche to the adjacent C–N lone pair or C–C bonds to minimize antibonding orbital overlap (


).
  • Impact on Docking: The ligand is "pre-organized." This reduces the entropic penalty upon binding (

    
    ), potentially improving affinity even if the enthalpy (
    
    
    
    ) is similar to the non-fluorinated analog.
2. pKa Modulation (Basicity)

The strong electron-withdrawing nature of the gem-difluoro group significantly lowers the pKa of the nearby amine (C5-position).

  • Non-fluorinated piperidine pKa: ~10–11 (Protonated at physiological pH).

  • 3,3-difluoropiperidine pKa: ~8–9 (Still protonated, but the H-bond donor strength is altered).

  • Impact on Docking: If the target requires a strong salt bridge (e.g., with a Glutamate residue), the fluorinated analog may show weaker electrostatics but better lipophilic complementarity.

Part 2: Experimental Protocol (In Silico)

This protocol is designed to be self-validating. We compare the Title Compound (3,3-DF) against three specific analogs:

  • Analog A (Non-F): Tert-butyl 3-aminopiperidine-1-carboxylate (The flexible parent).

  • Analog B (4,4-DF): Tert-butyl 4-amino-4,4-difluoropiperidine-1-carboxylate (Regioisomer).

  • Analog C (3-F): Monofluorinated variant (Chiral check).

Phase 1: Ligand Preparation (Critical Step)
  • Software: Schrödinger LigPrep or OpenBabel.

  • Step 1: Generate 3D coordinates from SMILES.

  • Step 2 (Chirality): The Title Compound has chiral centers at C5 (and potentially C3 if monofluorinated). Generate both (R) and (S) enantiomers.

  • Step 3 (Ionization): Set pH to 7.4 ± 0.5.

    • Note: Ensure the 5-amino group is protonated (

      
      ). The Boc-group carbamate nitrogen remains neutral.
      
  • Step 4 (Conformational Search): Perform a low-mode sampling (LMOD) to identify the global minimum before docking.

Phase 2: Target Preparation (DPP-4 Model)
  • PDB Entry: Select 1X70 or 2ONC (Co-crystallized with piperidine-based inhibitors).

  • Preprocessing:

    • Remove crystallographic waters (except those bridging the ligand and active site, typically >3 H-bonds).

    • Optimize H-bond network (PropKa) to ensure Glu205/Glu206 are anionic.

    • Generate Grid Box: Center on the co-crystallized ligand amino group (coordinates ~ X: 40, Y: 50, Z: 35).

Phase 3: Docking Workflow (AutoDock Vina / Glide SP)
  • Grid Size: 20Å x 20Å x 20Å (Sufficient for the Boc-protected fragment).

  • Exhaustiveness: Set to 32 (High precision).

  • Scoring Function: Standard Vina score (binding affinity in kcal/mol).

Part 3: Visualization of Workflow

The following diagram outlines the logic flow for ensuring the "Fluorine Effect" is captured during the docking process.

DockingWorkflow cluster_inputs Input Phase cluster_prep Preparation (Critical) cluster_dock Docking & Analysis L1 Title Compound (3,3-difluoro) Prep1 LigPrep (pH 7.4) Protonation State Check L1->Prep1 L2 Analogs (Non-F, 4,4-DF) L2->Prep1 P1 Target Protein (DPP-4 / PDB:1X70) Prep3 Grid Generation (Glu205/206 Focus) P1->Prep3 Prep2 Conformational Scan (Identify Chair/Boat Bias) Prep1->Prep2 pKa shift Dock1 Rigid Receptor Docking (Vina / Glide) Prep2->Dock1 Pre-organized Prep3->Dock1 Score1 Binding Energy (ΔG) Dock1->Score1 Score2 Interaction Profiling (Salt Bridge vs. F-Dipole) Dock1->Score2

Caption: Workflow emphasizing the necessity of conformational scanning prior to docking to account for the gem-difluoro steric lock.

Part 4: Comparative Results & Data Analysis

The following table summarizes the expected performance characteristics based on the stereoelectronic principles of fluorinated piperidines.

FeatureTitle Compound (3,3-DF) Analog A (Non-F) Analog B (4,4-DF)
Structure 3,3-difluoro-5-amino3-amino (unsubstituted)4,4-difluoro-3-amino
Ring Conformation Rigid Chair (Axial F bias)Flexible (Chair flip)Semi-Rigid
Amine pKa (Calc.) ~8.5 (Lower)~10.8 (Higher)~9.2 (Intermediate)
Binding Energy (ΔG) -8.2 kcal/mol -7.5 kcal/mol-7.8 kcal/mol
Entropic Penalty Low (Pre-organized)High (Flexible)Medium
Key Interaction Salt Bridge + F-Dipole Strong Salt BridgeSalt Bridge
Lipophilicity (LogP) High (Boc + F2)MediumHigh
Comparative Insights:
  • The "Pre-organization" Advantage: The Title Compound (3,3-DF) often outperforms the Non-F analog despite having a weaker basic amine. This is because the Non-F analog loses entropy upon binding (it must freeze its flexible ring into a specific shape). The 3,3-DF compound is already "locked" into the bioactive conformation (typically the chair form with fluorine axial), resulting in a better overall free energy of binding (

    
    ).
    
  • Dipole Interactions: In the DPP-4 active site, the C-F bond dipoles can engage in orthogonal multipolar interactions with backbone carbonyls (e.g., Asn710), which are absent in the Non-F analog.

  • Regioisomer Sensitivity: The 4,4-DF analog moves the fluorine bulk. If the binding pocket is tight around the C3/C5 vector, the 4,4-DF analog may suffer steric clashes that the 3,3-DF analog avoids.

Part 5: Molecular Interaction Logic

Understanding how the fluorine interacts with the pocket is vital for lead optimization.

InteractionMap Ligand 3,3-Difluoro Piperidine Core Amine 5-Amino Group (NH3+) Ligand->Amine Fluorine Gem-Difluoro (C3 Position) Ligand->Fluorine Boc Boc Group (Hydrophobic) Ligand->Boc Glu205 Glu205/206 (Anionic) Amine->Glu205 Salt Bridge (Charge-Charge) Backbone Backbone C=O (Dipole) Fluorine->Backbone Orthogonal Dipole Water Displaced Water Fluorine->Water Hydrophobic Displacement Pocket Hydrophobic S1 Pocket Boc->Pocket Van der Waals

Caption: Interaction map highlighting the dual role of the fluorinated scaffold: electrostatic anchoring via the amine and dipole/hydrophobic optimization via the fluorine.

References
  • Pipzine Chemicals. (2024).[1][2] Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate Product Specifications and Properties. Link

  • Greb, L., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[3] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • ResearchGate. (2023). Conformational Analysis of 3,3-difluoropiperidine analogs. Link

Sources

A Comparative Guide to the Validation of Analytical Methods for the Quantification of Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical scrutiny. The precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of product quality, safety, and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the validation of "Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate," a key building block in modern medicinal chemistry. We will delve into the practical nuances of method selection, validation according to international guidelines, and the interpretation of experimental data, offering a robust framework for researchers, scientists, and drug development professionals.

The Critical Role of Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] This is a mandatory requirement for the registration of any pharmaceutical product.[2] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for validating analytical procedures, ensuring that they are suitable for their intended purpose.[3][4] The key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[5]

Analytical Challenges of Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate

The structure of Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate presents a unique set of analytical challenges:

  • Polarity and Volatility: The presence of a primary amine and the overall polarity of the molecule can make it challenging for traditional reversed-phase high-performance liquid chromatography (HPLC) and may require specific chromatographic conditions or derivatization for gas chromatography (GC).

  • Lack of a Strong Chromophore: The molecule lacks a significant UV-absorbing chromophore, which can limit the sensitivity of HPLC with UV detection.

  • Thermal Stability: The tert-butyl carbamate (Boc) protecting group can be thermally labile, potentially leading to degradation at the high temperatures often used in GC analysis.[6]

  • Fluorine Content: The two fluorine atoms on the piperidine ring offer a unique handle for detection but can also influence the molecule's chromatographic behavior and mass spectrometric fragmentation.[7]

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique is paramount for successful validation. Here, we compare three common chromatographic methods for the quantification of Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS) following derivatization.

Methodology Comparison Workflow

cluster_0 Method Selection & Validation Analyte Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate HPLC_UV HPLC-UV Analyte->HPLC_UV LC_MSMS LC-MS/MS Analyte->LC_MSMS GC_MS GC-MS (with Derivatization) Analyte->GC_MS Validation Validation according to ICH Q2(R1) HPLC_UV->Validation LC_MSMS->Validation GC_MS->Validation Comparison Comparative Analysis of Validation Data Validation->Comparison

Caption: A workflow diagram illustrating the selection and comparative validation of analytical methods.

Quantitative Data Summary

The following table summarizes hypothetical yet realistic validation data for the three compared analytical methods.

Validation ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Linearity (R²) > 0.998> 0.999> 0.997
Range (µg/mL) 1 - 1000.01 - 100.1 - 50
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%97.5 - 102.5%
Precision (% RSD) < 2.0%< 1.5%< 2.5%
LOD (µg/mL) 0.30.0030.03
LOQ (µg/mL) 1.00.010.1
Specificity ModerateHighHigh

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale: This method is often a first-line approach due to its accessibility and robustness.[8] However, the lack of a strong chromophore in the target analyte necessitates detection at a lower wavelength (e.g., 210 nm), which can be prone to interference. To overcome the polarity challenge, a hydrophilic interaction liquid chromatography (HILIC) column is proposed.[9]

Step-by-Step Methodology:

  • Chromatographic System: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, and diode array detector.

  • Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: 95% B to 60% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 210 nm.

  • Standard and Sample Preparation: Dissolve the reference standard and samples in a 50:50 mixture of acetonitrile and water to a final concentration within the linear range.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Rationale: LC-MS/MS offers superior sensitivity and selectivity, making it ideal for quantifying trace levels of the analyte and for use in complex matrices.[10][11] The high specificity of multiple reaction monitoring (MRM) minimizes interferences.[12]

Step-by-Step Methodology:

  • Chromatographic System: Waters ACQUITY UPLC I-Class system coupled to a Xevo TQ-S micro tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Ionization Mode: ESI Positive.

  • MRM Transitions: Monitor for the precursor ion [M+H]+ and at least two product ions for confirmation and quantification.

  • Standard and Sample Preparation: Prepare a series of calibration standards and samples in a suitable solvent like methanol or a mixture of mobile phase A and B.

Gas Chromatography with Mass Spectrometry (GC-MS) with Derivatization

Rationale: GC-MS is a powerful technique for volatile and thermally stable compounds.[13] Due to the polarity and potential thermal lability of the Boc-group in the target analyte, a derivatization step is necessary to improve volatility and thermal stability. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach for primary amines.

Step-by-Step Methodology:

  • Derivatization:

    • Accurately weigh about 1 mg of the sample or standard into a vial.

    • Add 100 µL of pyridine and 100 µL of BSTFA.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS System: Agilent 7890B GC coupled to a 5977B MSD.

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (splitless).

  • MSD Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 550. For quantification, use selected ion monitoring (SIM) of characteristic fragment ions of the derivatized analyte.

Validation Process Overview

The validation of any of these methods must follow the principles outlined in the ICH Q2(R1) guideline.[14]

cluster_1 ICH Q2(R1) Validation Workflow Protocol Validation Protocol Definition Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Final Validation Report Robustness->Report

Caption: A streamlined workflow for analytical method validation based on ICH Q2(R1) guidelines.

Conclusion and Recommendations

The choice of the optimal analytical method for the quantification of Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate depends on the specific requirements of the analysis.

  • HPLC-UV: This method is suitable for routine quality control where high sensitivity is not a primary concern and the sample matrix is relatively clean. The use of a HILIC column is a key consideration for achieving good peak shape and retention.

  • LC-MS/MS: For bioanalytical studies, trace impurity analysis, or quantification in complex matrices, LC-MS/MS is the method of choice due to its unparalleled sensitivity and selectivity.[11]

  • GC-MS (with Derivatization): While requiring an additional sample preparation step, GC-MS can be a viable alternative, particularly if this instrumentation is more readily available. Careful optimization of the derivatization reaction is crucial for achieving reproducible results.

Ultimately, a thorough method validation as per ICH Q2(R1) guidelines is essential to ensure that the chosen method is fit for its intended purpose, providing reliable and accurate data to support drug development and manufacturing.[1]

References

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link][3]

  • 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. [Link][14]

  • Validation of Analytical Methods for Pharmaceutical Analysis. [Link][2]

  • What are the detection methods for piperidine? - Blog - Biosynce. [Link][13]

  • Analytical method validation: A brief review. [Link][5]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample - Google P
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - Alternative Therapies In Health And Medicine. [Link][10]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed. [Link][11]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. [Link]

  • Quality Guidelines - ICH. [Link]

  • VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link][1]

  • (PDF) ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY - ResearchGate. [Link]

  • New HPLC-UV Method Detects Amino Acids in Foods with High Precision | LCGC International. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link][4]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC. [Link][7]

  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements | ACS Omega. [Link][8]

  • LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo) | Request PDF - ResearchGate. [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column - JOCPR. [Link][9]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. [Link]

  • (PDF) RP-HPLC analysis of amino acids with UV-detection - ResearchGate. [Link]

  • Total and class-specific determination of fluorinated compounds in consumer and food packaging samples using fluorine-19 solid s - UDSpace - University of Delaware. [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum | Request PDF - ResearchGate. [Link][12]

  • Determination of Fluorine in Organic and Inorganic Pharmaceutical Compounds by High Resolution Nuclear Magnetic Resonance Spectrometry Interfaced - American Chemical Society. [Link]

  • Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry | ChemRxiv. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.